INCB050465
Description
Properties
Molecular Formula |
C20H16FN7OS |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
INCB050465; INCB-050465; INCB 050465.; Unknown |
Origin of Product |
United States |
Foundational & Exploratory
INCB050465 (Parsaclisib): A Technical Guide on the Mechanism of Action in B-Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of INCB050465, also known as parsaclisib, a next-generation, potent, and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). It details the compound's mechanism of action within B-cells, summarizes key preclinical and clinical data, outlines relevant experimental methodologies, and provides visual representations of critical pathways and workflows.
Introduction: The Role of PI3Kδ in B-Cell Pathophysiology
The phosphoinositide 3-kinase (PI3K) family of enzymes is crucial for regulating cellular functions, including growth, proliferation, survival, and motility.[1][2] The Class I PI3K family comprises four isoforms: α, β, γ, and δ.[3] The delta isoform, PI3Kδ, is predominantly expressed in hematopoietic cells and is the principal isozyme responsible for activating the PI3K pathway in B-lymphocytes.[1][4] It functions as a critical downstream mediator for various B-cell surface receptors, including the B-cell receptor (BCR), cytokine receptors, and Toll-like receptors.[1][5]
In many B-cell malignancies, such as Diffuse Large B-cell Lymphoma (DLBCL), Follicular Lymphoma (FL), and Mantle Cell Lymphoma (MCL), the BCR signaling pathway is constitutively active.[3][6][7] This aberrant signaling leads to the over-activation of PI3Kδ, which in turn promotes the cellular proliferation and survival that characterize these cancers.[6][7] Consequently, the targeted inhibition of PI3Kδ has become a validated therapeutic strategy for treating B-cell malignancies.[2]
Parsaclisib (this compound) is a next-generation PI3Kδ inhibitor designed for enhanced potency and selectivity, with a chemical structure distinct from first-generation inhibitors, potentially reducing off-target effects and associated toxicities like hepatotoxicity.[5][8]
Core Mechanism of Action in B-Cells
The primary mechanism of action of parsaclisib is the potent and highly specific inhibition of the PI3Kδ catalytic subunit.[9][10] This targeted inhibition disrupts the pathological signaling cascades that drive the growth and survival of malignant B-cells.
2.1 Inhibition of the B-Cell Receptor (BCR) Signaling Pathway The BCR signaling pathway is a cornerstone of B-cell function and a key driver in many B-cell cancers.[6][7] Upon antigen binding, or through constitutive activation in malignant cells, a signaling cascade is initiated:
-
Upstream Activation : The BCR complex recruits and activates Src-family kinases (e.g., LYN), which phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD79a/b accessory molecules.[11][12]
-
SYK and BTK Recruitment : Phosphorylated ITAMs serve as docking sites for Spleen Tyrosine Kinase (SYK), which, along with Bruton's Tyrosine Kinase (BTK), further propagates the signal.[11][13][14]
-
PI3Kδ Activation : These upstream events lead to the recruitment and activation of PI3Kδ at the plasma membrane.[15][16]
-
PIP3 Production : Activated PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-triphosphate (PIP3).[2]
-
Downstream Signaling : PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[15][17] Activated Akt then modulates a host of cellular processes by phosphorylating targets that control cell survival (e.g., via FOXO transcription factors) and proliferation (e.g., via the mTOR pathway).[2][11][18]
Parsaclisib acts by directly and competitively inhibiting the ATP-binding site of the PI3Kδ enzyme. This blockade prevents the conversion of PIP2 to PIP3, effectively terminating the signal transduction cascade downstream of PI3Kδ.[2] The result is the inhibition of Akt phosphorylation and a subsequent decrease in proliferation and induction of apoptosis in PI3Kδ-dependent tumor cells.[2]
2.2 Dual Mechanism: Direct Antitumor and Immunomodulatory Effects Parsaclisib exhibits a dual mechanism of action. In addition to directly blocking the proliferation of malignant B-cells, it indirectly modulates the tumor microenvironment.[1][8] Preclinical studies have shown that parsaclisib can control tumor growth by reducing immunosuppression through the inhibition of regulatory T-cells (Tregs), a cell type that also relies on the PI3Kδ pathway.[1][8]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. onclive.com [onclive.com]
- 5. This compound (Parsaclisib), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. tandfonline.com [tandfonline.com]
- 8. Parsaclisib Is a Next-Generation Phosphoinositide 3-Kinase δ Inhibitor with Reduced Hepatotoxicity and Potent Antitumor and Immunomodulatory Activities in Models of B-Cell Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. mdpi.com [mdpi.com]
- 12. Role of Syk in B-cell development and antigen-receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SYK inhibition thwarts the BAFF - B-cell receptor crosstalk and thereby antagonizes Mcl-1 in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The PI3K Pathway in B Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of the PI3K/Akt/mTOR Signaling Pathway in Diffuse Large B-Cell Lymphoma: Current Knowledge and Clinical Significance | MDPI [mdpi.com]
Parsaclisib: A Technical Guide to its PI3K Delta Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the phosphoinositide 3-kinase (PI3K) delta (PI3Kδ) selectivity profile of Parsaclisib (INCB050465). Parsaclisib is a potent, next-generation inhibitor of PI3Kδ, a lipid kinase that plays a crucial role in the activation of the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a key driver in the development of various B-cell malignancies.[2][3] The targeted inhibition of PI3Kδ is designed to maximize efficacy in hematopoietic tumor cells while preserving PI3K signaling in normal cells, thereby improving the therapeutic window.[1]
Quantitative Selectivity Profile
Parsaclisib was structurally designed to optimize both potency and selectivity.[4] It demonstrates exceptional selectivity for the PI3Kδ isoform over the other Class I PI3K isoforms (alpha, beta, and gamma) and a broad range of other kinases.[5][6][7] This high degree of selectivity is a key differentiating feature compared to first-generation PI3K inhibitors and is believed to contribute to its improved safety profile, particularly the reduction in hepatotoxicity.[5][6]
Table 1: Parsaclisib Potency and Selectivity Against PI3K Isoforms
| Target | IC50 (Biochemical Assay) | Selectivity Fold vs. PI3Kδ | Reference |
| PI3Kδ | 1 nM | - | [7][8] |
| PI3Kα | >10,000-fold higher than δ | >10,000x | [4][8][9] |
| PI3Kβ | >10,000-fold higher than δ | >10,000x | [4][8][9] |
| PI3Kγ | >10,000-fold higher than δ | >10,000x | [4][8][9] |
Note: Various sources report selectivity of >1,000-fold, ≥19,000-fold, and ~20,000-fold.[3][5][6][10] The >10,000-fold value is consistently cited.
Table 2: Parsaclisib Potency in Cellular and Whole Blood Assays
| Assay Type | Target/Cell Type | IC50 / IC90 | Reference |
| Primary Cell-Based Proliferation Assay | Malignant Human B-cells | < 1 nM | [5] |
| Human Whole Blood Basophil Assay | PI3Kδ Activity | IC50 = 10 nM | [5][10] |
| Human Whole Blood Basophil Assay | PI3Kδ Activity | IC90 = 77 nM | [5][10] |
Signaling Pathway and Point of Inhibition
Parsaclisib exerts its therapeutic effect by directly inhibiting the catalytic activity of PI3Kδ. This enzyme is a critical downstream mediator for various cell surface receptors, including the B-cell receptor (BCR).[2][3] Upon receptor activation, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT and mTOR, which in turn promote cell proliferation, survival, and growth.[1][2] By blocking PIP3 production, Parsaclisib effectively shuts down this signaling cascade in PI3Kδ-dependent cells.[1]
References
- 1. Facebook [cancer.gov]
- 2. This compound (Parsaclisib), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. onclive.com [onclive.com]
- 5. Parsaclisib, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parsaclisib Is a Next-Generation Phosphoinositide 3-Kinase δ Inhibitor with Reduced Hepatotoxicity and Potent Antitumor and Immunomodulatory Activities in Models of B-Cell Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. PI3Kδ Inhibitor Parsaclisib in Japanese Patients With Relapsed or Refractory Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
a novel PI3Kδ inhibitor INCB050465
An In-depth Technical Guide to the PI3Kδ Inhibitor INCB050465 (Parsaclisib)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, also known as Parsaclisib, is a potent, orally active, and highly selective next-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). Developed by Incyte Corporation, it represents a significant advancement over first-generation PI3Kδ inhibitors, demonstrating a more favorable safety profile, particularly with reduced hepatotoxicity, in preclinical and clinical studies.[1][2][3] Parsaclisib's mechanism of action involves the direct inhibition of the PI3K/AKT signaling pathway, which is a critical driver for the proliferation and survival of various B-cell malignancies.[1][4] This guide provides a comprehensive overview of the core technical data, experimental methodologies, and clinical findings related to this compound.
Mechanism of Action
The phosphoinositide 3-kinase (PI3K) signaling pathway is fundamental for regulating cellular growth, metabolism, survival, and proliferation.[5][6][7] In B-lymphocytes, the PI3Kδ isoform is a key mediator of signaling downstream from the B-cell receptor (BCR) and other cytokine receptors.[1][6][8] Aberrant activation of the PI3Kδ pathway is a hallmark of many B-cell malignancies, making it a prime therapeutic target.[8][9]
Parsaclisib (this compound) exerts its therapeutic effect by potently and selectively inhibiting the catalytic activity of PI3Kδ.[1][10][11] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels subsequently blocks the activation of downstream effectors, most notably the serine/threonine kinase AKT, leading to decreased proliferation and the induction of apoptosis in malignant B-cells.[1][4][7]
A key feature of Parsaclisib is its unique pyrazolopyrimidine hinge-binding motif, which distinguishes it structurally from first-generation inhibitors like idelalisib that contain a purine group.[1][2] This structural difference is hypothesized to contribute to its improved safety profile, particularly the lower incidence of liver toxicity observed in clinical trials.[1]
Preclinical Data
In Vitro Potency and Selectivity
Parsaclisib is a highly potent inhibitor of PI3Kδ with an IC50 of 1 nM.[10][11] It demonstrates remarkable selectivity, being approximately 20,000-fold more selective for the δ isoform over other Class I PI3K isoforms (α, β, and γ).[9][10][11][12] This high selectivity is crucial for minimizing off-target effects and contributes to its favorable safety profile. In cellular assays, Parsaclisib effectively inhibited anti-IgM-induced phosphorylation of AKT (pAKT Ser473) in Ramos Burkitt's lymphoma cells with an IC50 of 1 nM.[10] Furthermore, it demonstrated potent anti-proliferative activity across various mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL) cell lines.[10]
| Parameter | This compound (Parsaclisib) | Reference |
| Biochemical IC50 (PI3Kδ) | 1 nM | [10][11] |
| Selectivity vs. PI3Kα, β, γ | ~20,000-fold | [9][11][12] |
| Whole Blood IC50 | 10 nM | [9][12] |
| Whole Blood IC90 | 77 nM | [9][12] |
| Ramos pAKT (Ser473) IC50 | 1 nM | [10] |
| Pfeiffer Cell Proliferation IC50 | < 5 nM | [1] |
| Primary B-Cell Proliferation IC50 | 0.2 - 1.7 nM | [10] |
In Vivo Efficacy and Pharmacodynamics
In preclinical mouse xenograft models, orally administered Parsaclisib demonstrated significant, dose-dependent anti-tumor activity.[1][10] In a Pfeiffer DLBCL subcutaneous xenograft model, oral dosing at 1 mg/kg twice daily resulted in significant tumor growth inhibition.[1] This anti-tumor effect correlated directly with profound inhibition of AKT phosphorylation in the tumor tissue, confirming target engagement in vivo.[1] Similar efficacy was observed in a syngeneic mouse model using A20 murine lymphoma cells, where Parsaclisib not only inhibited tumor growth but also modulated the tumor microenvironment by reducing the percentage of immunosuppressive regulatory T-cells (Tregs).[10][13]
Pharmacokinetics (PK) and ADME
Pharmacokinetic studies in rats, dogs, and monkeys revealed that Parsaclisib possesses drug-like absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] It exhibited high oral bioavailability across all species tested. Preclinical toxicology studies in rats and dogs showed no evidence of the liver toxicities that have limited the use of first-generation PI3Kδ inhibitors.[1]
| Species | Bioavailability (%) | Reference |
| Rat | 74% | [1] |
| Dog | 100% | [1] |
| Monkey | 79% | [1] |
Clinical Data
Parsaclisib has been evaluated in several clinical trials for various B-cell malignancies, including the pivotal Phase 1/2 CITADEL-101 and Phase 2 CITADEL-202 studies.[9][14][15]
Clinical Efficacy
Across studies, Parsaclisib monotherapy has demonstrated promising clinical activity in patients with relapsed or refractory (R/R) B-cell malignancies.[9][14] In the CITADEL-101 study, objective responses were observed across multiple non-Hodgkin lymphoma (NHL) subtypes, including follicular lymphoma (FL), marginal zone lymphoma (MZL), and DLBCL.[14][16] Notably, 93% of responding NHL patients showed a response at the first assessment (9 weeks).[14] The CITADEL-202 study specifically evaluated Parsaclisib in patients with R/R DLBCL.[9][15]
| Indication (Study) | Dosing Regimen | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Reference |
| R/R B-Cell Malignancies (CITADEL-101) | Various QD doses | High response rates observed | Not specified | Not specified | [14] |
| R/R DLBCL (CITADEL-101) | 20mg QD | 30.4% | 13.5 months | Not specified | [9][12] |
| R/R DLBCL, BTK-naive (CITADEL-202) | 20mg QD for 8 wks, then 20mg QW | 25.5% | 6.2 months | 2.2 months | [9][12][15] |
| R/R DLBCL, BTK-experienced (CITADEL-202) | 20mg QD for 8 wks, then 20mg QW | 20.0% | Not specified | Not specified | [9][15] |
QD = Once Daily; QW = Once Weekly; BTK = Bruton's tyrosine kinase
Safety and Tolerability
Parsaclisib has demonstrated a manageable safety profile in clinical trials.[9][14][15] Unlike first-generation PI3Kδ inhibitors, there have been no reports of clinically meaningful transaminitis (liver enzyme elevation) or Pneumocystis jirovecii pneumonia (PJP) with Parsaclisib treatment.[14] A dosing schedule of once-daily (QD) administration for 8 weeks followed by once-weekly (QW) dosing was found to improve tolerability and prolong treatment duration.[9][14]
| Adverse Event Type | Most Common Events (>10%) | Grade ≥3 Events | Reference |
| Non-Hematologic | Rash, Diarrhea/Colitis, Nausea, Cough, Pyrexia | Diarrhea/Colitis (5-6.7%), Pyrexia (8.3%) | [9][17] |
| Hematologic | - | Neutropenia (19%), Lymphopenia (18%), Thrombocytopenia (10%) | [14] |
Experimental Protocols
PI3Kδ Biochemical Assay (Filter Binding)
The potency of this compound against PI3K isoforms is determined using a biochemical filter binding assay. This method measures the enzymatic activity of the kinase by quantifying the incorporation of radiolabeled phosphate from [γ-³³P]ATP into the lipid substrate, phosphatidylinositol (PI). The reaction is performed in the presence of varying concentrations of the inhibitor. The mixture is then transferred to a filter plate, which captures the radiolabeled lipid product. The amount of radioactivity is measured, and IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.
Cellular pAKT Inhibition Assay
-
Cell Line: Ramos (Burkitt's lymphoma) cells are commonly used.
-
Method: Cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulation: B-cell receptor signaling is stimulated using an anti-IgM antibody to induce PI3K pathway activation.
-
Lysis and Detection: Cells are lysed, and the levels of phosphorylated AKT (Ser473) and total AKT are quantified using methods such as Western Blot or enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The ratio of pAKT to total AKT is calculated, and the IC50 value is determined by measuring the concentration of this compound required to inhibit pAKT by 50%.[10]
In Vivo Mouse Xenograft Protocol
The following outlines a general protocol for evaluating the in vivo efficacy of Parsaclisib.[1][10][18]
References
- 1. This compound (Parsaclisib), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Parsaclisib), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parsaclisib Is a Next-Generation Phosphoinositide 3-Kinase δ Inhibitor with Reduced Hepatotoxicity and Potent Antitumor and Immunomodulatory Activities in Models of B-Cell Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ckb.genomenon.com [ckb.genomenon.com]
- 5. T and B-cell signaling in activated PI3K delta syndrome: From immunodeficiency to autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PI3K Pathway in B Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. parsaclisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. ashpublications.org [ashpublications.org]
- 15. Phase 2 study of parsaclisib (this compound), a highly selective, next-generation PI3Kδ inhibitor, in relapsed or refractory diffuse large B-cell lymphoma (CITADEL-202) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validate User [ashpublications.org]
- 17. ascopubs.org [ascopubs.org]
- 18. benchchem.com [benchchem.com]
The Discovery and Development of INCB050465 (Parsaclisib): A Technical Guide
An In-depth Review for Researchers and Drug Development Professionals
Introduction
INCB050465, also known as parsaclisib, is a potent and highly selective, next-generation inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3Kδ). Developed by Incyte Corporation, parsaclisib was engineered to overcome the limitations of first-generation PI3Kδ inhibitors, particularly the associated hepatotoxicity, while demonstrating significant therapeutic potential in various B-cell malignancies.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of parsaclisib, with a focus on quantitative data and detailed experimental methodologies.
Discovery and Medicinal Chemistry
The development of parsaclisib stemmed from a medicinal chemistry initiative to identify a structurally novel PI3Kδ inhibitor.[3] Unlike first-generation inhibitors such as idelalisib, which contain a purine motif, parsaclisib features a unique pyrazolopyrimidine hinge-binder.[3][4] This structural distinction is believed to contribute to its improved safety profile, particularly the reduced incidence of hepatotoxicity observed in clinical studies.[1] The design of parsaclisib focused on achieving high potency and selectivity for the PI3Kδ isoform, thereby minimizing off-target effects.[1]
Mechanism of Action
Parsaclisib exerts its therapeutic effects by selectively inhibiting the PI3Kδ enzyme, a key component of the B-cell receptor (BCR) signaling pathway.[5][6] In normal and malignant B-cells, the PI3K/AKT/mTOR pathway is crucial for cell growth, proliferation, survival, and differentiation.[5][7] By blocking the PI3Kδ-mediated conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), parsaclisib effectively prevents the downstream activation of AKT and subsequent signaling cascades.[6][8] This targeted inhibition leads to decreased proliferation and the induction of apoptosis in tumor cells that overexpress PI3Kδ.[6]
Beyond its direct anti-tumor effects, parsaclisib also exhibits immunomodulatory properties by inhibiting regulatory T-cells, which can contribute to a more robust anti-tumor immune response.[1][5]
PI3K/AKT Signaling Pathway Inhibition by Parsaclisib
Caption: PI3K/AKT signaling pathway and the inhibitory action of Parsaclisib.
Preclinical Development
The preclinical evaluation of parsaclisib demonstrated its potent and selective inhibitory activity against PI3Kδ, along with promising anti-tumor effects in various B-cell malignancy models.
In Vitro Activity
Parsaclisib has shown potent inhibition of PI3Kδ in biochemical assays and has demonstrated significant anti-proliferative effects in a range of B-cell lymphoma cell lines.
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| Biochemical Assay | PI3Kδ | 1 | [9][10] |
| Cell Proliferation | Mantle Cell Lymphoma (MCL) cell lines | ≤10 | [9] |
| Cell Proliferation | Diffuse Large B-cell Lymphoma (DLBCL) cell lines (Pfeiffer, SU-DHL-5, SU-DHL-6, WSU-NHL) | 2 - 8 | [9] |
| pAKT (Ser473) Inhibition | Ramos Burkitt's lymphoma cell line | 1 | [9] |
| Primary B-cell Proliferation | Human, dog, rat, and mouse | 0.2 - 1.7 | [9] |
In Vivo Efficacy
In vivo studies using mouse xenograft models of B-cell malignancies confirmed the anti-tumor activity of parsaclisib.
| Animal Model | Cell Line | Dosing Regimen | Outcome | Reference |
| BALB/c mice | A20 murine lymphoma | 10 mg/kg, oral gavage, twice daily for 7-19 days | Significant tumor growth inhibition | [9] |
| Subcutaneous mouse xenograft | Pfeiffer (DLBCL) | 0.1-10 mg/kg, p.o. twice daily | Dose-dependent slowing of tumor growth | [5][9] |
| Subcutaneous mouse xenograft | Pfeiffer (DLBCL) | 0.5-1 mg/kg, single p.o. | Inhibition of pAKT (Ser473) | [9] |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Seeding: Plate B-cell lymphoma cell lines (e.g., Pfeiffer, SU-DHL-6) in 96-well plates at a density of 5,000-10,000 cells per well in complete growth medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of parsaclisib in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations.
-
Treatment: Add the prepared parsaclisib dilutions or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plates for 4 days (96 hours) at 37°C.
-
Viability Assessment: Determine cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[9][11]
In Vivo Xenograft Study
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or SCID).
-
Tumor Implantation: Subcutaneously implant a suspension of a human B-cell lymphoma cell line (e.g., Pfeiffer) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer parsaclisib orally (e.g., by gavage) at various dose levels and schedules. The control group receives the vehicle.
-
Efficacy Endpoint: Continue treatment for a specified period, monitoring tumor volume and body weight. The primary efficacy endpoint is often tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement, such as the inhibition of pAKT phosphorylation by Western blot or immunohistochemistry.[5][9]
Representative Experimental Workflow for In Vivo Efficacy
Caption: A typical workflow for assessing the in vivo efficacy of Parsaclisib.
Clinical Development
Parsaclisib has undergone extensive clinical evaluation in a series of trials, collectively known as the CITADEL (A Study of I NCB050465 in Relapsed or Refractory B-Cell Malignancies) program. These studies have assessed its safety, tolerability, pharmacokinetics, and efficacy in various B-cell non-Hodgkin lymphomas (NHLs).
Pharmacokinetics in Humans
Clinical studies have characterized the pharmacokinetic profile of parsaclisib in patients.
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~1 hour post-dose | [12] |
| Terminal Half-life (t1/2) | ~10 hours | [12] |
| Metabolism | Primarily by CYP3A4, with minor contribution from CYP2C8 | [12] |
| Clearance (CL/F) | 3.11 L/h (for a 79.8 kg patient) | [13] |
Clinical Efficacy
Parsaclisib has demonstrated promising efficacy in several types of relapsed or refractory B-cell malignancies.
| Clinical Trial | Disease | Dosing Regimen | Objective Response Rate (ORR) | Reference |
| CITADEL-202 | Relapsed/Refractory DLBCL (BTK inhibitor naïve) | 20 mg once daily for 8 weeks, then 20 mg once weekly | 25.5% | [14][15] |
| CITADEL-202 | Relapsed/Refractory DLBCL (BTK inhibitor experienced) | 20 mg once daily for 8 weeks, then 20 mg once weekly | 20.0% | [14] |
| CITADEL-213 | Relapsed/Refractory Follicular Lymphoma (Japanese patients) | Not specified | 88.1% | [16] |
| CITADEL-101 | Relapsed/Refractory DLBCL | Monotherapy | 30.4% | [13] |
Regulatory Status
In January 2022, Incyte announced the withdrawal of the New Drug Application (NDA) for parsaclisib in the United States for the treatment of relapsed or refractory follicular lymphoma, marginal zone lymphoma, and mantle cell lymphoma.[17][18] This decision was based on discussions with the U.S. Food and Drug Administration (FDA) regarding the feasibility of confirmatory studies required for accelerated approval and was cited as a business decision.[17][18] Similarly, the application for marketing authorization in the European Union for marginal zone lymphoma was withdrawn in June 2022.[19] Despite these setbacks, clinical trials of parsaclisib, including in combination with other agents, are ongoing for various hematologic malignancies and autoimmune diseases.[17][20]
Conclusion
This compound (parsaclisib) represents a significant advancement in the development of PI3Kδ inhibitors. Its unique chemical structure and high selectivity for the target enzyme have translated into a promising efficacy and safety profile in preclinical and clinical studies. While regulatory hurdles have been encountered, the robust scientific foundation and encouraging clinical data suggest that parsaclisib may still hold a place in the therapeutic armamentarium for B-cell malignancies and other indications. Further research and ongoing clinical trials will continue to define its role in patient care.
References
- 1. Parsaclisib Is a Next-Generation Phosphoinositide 3-Kinase δ Inhibitor with Reduced Hepatotoxicity and Potent Antitumor and Immunomodulatory Activities in Models of B-Cell Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. This compound (Parsaclisib), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Parsaclisib), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of the cardiac safety of parsaclisib, a selective PI3Kδ inhibitor, in patients with previously treated B‐cell malignancies: Results from the CITADEL‐101 study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lirias.kuleuven.be [lirias.kuleuven.be]
- 14. tandfonline.com [tandfonline.com]
- 15. Phase 2 study of parsaclisib (this compound), a highly selective, next-generation PI3Kδ inhibitor, in relapsed or refractory diffuse large B-cell lymphoma (CITADEL-202) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PI3Kδ Inhibitor Parsaclisib in Japanese Patients With Relapsed or Refractory Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. investor.incyte.com [investor.incyte.com]
- 18. firstwordpharma.com [firstwordpharma.com]
- 19. Parsaclisib Incyte Biosciences Distribution B.V. | European Medicines Agency (EMA) [ema.europa.eu]
- 20. Incyte Announces Updated Data Demonstrating Rapid and Durable Responses of Parsaclisib in Patients with Relapsed or Refractory B-Cell Non-Hodgkin Lymphomas | Business Wire [via.tt.se]
Parsaclisib Target Validation in Lymphoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parsaclisib (INCB050465) is a potent and highly selective, next-generation oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many B-cell malignancies.[3][4] PI3Kδ is primarily expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling, making it an attractive therapeutic target for lymphomas.[3][5] This technical guide provides a comprehensive overview of the target validation of Parsaclisib in lymphoma, summarizing key preclinical and clinical data, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Core Target Validation Data
The validation of PI3Kδ as the therapeutic target of Parsaclisib in lymphoma is supported by a robust body of preclinical and clinical evidence. Preclinical studies have demonstrated Parsaclisib's high potency and selectivity for PI3Kδ over other Class I PI3K isoforms.[1][6] This selectivity is critical for minimizing off-target effects and improving the therapeutic index. In vitro studies have shown that Parsaclisib effectively inhibits the proliferation of malignant B-cell lines and primary tumor cells from lymphoma patients.[7] Furthermore, in vivo studies using lymphoma xenograft models have demonstrated significant anti-tumor activity of Parsaclisib.[3]
Clinical validation is derived from a series of Phase I and II clinical trials, collectively known as the CITADEL (Clinical Investigation of TArgeted PI3K-DELta Inhibition in Lymphomas) program.[8][9] These trials have consistently shown that Parsaclisib monotherapy leads to rapid and durable responses in patients with various subtypes of relapsed or refractory B-cell non-Hodgkin lymphomas (NHL), including follicular lymphoma (FL), marginal zone lymphoma (MZL), and mantle cell lymphoma (MCL).[10][11]
Quantitative Preclinical Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| PI3Kδ IC50 | ~1 nM | Biochemical Assay | [6] |
| Selectivity vs. PI3Kα, β, γ | >1,000-fold | Biochemical Assays | [1] |
| B-cell Proliferation IC50 | <1 nM | Malignant Human B-cells | [7] |
| Tumor Growth Inhibition (Pfeiffer xenograft) | Dose-dependent (0.1-10 mg/kg) | SCID mice | [3] |
| Tumor Growth Inhibition (A20 syngeneic model) | Significant at 10 mg/kg | BALB/c mice | [3] |
Quantitative Clinical Data Summary (CITADEL Studies)
| Lymphoma Subtype | Study | Dosing Regimen | Objective Response Rate (ORR) | Complete Response Rate (CRR) | Median Duration of Response (mDOR) | Reference |
| Follicular Lymphoma (FL) | CITADEL-203 | 20 mg QD for 8 wks, then 2.5 mg QD | 77.7% | 19.4% | 14.7 months | [10][12] |
| Marginal Zone Lymphoma (MZL) | CITADEL-204 | 20 mg QD for 8 wks, then 2.5 mg QD | 58.3% | 4.2% | 12.2 months | [10][13] |
| Mantle Cell Lymphoma (MCL) | CITADEL-205 | 20 mg QD for 8 wks, then 2.5 mg QD | Not explicitly stated in provided snippets | Not explicitly stated in provided snippets | Not explicitly stated in provided snippets | [10] |
| Diffuse Large B-cell Lymphoma (DLBCL) | CITADEL-202 | 20 mg QD for 8 wks, then 20 mg QW | 25.5% | Not explicitly stated in provided snippets | 6.2 months | [14] |
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway Inhibition by Parsaclisib
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell growth, proliferation, and survival. In B-cell lymphomas, this pathway is often constitutively active due to chronic BCR signaling or other genetic alterations. Parsaclisib, by selectively inhibiting PI3Kδ, blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the recruitment and activation of downstream effectors such as AKT and PDK1, leading to the inhibition of the entire cascade and ultimately inducing apoptosis and cell cycle arrest in malignant B-cells.[4]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Parsaclisib.
Experimental Workflow for Preclinical Target Validation
The preclinical validation of a targeted therapy like Parsaclisib involves a multi-step process to demonstrate its on-target activity and anti-tumor efficacy. This workflow typically begins with in vitro biochemical assays to determine the potency and selectivity of the compound. This is followed by cell-based assays to confirm its activity in a biological context. Finally, in vivo animal models are used to assess its efficacy and safety in a whole-organism setting.
Caption: A typical experimental workflow for the preclinical and clinical validation of a targeted cancer therapy.
Detailed Experimental Protocols
The following are representative protocols for the key experiments used in the preclinical validation of Parsaclisib's target in lymphoma.
PI3Kδ Enzyme Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of PI3Kδ by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PI3Kδ enzyme
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Parsaclisib or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well low volume)
-
Luminometer
Procedure:
-
Prepare a serial dilution of Parsaclisib in a suitable solvent (e.g., DMSO).
-
In the wells of the assay plate, add the test compound or vehicle control.
-
Add the PI3Kδ enzyme and lipid substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition of PI3Kδ activity for each concentration of Parsaclisib and determine the IC50 value.
Western Blot Analysis of PI3K Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of key downstream proteins in the PI3K pathway, such as AKT and S6 ribosomal protein, following treatment with Parsaclisib.
Materials:
-
Lymphoma cell lines (e.g., Pfeiffer, SU-DHL-4)
-
Parsaclisib
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6, anti-total-S6, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture lymphoma cells to 70-80% confluency.
-
Treat the cells with various concentrations of Parsaclisib or vehicle control for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells.
Materials:
-
Lymphoma cell lines
-
Parsaclisib
-
Opaque-walled multiwell plates (e.g., 96-well)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Seed the lymphoma cells in the multiwell plates at a desired density.
-
Add a serial dilution of Parsaclisib or vehicle control to the wells.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® Reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition of cell proliferation for each concentration of Parsaclisib and determine the IC50 value.
In Vivo Lymphoma Xenograft Model
This model is used to evaluate the anti-tumor efficacy of Parsaclisib in a living organism.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Lymphoma cell line (e.g., Pfeiffer)
-
Parsaclisib formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of lymphoma cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Parsaclisib or vehicle control to the respective groups daily by oral gavage.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic biomarkers).
-
Compare the tumor growth rates between the treatment and control groups to determine the anti-tumor efficacy of Parsaclisib.
Conclusion
The comprehensive preclinical and clinical data strongly validate PI3Kδ as the primary therapeutic target of Parsaclisib in B-cell lymphomas. Its high potency and selectivity for PI3Kδ translate into significant anti-tumor activity and a manageable safety profile. The experimental methodologies outlined in this guide provide a framework for the continued investigation of PI3Kδ inhibitors and the development of novel targeted therapies for hematologic malignancies. The successful clinical development of Parsaclisib underscores the importance of a rigorous and systematic approach to target validation in modern drug discovery.
References
- 1. Parsaclisib Is a Next-Generation Phosphoinositide 3-Kinase δ Inhibitor with Reduced Hepatotoxicity and Potent Antitumor and Immunomodulatory Activities in Models of B-Cell Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. promega.es [promega.es]
- 12. Potent efficacy of combined PI3K/mTOR and JAK or ABL inhibition in murine xenograft models of Ph-like acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Phase 2 study of parsaclisib (this compound), a highly selective, next-generation PI3Kδ inhibitor, in relapsed or refractory diffuse large B-cell lymphoma (CITADEL-202) - PubMed [pubmed.ncbi.nlm.nih.gov]
Parsaclisib: A Technical Guide to a Selective PI3Kδ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Parsaclisib, a next-generation, potent, and highly selective oral inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ). This document details its various synonyms and alternative names, summarizes key quantitative data from clinical evaluations, outlines detailed experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows through diagrams.
Synonyms and Alternative Names
Parsaclisib is known by several identifiers throughout its development and in scientific literature. A comprehensive list is provided below for clear identification and cross-referencing.
| Identifier Type | Name/Code |
| International Nonproprietary Name (INN) | Parsaclisib[1] |
| US Adopted Name (USAN) | Parsaclisib[1][2] |
| Investigational Drug Codes | INCB050465, INCB-050465, INCB 50465, IBI-376[1][3][4] |
| Chemical Names | (4R)-4-[3-[(1S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl]-2-pyrrolidinone[3] |
| (4R)-4-(3-((1S)-1-(4-Amino-3-methyl-1H-pyrazolo(3,4-d)pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one[1] | |
| Other Identifiers | WHO 10589, OS7097575K[1][5] |
| CAS Number | 1426698-88-5[1][3] |
Mechanism of Action and Signaling Pathway
Parsaclisib is a highly selective inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3Kδ), a key enzyme in the PI3K/AKT signaling pathway.[2] This pathway is crucial for the proliferation, survival, and differentiation of B-cells. In many B-cell malignancies, the PI3Kδ pathway is constitutively active, driving cancer cell growth.[6] Parsaclisib binds to the PI3Kδ enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the downstream activation of AKT and other effector proteins, ultimately leading to decreased proliferation and increased apoptosis in malignant B-cells.[2]
Quantitative Data Summary
The clinical efficacy and safety of Parsaclisib have been evaluated in several Phase 2 studies, collectively known as the CITADEL trials. The following tables summarize key quantitative data from these trials in patients with relapsed or refractory B-cell malignancies.
Efficacy in Follicular Lymphoma (CITADEL-203)
| Endpoint | Daily Dosing Group (N=103) | All Patients (N=126) |
| Objective Response Rate (ORR) | 77.7% (95% CI: 68.4–85.3)[7] | 75.4% (95% CI: 66.9–82.6)[7] |
| Complete Response Rate (CRR) | 19.4% (95% CI: 12.3-28.4)[7] | 18.3% (95% CI: 11.9-26.1)[7] |
| Median Duration of Response (mDOR) | 14.7 months (95% CI: 10.4-NE)[7] | 14.7 months (95% CI: 12.0-20.3)[7] |
| Median Progression-Free Survival (mPFS) | 15.8 months (95% CI: 11.0-NE)[7] | 14.0 months (95% CI: 11.3-19.6)[7] |
NE: Not Estimable. Data from the primary analysis.[7]
Efficacy in Marginal Zone Lymphoma (CITADEL-204)
| Endpoint | Daily Dosing Group (N=72) |
| Objective Response Rate (ORR) | 58.3% (95% CI: 46.1-69.8)[8] |
| Complete Response Rate (CRR) | 4.2%[8] |
| Median Duration of Response (mDOR) | 12.2 months (95% CI: 8.1-17.5)[8] |
| Median Progression-Free Survival (mPFS) | 16.5 months (95% CI: 11.5-20.6)[8] |
Data from the primary analysis of BTK inhibitor-naive patients.[8]
Efficacy in Mantle Cell Lymphoma (CITADEL-205)
| Endpoint | Daily Dosing Group (BTKi-naive, N=77) |
| Objective Response Rate (ORR) | 70.1% (95% CI: 58.6-80.0)[9] |
| Complete Response Rate (CRR) | 15.6% (95% CI: 8.3-25.6)[9] |
| Median Duration of Response (mDOR) | 12.1 months (95% CI: 9.0-NE)[9] |
BTKi: Bruton's tyrosine kinase inhibitor. NE: Not Estimable. Data from the primary analysis.[9]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of Parsaclisib.
In Vitro Cell Viability Assay (MTT Assay)
This protocol determines the effect of Parsaclisib on the metabolic activity of B-cell lymphoma cell lines, which serves as an indicator of cell viability.
Materials:
-
B-cell lymphoma cell lines (e.g., Pfeiffer, SU-DHL-6)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Parsaclisib
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare a stock solution of Parsaclisib (e.g., 10 mM) in DMSO. Perform serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 nM to 3000 nM.[6] Include a vehicle control (DMSO at the same final concentration as the highest Parsaclisib dose).
-
Treatment: Remove the medium and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for pAKT Inhibition
This protocol assesses the inhibition of the PI3K signaling pathway by measuring the phosphorylation status of its downstream target, AKT.
Materials:
-
B-cell lymphoma cell lines (e.g., Ramos)
-
Parsaclisib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Pre-treat cells with various concentrations of Parsaclisib (e.g., 0.1 nM to 1000 nM) or vehicle control for 2 hours.[6] Stimulate the cells with an appropriate agonist (e.g., anti-IgM) to induce AKT phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Add ECL substrate and visualize protein bands.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated AKT to total AKT.
In Vivo Tumor Growth Inhibition in a Patient-Derived Xenograft (PDX) Model
This protocol describes the evaluation of Parsaclisib's antitumor activity in a mouse model bearing tumors derived from a patient with B-cell lymphoma.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Patient-derived B-cell lymphoma tissue or cells
-
Parsaclisib
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Surgical tools for implantation
-
Calipers for tumor measurement
Procedure:
-
PDX Establishment: Surgically implant a small fragment of patient tumor tissue subcutaneously into the flank of an immunocompromised mouse. Allow the tumor to establish and grow.
-
Tumor Passaging: Once the tumor reaches a specified size (e.g., ~1000 mm³), harvest the tumor, dissociate it into a single-cell suspension, and implant the cells into a new cohort of mice.
-
Treatment Initiation: When tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Parsaclisib orally (e.g., via gavage) at a predetermined dose and schedule (e.g., 10 mg/kg, twice daily).[6] The control group receives the vehicle alone.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined endpoint size.
-
Data Analysis: Compare the tumor growth curves between the Parsaclisib-treated and vehicle-treated groups to determine the extent of tumor growth inhibition.
References
- 1. The PI3K Isoforms p110α and p110δ are Essential for Pre-B Cell Receptor Signaling and B Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.cn [tools.thermofisher.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. researchgate.net [researchgate.net]
The Role of Parsaclisib (INCB050465) in the PI3K/AKT Signaling Pathway: A Technical Guide
Executive Summary: Parsaclisib (also known as INCB050465) is a potent, orally active, and highly selective next-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular functions, including proliferation, survival, growth, and motility.[5][6] Dysregulation of this pathway, particularly through the PI3Kδ isoform which is primarily expressed in hematopoietic cells, is a key driver in the pathogenesis of various B-cell malignancies.[4][7][8] Parsaclisib inhibits PI3Kδ, thereby blocking the activation of the downstream effector AKT and inducing cell death in cancer cells dependent on this pathway.[9] This document provides a comprehensive technical overview of Parsaclisib's mechanism of action, its effects on the PI3K/AKT pathway, and a summary of its preclinical and clinical efficacy, supported by detailed experimental methodologies.
Mechanism of Action
The Class I PI3K family of enzymes are heterodimers that phosphorylate the 3'-hydroxyl group of phosphoinositides, generating phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4][5][10] This process is initiated by the activation of cell surface receptors, such as the B-cell receptor (BCR).[4][7][8] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane, leading to AKT phosphorylation and activation.[5]
Parsaclisib (this compound) specifically targets the p110δ catalytic subunit of the PI3K enzyme. By binding to the ATP-binding site of PI3Kδ, it prevents the phosphorylation of PIP2 to PIP3, a crucial step for the activation of the entire downstream signaling cascade. The result is a profound inhibition of AKT phosphorylation (at Ser473), leading to decreased proliferation and the induction of apoptosis in PI3Kδ-dependent malignant B-cells.[7][9] A key advantage of Parsaclisib is its high selectivity for the δ isoform over the α, β, and γ isoforms, which are more broadly expressed.[2] This targeted inhibition is designed to maximize efficacy in hematopoietic malignancies while minimizing off-target effects associated with inhibiting other isoforms, thereby preserving PI3K signaling in normal, non-neoplastic cells.
Signaling Pathway Visualization
The following diagram illustrates the canonical PI3K/AKT signaling pathway and the specific point of inhibition by Parsaclisib.
Quantitative Efficacy Data
Parsaclisib's potency and selectivity have been extensively characterized in biochemical and cellular assays.
Table 1: In Vitro Potency and Selectivity of Parsaclisib (this compound)
| Target/Assay | Cell Line / Condition | IC50 Value | Selectivity | Reference |
| Biochemical Assay | ||||
| PI3Kδ | 1 mM ATP | 1 nM | [1][2][3] | |
| PI3Kα, β, γ | ~20,000-fold vs PI3Kδ | [1][2][11] | ||
| Cellular Assays | ||||
| pAKT (Ser473) Inhibition | Ramos (Burkitt's Lymphoma) | 1 nM | [1][3] | |
| Proliferation Inhibition | Primary B-cells (human, dog, rat, mouse) | 0.2 - 1.7 nM | [1] | |
| Proliferation Inhibition | Pfeiffer (DLBCL) | 2.5 nM | [1] | |
| Proliferation Inhibition | Various MCL and DLBCL lines | 2 - 10 nM | [1] | |
| Whole Blood pAKT Inhibition | 10 nM | [8][12][13] |
Table 2: Summary of In Vivo Preclinical Efficacy
| Model | Dosing Regimen | Key Outcomes | Reference |
| Pfeiffer (DLBCL) Xenograft | 0.1-10 mg/kg, p.o., BID | Dose-dependent tumor growth inhibition. | [1][3][4] |
| Pfeiffer (DLBCL) Xenograft | 1 mg/kg, p.o., BID | Significant tumor growth inhibition; profound inhibition of pAKT (Ser473). | [7] |
| A20 (Murine Lymphoma) Syngeneic | 10 mg/kg, p.o., BID | Significant tumor growth inhibition; reduced Treg percentage in tumors and spleens. | [1][3][4] |
Table 3: Summary of Clinical Efficacy in B-Cell Malignancies
| Study / Malignancy | Dosing Regimen | Objective Response Rate (ORR) | Reference |
| CITADEL-101 (Phase 1/2) / Follicular Lymphoma | Monotherapy | 71% | [13] |
| CITADEL-101 (Phase 1/2) / Marginal Zone Lymphoma | Monotherapy | 78% | [13] |
| CITADEL-101 (Phase 1/2) / Mantle Cell Lymphoma | Monotherapy | 67% | [13] |
| CITADEL-202 (Phase 2) / DLBCL (BTK-naïve) | 20 mg QD (8 wks) -> 20 mg QW | 25.5% | [12][14][15][16] |
Key Experimental Methodologies
Detailed protocols are essential for reproducing and building upon existing research. Below are representative methodologies for key experiments used to characterize Parsaclisib.
Cellular pAKT (Ser473) Inhibition Assay (Western Blot)
This assay quantifies the inhibition of PI3Kδ signaling by measuring the phosphorylation status of its direct downstream target, AKT.
Protocol:
-
Cell Culture: Ramos Burkitt's lymphoma cells are cultured in appropriate media and seeded into 6-well plates.
-
Treatment: Cells are pre-incubated with a dose range of Parsaclisib (e.g., 0.1 to 1000 nM) for 2 hours.[1][3]
-
Stimulation: B-cell receptor signaling is induced by adding anti-IgM antibody to the media for a short period (e.g., 15-30 minutes).
-
Lysis: Cells are washed with cold PBS and lysed on ice using a lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Quantification: Total protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against phosphorylated AKT (Ser473) and total AKT (as a loading control).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and captured on an imaging system.
-
Analysis: Band intensities are quantified using densitometry software. The ratio of pAKT to total AKT is calculated and plotted against Parsaclisib concentration to determine the IC50 value.[1]
Cell Proliferation Assay
This assay measures the effect of Parsaclisib on the viability and proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Pfeiffer, SU-DHL-6, or other sensitive B-cell lymphoma cell lines are seeded at a low density in 96-well microplates.[1]
-
Drug Addition: A range of Parsaclisib concentrations (e.g., 0.1 to 3000 nM) is added to the wells. A vehicle control (e.g., DMSO) is also included.[1]
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 4 days).[1]
-
Measurement:
-
For [3H]-thymidine incorporation: [3H]-thymidine is added to the wells for the final 18-24 hours of incubation. Cells are then harvested onto filter mats, and incorporated radioactivity is measured using a liquid scintillation counter.[1]
-
For Luminescence-based assays (e.g., CellTiter-Glo®): The reagent, which measures ATP levels as an indicator of metabolic activity, is added to the wells. After a short incubation, luminescence is read on a plate reader.
-
-
Analysis: The signal from treated wells is normalized to the vehicle control wells. A dose-response curve is generated to calculate the IC50, the concentration of Parsaclisib that inhibits proliferation by 50%.
In Vivo Tumor Xenograft Model
This methodology evaluates the anti-tumor efficacy of Parsaclisib in a living organism.
Protocol:
-
Cell Implantation: Immunocompromised mice (e.g., SCID or BALB/c nude) are subcutaneously injected with a suspension of Pfeiffer DLBCL cells.[7]
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Animals are randomized into cohorts to receive either vehicle control or Parsaclisib at various doses.
-
Dosing: Parsaclisib is administered orally (p.o.) via gavage, typically twice daily (BID), for a defined period (e.g., 19 days).[1][3]
-
Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored.
-
Pharmacodynamic (PD) Analysis: A separate cohort of mice may be used for PD studies. Following a single or multiple doses, tumors are harvested at specific time points to analyze biomarkers such as pAKT levels by Western blot or immunohistochemistry to confirm target engagement.[7]
-
Efficacy Analysis: At the end of the study, the mean tumor volume of the treated groups is compared to the vehicle group to calculate the percentage of tumor growth inhibition (TGI).[1]
Conclusion
Parsaclisib (this compound) is a highly potent and selective inhibitor of PI3Kδ that effectively blocks the PI3K/AKT signaling pathway. Its mechanism of action translates to significant anti-proliferative activity in preclinical models of B-cell malignancies and has demonstrated promising objective response rates in clinical trials for various non-Hodgkin lymphoma subtypes.[13] The targeted nature of Parsaclisib, focusing on the hematopoietically-restricted PI3Kδ isoform, represents a refined therapeutic strategy designed to enhance the therapeutic window for PI3K pathway inhibition in oncology. Further investigation in combination with other standard and investigational therapies is underway to expand its clinical utility.[12][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. mdpi.com [mdpi.com]
- 6. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (Parsaclisib), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Therapy Detail [ckb.genomenon.com]
- 10. dovepress.com [dovepress.com]
- 11. Parsaclisib HCl | PI3Kδ inhibitor | CAS 1995889-48-9 | INCB-50465; INCB-050465 | Buy Parsaclisib HCl from Supplier InvivoChem [invivochem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Parsaclisib, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase 2 study of parsaclisib (this compound), a highly selective, next-generation PI3Kδ inhibitor, in relapsed or refractory diffuse large B-cell lymphoma (CITADEL-202) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lirias.kuleuven.be [lirias.kuleuven.be]
- 16. lirias.kuleuven.be [lirias.kuleuven.be]
Parsaclisib (INCB050465): A Technical Overview of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parsaclisib (also known as INCB050465) is a next-generation, orally active, potent, and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] Its unique pyrazolopyrimidine structure fundamentally differs from the purine-based scaffolds of first-generation PI3Kδ inhibitors, a distinction believed to contribute to a more favorable safety profile, particularly concerning hepatotoxicity.[3][4][5] Preclinical data robustly demonstrate Parsaclisib's potent anti-proliferative and pro-apoptotic activity in various B-cell malignancy models. This document provides a comprehensive summary of the key preclinical findings, including quantitative in vitro and in vivo data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action
The PI3K signaling pathway is a critical regulator of numerous cellular functions, including proliferation, survival, and differentiation. In B-cells, the PI3Kδ isoform is a key downstream mediator of signals from the B-cell receptor (BCR), cytokine receptors, and Toll-like receptors.[6] Aberrant activation of this pathway is a hallmark of many B-cell malignancies.[7]
Parsaclisib selectively inhibits PI3Kδ, thereby blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the subsequent recruitment and activation of downstream effectors like AKT and mTOR, ultimately inhibiting cell proliferation and inducing apoptosis in malignant B-cells.[6][8]
In Vitro Preclinical Data
Parsaclisib demonstrates potent and selective inhibition of PI3Kδ and robust anti-proliferative activity across a range of B-cell malignancy cell lines and primary cells.
Data Presentation: Potency, Selectivity, and Cellular Activity
| Parameter | Value | Notes | Reference |
| Enzymatic IC50 | 1 nM | Against PI3Kδ at 1 mM ATP. | [1][2] |
| Whole Blood IC50 | 10 nM | Inhibition of AKT phosphorylation. | [3][7] |
| Whole Blood IC90 | 77 nM | 90% of maximal inhibition. | [3][7] |
| Selectivity vs. PI3Kα, β, γ | >1,000 to >20,000-fold | Highly selective for the delta isoform. | [3][5][9] |
| Primary B-Cell IC50 | 0.2 - 1.7 nM | Proliferation inhibition (human, dog, rat, mouse). | [1] |
| Ramos Cell pAKT IC50 | 1 nM | Inhibition of anti-IgM-induced pAKT (Ser473). | [1] |
Table 1: In Vitro Potency and Selectivity of Parsaclisib.
| Cell Line Type | Cell Line Name(s) | Proliferation IC50 | Reference |
| Mantle Cell Lymphoma (MCL) | Four distinct cell lines | ≤10 nM | [1] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Pfeiffer, SU-DHL-5, SU-DHL-6, WSU-NHL | 2 - 8 nM | [1] |
Table 2: In Vitro Proliferation Inhibition by Parsaclisib in B-Cell Malignancy Cell Lines.
Experimental Protocols
Protocol 3.2.1: PI3Kδ Enzymatic Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Parsaclisib against the PI3Kδ enzyme.
-
Methodology: A biochemical assay is performed using recombinant PI3Kδ enzyme. The kinase reaction is initiated by adding ATP (e.g., at a concentration of 1 mM) to a mixture of the enzyme, a lipid substrate (e.g., PIP2), and varying concentrations of Parsaclisib. The production of PIP3 is measured, often using a luminescence-based detection system. The IC50 value is calculated by fitting the dose-response curve.
Protocol 3.2.2: Cellular pAKT Inhibition Assay
-
Objective: To measure the inhibition of PI3K pathway signaling within a cellular context.
-
Methodology: B-cell lines (e.g., Ramos) are pre-incubated with a range of Parsaclisib concentrations (e.g., 0.1-1000 nM) for a specified time (e.g., 2 hours).[1] The B-cell receptor pathway is then stimulated (e.g., with anti-IgM antibody) to induce PI3K signaling. Cells are lysed, and the levels of phosphorylated AKT (pAKT) at a specific site (e.g., Ser473) are quantified using methods such as Western blot or a sandwich ELISA.
In Vivo Preclinical Data
In vivo studies in mouse models confirm the anti-tumor activity of Parsaclisib as a single agent and in combination with other targeted therapies.
Data Presentation: In Vivo Efficacy
| Model | Dosing & Schedule | Key Findings | Reference |
| Pfeiffer DLBCL Xenograft | 0.1 - 10 mg/kg, PO, BID | Dose-dependent slowing of tumor growth. Well tolerated. | [1] |
| A20 Murine Lymphoma | 10 mg/kg, PO, BID for 7-19 days | Significant tumor growth inhibition (TGI). | [1] |
| Pfeiffer DLBCL Xenograft | Combination with pan-PIM inhibitor (INCB053914) | Complete tumor regressions observed. | [9] |
| DLBCL Xenografts (ABC, GCB, double-hit) | Combination with BET inhibitors (INCB054329/INCB057643) | Significant anti-tumor efficacy. Marked repression of MYC expression. | [9] |
Table 3: In Vivo Efficacy of Parsaclisib in Murine Models.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic studies in rats, dogs, and monkeys demonstrated that Parsaclisib possesses drug-like ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][6][10] In a mouse Pfeiffer xenograft model, a single oral dose of 0.5-1 mg/kg was sufficient to inhibit pAKT (Ser473) in the tumor tissue, demonstrating target engagement in vivo.[1] Clinical studies in humans showed that Parsaclisib is rapidly absorbed with a median time to maximum concentration (Tmax) of 0.5 to 1 hour and has a mean terminal half-life of 8.6 to 11.5 hours.[3]
Experimental Protocols
Protocol 4.3.1: Xenograft Tumor Growth Study
-
Objective: To evaluate the anti-tumor efficacy of Parsaclisib in an in vivo setting.
-
Methodology:
-
Implantation: Immunocompromised mice (e.g., BALB/c nude) are subcutaneously injected with a suspension of cancer cells (e.g., Pfeiffer DLBCL cells).
-
Staging: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.
-
Treatment: Parsaclisib is administered orally at specified doses and schedules (e.g., 10 mg/kg, BID).[1]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowed size. Tumors are often excised for ex vivo pharmacodynamic analysis.
-
Potential Resistance Mechanisms
Preclinical investigations have begun to explore potential mechanisms of resistance to PI3Kδ inhibition. In models of Diffuse Large B-Cell Lymphoma, overexpression of the MYC oncogene was identified as a factor that rendered cells insensitive to the anti-proliferative effects of Parsaclisib.[5][11] This suggests that while Parsaclisib could still inhibit the PI3Kδ pathway, the potent proliferative signals driven by MYC could bypass this blockade. This finding may help guide patient selection and suggests rational combination strategies, such as the observed synergy with BET inhibitors which can repress MYC transcription.[9]
Conclusion
The comprehensive preclinical data for Parsaclisib (this compound) establish it as a highly potent and selective PI3Kδ inhibitor. Its activity is demonstrated by low nanomolar IC50 values in both enzymatic and cellular assays and significant, dose-dependent tumor growth inhibition in multiple in vivo models of B-cell malignancies.[1][3] Its distinct chemical structure and associated preclinical profile suggest a potentially improved therapeutic window over first-generation agents.[3][5] These findings provide a strong rationale for the continued clinical investigation of Parsaclisib as a monotherapy and as a component of combination regimens for patients with B-cell cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Parsaclisib, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Parsaclisib), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parsaclisib Is a Next-Generation Phosphoinositide 3-Kinase δ Inhibitor with Reduced Hepatotoxicity and Potent Antitumor and Immunomodulatory Activities in Models of B-Cell Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (Parsaclisib), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. Therapy Detail [ckb.genomenon.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Document: this compound (Parsaclisib), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ). (CHEMBL4406913) - ChEMBL [ebi.ac.uk]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to INCB050465 (Parsaclisib) for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB050465, also known as Parsaclisib, is a potent, orally bioavailable, and highly selective next-generation inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1][2] The PI3Kδ signaling pathway is a critical regulator of immune cell function, particularly in B-lymphocytes, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[1][3] Parsaclisib was developed to offer a more targeted approach with an improved safety profile, specifically aiming to reduce the hepatotoxicity observed with first-generation PI3Kδ inhibitors.[3][4] This document provides a technical overview of this compound, summarizing its mechanism of action, key quantitative data, and relevant experimental methodologies for immunology research.
Core Mechanism of Action
This compound selectively inhibits the PI3Kδ isoform, a lipid kinase that phosphorylates phosphoinositides at the D-3 position of the inositol ring.[1] This action blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The subsequent reduction in PIP3 levels prevents the activation of downstream signaling proteins, most notably AKT. By inhibiting the PI3K-AKT-mTOR pathway, Parsaclisib effectively disrupts signals crucial for the proliferation, survival, and function of malignant B-cells.[1][5] This targeted inhibition forms the basis of its therapeutic potential in various hematologic malignancies and inflammatory conditions.[1][3]
Signaling Pathway Visualization
The following diagram illustrates the central role of PI3Kδ in the B-cell receptor signaling cascade and the inhibitory action of this compound.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The data below is compiled from publicly available sources.
| Target / Cell Line | Assay Type | IC50 Value (nM) | Notes |
| PI3Kδ | Biochemical Assay | 1 | Measured at 1 mM ATP.[2][6][7] |
| PI3Kα | Biochemical Assay | >20,000 | Demonstrates >20,000-fold selectivity over other Class I isoforms.[2][7] |
| PI3Kβ | Biochemical Assay | >20,000 | Demonstrates >20,000-fold selectivity over other Class I isoforms.[2][7] |
| PI3Kγ | Biochemical Assay | >20,000 | Demonstrates >20,000-fold selectivity over other Class I isoforms.[2][7] |
| Ramos Cells | pAKT (Ser473) Inhibition | 1 | Burkitt's lymphoma cell line.[2][6] |
| Pfeiffer Cells | Proliferation / Viability | 2 - 5 | Diffuse Large B-Cell Lymphoma (DLBCL) cell line.[1][2] |
| SU-DHL-5 / SU-DHL-6 | Proliferation / Viability | 2 - 8 | DLBCL cell lines.[2][6] |
| Primary B-Cells | Proliferation | 0.2 - 1.7 | Human, dog, rat, and mouse primary B-cells.[2] |
Experimental Protocols and Methodologies
Detailed step-by-step protocols are proprietary. However, the methodologies employed in key experiments can be summarized based on published literature.
This assay quantifies the ability of this compound to inhibit the PI3Kδ pathway by measuring the phosphorylation of its downstream target, AKT.
-
Cell Line: Ramos (Burkitt's lymphoma) or Pfeiffer (DLBCL) cells are commonly used.[1][2]
-
Methodology:
-
Cell Culture: Cells are cultured in appropriate media and serum.
-
Treatment: Cells are pre-incubated with a range of this compound concentrations (e.g., 0.1-1000 nM) for a set period, typically 2 hours.[2][6]
-
Stimulation: The PI3Kδ pathway is activated by stimulating the B-cell receptor, often using an anti-IgM antibody.[2]
-
Lysis & Analysis: Cells are lysed, and protein concentrations are normalized. The levels of phosphorylated AKT (pAKT) at a specific site (e.g., Ser473) and total AKT are measured using methods like Western Blot, ELISA, or flow cytometry.
-
Data Interpretation: The ratio of pAKT to total AKT is calculated, and IC50 values are determined by plotting the inhibition curve against the drug concentration.
-
This experiment assesses the cytostatic or cytotoxic effects of this compound on malignant B-cell lines.
-
Cell Lines: DLBCL (e.g., Pfeiffer, SU-DHL-6) and Mantle Cell Lymphoma (MCL) cell lines are frequently used.[2][6]
-
Methodology:
-
Cell Seeding: Cells are seeded into multi-well plates at a defined density.
-
Treatment: Cells are incubated with various concentrations of this compound (e.g., 0.1-3000 nM) for an extended period, typically 4 days.[2][6]
-
Viability Measurement: Cell viability or proliferation is measured using a colorimetric (e.g., MTS, XTT) or luminescence-based (e.g., CellTiter-Glo) assay, or by measuring [3H]-thymidine incorporation.[2]
-
Data Interpretation: The results are normalized to vehicle-treated controls, and IC50 values are calculated.
-
Immunomodulatory Effects
Beyond its direct anti-proliferative effects on B-cell malignancies, this compound also exhibits immunomodulatory activities within the tumor microenvironment.
-
Inhibition of Regulatory T-cells (Tregs): Studies have shown that Parsaclisib can reduce the percentage of immunosuppressive Tregs (identified by markers such as CD4+CD25+FOXP3+) in tumors and spleens.[2][6]
-
Enhanced T-cell Ratios: By decreasing Treg populations, this compound can increase the ratio of effector CD4+ and CD8+ T-cells to Tregs, potentially enhancing the anti-tumor immune response.[2][6]
This dual mechanism—directly targeting malignant B-cells and indirectly modulating the immune microenvironment—highlights its comprehensive role in immunology research.[3][8]
Conclusion
This compound (Parsaclisib) is a highly potent and selective PI3Kδ inhibitor with a well-defined mechanism of action. Its ability to potently inhibit the PI3K/AKT pathway in B-cells, coupled with its immunomodulatory effects on the tumor microenvironment, makes it a valuable tool for research in hematologic malignancies and autoimmune disorders. The quantitative data demonstrate its high degree of selectivity, and the established experimental methodologies provide a clear framework for its further investigation in preclinical and translational research settings.
References
- 1. This compound (Parsaclisib), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Parsaclisib Is a Next-Generation Phosphoinositide 3-Kinase δ Inhibitor with Reduced Hepatotoxicity and Potent Antitumor and Immunomodulatory Activities in Models of B-Cell Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Therapy Detail [ckb.genomenon.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. parsaclisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Methodological & Application
Application Notes and Protocols for Parsaclisib in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Parsaclisib (also known as INCB050465), a potent and highly selective next-generation inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), in a variety of in vitro cell culture experiments. Parsaclisib's primary mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, particularly in B-cell malignancies.[1][2]
Data Presentation: Parsaclisib In Vitro Efficacy
Parsaclisib has demonstrated potent and selective inhibition of PI3Kδ, leading to anti-proliferative and pro-apoptotic effects in various B-cell lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range, highlighting its significant potency.
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| Primary Malignant Human B-cells | B-cell Malignancies | Proliferation Assay | < 1 | [1] |
| Pfeiffer | Diffuse Large B-cell Lymphoma (DLBCL) | Proliferation/Signaling | < 5 | [2] |
| Various B-cell Lymphoma Lines | B-cell Lymphomas | Proliferation Assay | Low nM | Inferred from multiple preclinical studies. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental workflow for evaluating Parsaclisib, the following diagrams are provided.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Parsaclisib.
Caption: General experimental workflow for evaluating Parsaclisib's effects in cell culture.
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of Parsaclisib.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of Parsaclisib in B-cell lymphoma cell lines.
Materials:
-
B-cell lymphoma cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Parsaclisib (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow cells to attach (for adherent lines) or acclimate.
-
-
Parsaclisib Treatment:
-
Prepare serial dilutions of Parsaclisib in complete culture medium from the DMSO stock. A typical concentration range to test is 0.1 nM to 1000 nM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest Parsaclisib concentration.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the prepared Parsaclisib dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down to dissolve the crystals completely.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of Parsaclisib concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Western Blot for p-AKT and Total AKT
This protocol is to confirm the inhibitory effect of Parsaclisib on the PI3K/AKT signaling pathway.
Materials:
-
B-cell lymphoma cell line
-
Complete cell culture medium
-
Parsaclisib
-
6-well plates
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-AKT (Ser473) and rabbit anti-total AKT
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of Parsaclisib (e.g., 10 nM, 100 nM, 1000 nM) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
After treatment, wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total AKT and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
-
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is to assess the induction of apoptosis by Parsaclisib.
Materials:
-
B-cell lymphoma cell line
-
Complete cell culture medium
-
Parsaclisib
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of Parsaclisib and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.
-
Acquire data and analyze the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
References
Application Notes and Protocols for INCB050465 (Parsaclisib) in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB050465, also known as Parsaclisib, is a potent and highly selective next-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many B-cell malignancies.[2] this compound's selectivity for the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells, allows for targeted inhibition of signaling in malignant B-cells, leading to decreased proliferation and the induction of apoptosis.[2] Preclinical studies have demonstrated the efficacy of this compound in mouse xenograft models using the Pfeiffer cell line, a well-established model for diffuse large B-cell lymphoma (DLBCL).[1][3] In these models, this compound has been shown to inhibit tumor growth in a dose-dependent manner.[4] Beyond its direct effects on tumor cells, this compound also exhibits immunomodulatory properties by inhibiting regulatory T-cells (Tregs), which can contribute to an anti-tumor immune response.[5][6]
Mechanism of Action
This compound selectively targets and inhibits the PI3Kδ enzyme, a key component of the B-cell receptor signaling pathway. This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of the downstream serine/threonine kinase AKT, a central node in a signaling cascade that promotes cell survival, proliferation, and growth. The inhibition of pAKT is a key pharmacodynamic biomarker for this compound activity.[3][4]
Figure 1: Simplified signaling pathway of PI3Kδ and the point of inhibition by this compound.
Data Presentation
In Vitro Potency of this compound
| Cell Line | Cancer Type | Assay | IC50 (nM) |
| Pfeiffer | Diffuse Large B-Cell Lymphoma (DLBCL) | Proliferation/Signaling | < 5 |
Table 1: In vitro activity of this compound in the Pfeiffer cell line. Data sourced from[3].
In Vivo Efficacy of this compound in Pfeiffer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition | Body Weight Changes |
| Vehicle Control | N/A | p.o., twice daily | N/A | No significant changes reported |
| This compound | 0.1 - 10 | p.o., twice daily | Dose-dependent slowing of tumor growth | Well-tolerated |
| This compound | 1 | p.o., twice daily | Significant inhibition | Not specified |
Table 2: Summary of in vivo efficacy of this compound as a monotherapy in the Pfeiffer mouse xenograft model. Data sourced from[1][3][4]. Note: Specific quantitative data on tumor volume and body weight was not available in the reviewed sources. Researchers should establish these endpoints in their own studies.
Pharmacodynamic Activity of this compound
| Dose (mg/kg) | Dosing Schedule | Biomarker | Effect |
| 0.5 - 1 | single, p.o. | pAKT (Ser473) in tumor | Inhibition |
| 1 | p.o., twice daily | pAKT (Ser473) in tumor | Profound inhibition |
Table 3: In vivo pharmacodynamic effects of this compound in the Pfeiffer mouse xenograft model. Data sourced from[1][3].
Experimental Protocols
Pfeiffer Mouse Xenograft Model Protocol
This protocol describes the establishment of subcutaneous Pfeiffer tumor xenografts and subsequent treatment with this compound.
1. Materials and Reagents:
-
Pfeiffer (human diffuse large B-cell lymphoma) cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® (optional)
-
Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
This compound (Parsaclisib)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)
-
Isoflurane for anesthesia
-
Digital calipers
-
Standard animal housing and care facilities
2. Cell Culture:
-
Culture Pfeiffer cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cells in the logarithmic growth phase.
-
Prior to implantation, assess cell viability using trypan blue exclusion (viability should be >95%).
3. Tumor Implantation:
-
Harvest cells and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free HBSS or PBS at a concentration of 5 x 10⁷ cells/mL. For enhanced tumor take rate, the cell suspension can be mixed 1:1 with Matrigel®.
-
Anesthetize mice using isoflurane.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
4. Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the length and width of the tumors with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²)/2.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.
-
Administer this compound orally (p.o.) by gavage at the desired dose (e.g., 1-10 mg/kg) twice daily.
-
Administer the vehicle control to the control group following the same schedule.
-
Monitor the body weight of the mice 2-3 times per week as a measure of treatment tolerance.
-
Continue treatment for the duration of the study (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.
5. Endpoint and Data Analysis:
-
The primary endpoint is tumor growth inhibition.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.
-
Compare the mean tumor volumes and body weights between the treatment and control groups.
Figure 2: Experimental workflow for the this compound Pfeiffer mouse xenograft model.
Pharmacodynamic Analysis of pAKT Inhibition in Tumors
This protocol outlines a general procedure for assessing the inhibition of AKT phosphorylation in tumor tissue by Western blot.
1. Sample Preparation:
-
Excise tumors at a predetermined time point after the final dose of this compound (e.g., 2-4 hours).
-
Immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until analysis.
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. Western Blotting:
-
Denature 20-30 µg of protein from each tumor lysate by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE on a 4-12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (pAKT Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with a primary antibody for total AKT and a loading control (e.g., β-actin or GAPDH).
3. Densitometry Analysis:
-
Quantify the band intensities for pAKT, total AKT, and the loading control using image analysis software.
-
Normalize the pAKT signal to the total AKT signal or the loading control to determine the relative levels of pAKT in each sample.
Conclusion
The this compound (Parsaclisib) Pfeiffer mouse xenograft model is a valuable tool for evaluating the in vivo efficacy and pharmacodynamics of this selective PI3Kδ inhibitor. The protocols outlined in this document provide a framework for conducting these studies in a reproducible manner. The dose-dependent inhibition of tumor growth, coupled with the profound suppression of the pAKT biomarker, supports the mechanism of action of this compound and provides a strong rationale for its clinical development in B-cell malignancies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound (Parsaclisib), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Parsaclisib), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. Combined Targeting of AKT and mTOR Inhibits Tumor Formation of EpCAM+ and CD90+ Human Hepatocellular Carcinoma Cells in an Orthotopic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for INCB050465 (Parsaclisib) Stock Solution Preparation in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: INCB050465, also known as Parsaclisib, is a potent and highly selective next-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] PI3Kδ is a crucial lipid kinase involved in the PI3K-AKT-mTOR signaling pathway, which plays a primary role in the development and function of immune cells, particularly B cells.[4][5] Dysregulation of this pathway is implicated in various hematologic malignancies.[4] Parsaclisib exhibits high selectivity for PI3Kδ over other PI3K class I isoforms, making it a valuable tool for investigating B-cell malignancies and autoimmune diseases.[1][3][6]
Due to its hydrophobic nature, this compound has low solubility in aqueous solutions. Therefore, preparing a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is standard practice for in vitro studies.[7] This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in DMSO.
Physicochemical Properties and Activity
The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Synonyms | Parsaclisib, INCB-50465, IBI376 | [2][3] |
| Molecular Formula | C21H21FN8O2 | [2] |
| Molecular Weight | 432.45 g/mol (hydrochloride salt: 469.34 g/mol ) | [1][2] |
| IC50 (PI3Kδ) | ~1 nM | [2][3][5] |
| Selectivity | ~20,000-fold selective for PI3Kδ over other Class I PI3K isoforms (α, β, γ) | [1][2][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Parsaclisib Hydrochloride) in anhydrous DMSO.
Materials Required:
| Material | Specifications |
| This compound (Parsaclisib Hydrochloride) | Powder form (MW: 469.34 g/mol ) |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, sterile, ≥99.7% purity |
| Microcentrifuge Tubes | Sterile, 1.5 mL or 2.0 mL, low-adsorption |
| Calibrated Micropipettes and Sterile Tips | P1000, P200, P20 |
| Analytical Balance | Sensitive to at least 0.1 mg |
| Vortex Mixer | --- |
| Sonicator (optional) | Water bath sonicator |
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution of Parsaclisib Hydrochloride (MW = 469.34 g/mol ), calculate the required mass:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 469.34 g/mol x 1000 mg/g = 4.69 mg
-
-
Weighing: Carefully weigh out 4.69 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.[1]
-
Solubilization: Tightly cap the tube and vortex the solution vigorously for 2-5 minutes to facilitate dissolution.[1]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.
-
(Optional) Sonication: If the compound does not fully dissolve after vortexing, sonicate the solution in a water bath for 10-15 minutes.[1] Allow the solution to return to room temperature.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, low-adsorption microcentrifuge tubes.[1][8]
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[1]
Protocol 2: Preparation of Aqueous Working Solutions
This protocol describes the dilution of the 10 mM DMSO stock solution into an aqueous buffer or cell culture medium for experimental use.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.[1]
-
Serial Dilution: Perform serial dilutions to achieve the desired final concentration. It is recommended to perform an intermediate dilution step to prevent precipitation.[7]
-
Example for a 10 µM final concentration:
-
Prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock solution to 198 µL of sterile aqueous buffer or cell culture medium.
-
Vortex gently but thoroughly.
-
Prepare the final 10 µM working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of the final buffer or medium.
-
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is non-toxic to the cells. For most cell lines, the final DMSO concentration should be kept below 0.5%, with ≤ 0.1% being preferable for sensitive cells.[7][8][9]
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.[9]
-
Use Immediately: It is strongly advised to prepare aqueous working solutions fresh on the day of use.[1]
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | [1] |
| DMSO Stock Solution | -20°C | Up to 1 month | [1][8] |
| DMSO Stock Solution | -80°C | Up to 6 months | [1][8] |
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can lead to compound degradation.[1][8][10] Aliquoting into single-use volumes is highly recommended.
-
Moisture: Use anhydrous DMSO, as water can cause compound loss and degradation over time.[10][11]
Visualizations
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (Parsaclisib), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. benchchem.com [benchchem.com]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Parsaclisib for B-cell Proliferation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parsaclisib (INCB050465) is a next-generation, potent, and highly selective inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3Kδ).[1][2][3] The PI3K pathway is a crucial signaling cascade downstream of the B-cell receptor (BCR) and is fundamental for B-cell proliferation, survival, differentiation, and trafficking.[4][5][6] Aberrant activation of PI3Kδ is a key pathogenic driver in numerous B-cell malignancies.[4][6][7] These application notes provide a comprehensive guide, including detailed protocols, for utilizing Parsaclisib to study and quantify the inhibition of B-cell proliferation.
Mechanism of Action
The PI3Kδ isoform is predominantly expressed in hematopoietic cells and is a critical node in B-cell signaling.[2] Upon antigen binding to the B-cell receptor, PI3Kδ is activated and phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn promotes cell survival and proliferation.[2]
Parsaclisib exerts its therapeutic effect by directly inhibiting the catalytic activity of PI3Kδ, thereby blocking the production of PIP3 and disrupting the entire PI3K/Akt signaling cascade.[2] This leads to decreased proliferation and the induction of cell death in B-cells dependent on this pathway.[2] The high selectivity of Parsaclisib for the δ isoform is designed to minimize off-target effects on other PI3K isoforms that are more broadly expressed.[5]
Caption: Parsaclisib inhibits the PI3Kδ signaling cascade downstream of the B-cell receptor.
Quantitative Data Summary
Parsaclisib demonstrates potent inhibition of the PI3Kδ enzyme, downstream signaling events, and B-cell proliferation. The half-maximal inhibitory concentrations (IC50) from various assays are summarized below.
| Parameter | Assay Condition / Cell Type | IC50 Value (nM) |
| Enzyme Activity | Recombinant PI3Kδ | 1.1[8] |
| Downstream Signaling | pAkt inhibition in whole blood | 10[1] |
| B-cell Proliferation | Malignant human B-cells (primary) | < 1[1][9] |
Experimental Protocols
Protocol 1: In Vitro B-cell Proliferation Assay
This protocol provides a method to assess the dose-dependent effect of Parsaclisib on the proliferation of primary human B-cells stimulated through the B-cell receptor.
Caption: Experimental workflow for measuring Parsaclisib's effect on B-cell proliferation.
A. Materials
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Reagents:
-
Ficoll-Paque or similar density gradient medium
-
Human B-Cell Isolation Kit (negative selection recommended)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS), Penicillin/Streptomycin, and L-Glutamine
-
Parsaclisib (stock dissolved in DMSO)
-
B-cell stimulation cocktail: Goat F(ab')2 Anti-Human IgM, Recombinant Human IL-4
-
Proliferation measurement:
-
Option A: [³H]-Thymidine
-
Option B: Carboxyfluorescein succinimidyl ester (CFSE)
-
-
-
Equipment:
-
96-well flat-bottom cell culture plates
-
Flow cytometer (for CFSE) or Scintillation counter (for [³H]-Thymidine)
-
B. Procedure
-
B-cell Isolation:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Purify B-lymphocytes from PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's protocol. Purity should be >95% as assessed by CD19 staining via flow cytometry.
-
-
Assay Setup:
-
Resuspend purified B-cells in complete RPMI medium at a concentration of 1 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.
-
Prepare serial dilutions of Parsaclisib in complete medium. A typical starting concentration is 1 µM, diluted in 3-fold steps.
-
Add 50 µL of the diluted Parsaclisib or vehicle control (medium with equivalent DMSO concentration, ≤0.1%) to the appropriate wells. Pre-incubate for 1 hour at 37°C.
-
Prepare a 4X stimulation cocktail (e.g., 40 µg/mL anti-IgM and 80 ng/mL IL-4).
-
Add 50 µL of the stimulation cocktail to each well (final concentration: 10 µg/mL anti-IgM, 20 ng/mL IL-4). The final volume in each well will be 200 µL.
-
-
Incubation and Proliferation Measurement:
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.
-
Option A ([³H]-Thymidine Incorporation): For the final 18 hours of incubation, add 1 µCi of [³H]-Thymidine to each well. Harvest the cells onto glass fiber filters and measure incorporated radioactivity using a liquid scintillation counter.
-
Option B (CFSE Dye Dilution): If using CFSE, cells should be labeled according to the manufacturer's protocol before seeding. After incubation, harvest the cells, stain with a viability dye and a B-cell marker (e.g., anti-CD19), and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each Parsaclisib concentration relative to the vehicle-treated, stimulated control.
-
Plot the percent inhibition against the log of Parsaclisib concentration and fit the data using a four-parameter logistic regression model to determine the IC50 value.
-
Protocol 2: Phospho-Akt Pharmacodynamic Assay in Whole Blood
This protocol measures the direct inhibitory effect of Parsaclisib on PI3Kδ signaling by quantifying Akt phosphorylation in B-cells within a whole blood sample.
A. Materials
-
Fresh human whole blood (collected in sodium heparin tubes)
-
Parsaclisib (stock dissolved in DMSO)
-
Anti-human IgM antibody
-
Fixation and Permeabilization buffers for flow cytometry
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-phospho-Akt (Ser473)
-
Flow cytometer
B. Procedure
-
Treatment and Stimulation:
-
Aliquot 100 µL of whole blood into microcentrifuge tubes.
-
Add Parsaclisib at desired final concentrations (or vehicle control) and incubate for 30 minutes at 37°C.
-
Add anti-IgM to a final concentration of 20 µg/mL to stimulate the B-cells. Incubate for 15 minutes at 37°C.
-
-
Fixation and Staining:
-
Immediately fix the cells by adding 1 mL of pre-warmed Fixation Buffer. Vortex and incubate for 10 minutes at 37°C.
-
Centrifuge, discard the supernatant, and lyse remaining red blood cells.
-
Permeabilize the cells using a suitable permeabilization buffer for 30 minutes on ice.
-
Wash the cells and stain with a cocktail of anti-CD19 and anti-phospho-Akt (Ser473) antibodies for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in buffer for flow cytometry.
-
Acquire data on a flow cytometer.
-
Gate on the CD19-positive lymphocyte population to analyze B-cells specifically.
-
Determine the Median Fluorescence Intensity (MFI) of the phospho-Akt signal for each condition.
-
Calculate the percent inhibition of Akt phosphorylation relative to the vehicle-treated, stimulated control to determine the IC50 of target engagement.
-
References
- 1. Parsaclisib, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Parsaclisib, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. PI3Kδ Inhibitor Parsaclisib in Japanese Patients With Relapsed or Refractory Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. Parsaclisib, a PI3Kδ inhibitor, in relapsed and refractory mantle cell lymphoma (CITADEL-205): a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Studies of INCB050465 (Parsaclisib)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of INCB050465 (parsaclisib), a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). The following sections detail the mechanism of action, summarize key preclinical efficacy data in various lymphoma models, and provide detailed experimental protocols for researchers planning to conduct similar in vivo studies.
Mechanism of Action
This compound is an orally bioavailable small molecule that selectively inhibits the delta isoform of PI3K. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation.[1] In many B-cell malignancies, this pathway is constitutively active, driving tumor progression. By targeting PI3Kδ, which is predominantly expressed in hematopoietic cells, this compound effectively blocks downstream signaling, leading to decreased proliferation and induction of apoptosis in malignant B-cells.[1]
Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
In Vivo Efficacy Data
This compound has demonstrated significant anti-tumor activity in preclinical models of B-cell malignancies. The following tables summarize the quantitative data from key in vivo studies.
Table 1: Efficacy of this compound in a Syngeneic A20 Murine Lymphoma Model
| Parameter | Vehicle Control | This compound (10 mg/kg, twice daily) | Reference |
| Tumor Growth | Uninhibited | Significant tumor growth inhibition (TGI) | [2] |
| Immune Cell Modulation (Tumor) | Baseline | Reduced percentage of regulatory T-cells (Tregs) (CD4+CD25+FOXP3+). Increased ratio of CD4+ and CD8+ T-cells to Tregs. | [2] |
| Immune Cell Modulation (Spleen) | Baseline | Reduced percentage of Tregs. Increased ratio of CD4+ and CD8+ T-cells to Tregs. | [2] |
Table 2: Efficacy of this compound in a Pfeiffer Diffuse Large B-cell Lymphoma (DLBCL) Xenograft Model
| Dosage | Dosing Schedule | Efficacy Outcome | Reference |
| 0.1 - 10 mg/kg | Twice Daily (p.o.) | Dose-dependent slowing of tumor growth. | [2] |
| 0.5 - 1 mg/kg | Single Dose (p.o.) | Inhibition of pAKT (Ser473) in tumor xenografts. | [2] |
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies with this compound in murine lymphoma models.
General Experimental Workflow
A. Animal Models
-
A20 Syngeneic Model : Female BALB/c mice (5-9 weeks old) are suitable for this model.[2]
-
Pfeiffer Xenograft Model : Immunodeficient mice (e.g., NOD/SCID) are required to prevent graft rejection.
B. Cell Culture and Implantation
-
Cell Culture :
-
Culture A20 or Pfeiffer cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) under standard conditions (37°C, 5% CO2).
-
Harvest cells during the logarithmic growth phase.
-
-
Cell Preparation for Implantation :
-
Perform a cell count and assess viability using a method like trypan blue exclusion (viability should be >95%).
-
Centrifuge the cells and resuspend the pellet in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Implantation :
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of the mouse.
-
C. Drug Formulation and Administration
-
Vehicle Preparation :
-
Prepare a solution of 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween® 80 in sterile water.
-
Slowly add methylcellulose to heated sterile water (60-70°C) with continuous stirring until fully dispersed.
-
Cool the solution to room temperature and add Tween® 80, mixing thoroughly.[3]
-
-
This compound Formulation :
-
Weigh the required amount of this compound and triturate it with a small volume of the vehicle to form a paste.
-
Gradually add the remaining vehicle to the paste while mixing to achieve a homogenous suspension at the desired final concentration.[3]
-
-
Administration :
-
Administer this compound or vehicle control via oral gavage at the specified dosage and schedule.[2]
-
D. Monitoring and Endpoint Analysis
-
Tumor Growth Monitoring :
-
Begin monitoring for tumor formation a few days after implantation.
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment :
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Initiate treatment as per the study design.
-
-
Continued Monitoring :
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity or distress.
-
-
Study Endpoint and Data Analysis :
-
The study may be terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
At the endpoint, tumors and other tissues (e.g., spleen) can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the treatment effect.
-
References
Application Notes and Protocols for the Use of Parsaclisib in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parsaclisib (also known as INCB050465) is a potent, next-generation, and highly selective inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3Kδ).[1][2][3][4][5] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its overactivity is implicated in various B-cell malignancies.[2][3][6] Parsaclisib's high selectivity for the PI3Kδ isoform, which is primarily expressed in hematopoietic cells, is designed to minimize off-target effects and toxicities associated with earlier generation PI3K inhibitors.[2][6][7] These application notes provide detailed protocols for utilizing Parsaclisib in primary cell cultures to assess its therapeutic potential and elucidate its mechanism of action.
Mechanism of Action
Parsaclisib selectively inhibits PI3Kδ, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, blocks the activation of downstream signaling components, most notably the serine/threonine kinase AKT.[2][3] The inhibition of the PI3K/AKT pathway ultimately leads to decreased proliferation and the induction of apoptosis in cells where this pathway is overactive, such as in various B-cell lymphomas.[2][8]
Caption: Parsaclisib inhibits the PI3Kδ signaling pathway.
Data Presentation
Table 1: In Vitro Potency of Parsaclisib in Primary Cells and Cell Lines
| Cell Type | Assay | Endpoint | IC50 (nM) | Reference |
| Human Primary B Cells | Proliferation | --- | 0.2 - 1.7 | [1] |
| Dog Primary B Cells | Proliferation | --- | 0.2 - 1.7 | [1] |
| Rat Primary B Cells | Proliferation | --- | 0.2 - 1.7 | [1] |
| Mouse Primary B Cells | Proliferation | --- | 0.2 - 1.7 | [1] |
| Ramos Burkitt's Lymphoma Cell Line | pAKT (Ser473) Inhibition | 2 hours | 1 | [1][4] |
| Mantle Cell Lymphoma (MCL) Cell Lines (4 types) | Proliferation | --- | ≤10 | [1][4] |
| Pfeiffer, SU-DHL-5, SU-DHL-6, WSU-NHL (DLBCL) | Proliferation | --- | 2 - 8 | [1][4] |
| Malignant Human B Cells (Primary) | Proliferation | --- | <1 | [9][10] |
Table 2: Clinical Efficacy of Parsaclisib Monotherapy in Relapsed/Refractory B-Cell Malignancies
| Lymphoma Subtype | Objective Response Rate (ORR) | Reference |
| Follicular Lymphoma | 71% | [9][11] |
| Marginal Zone Lymphoma | 78% | [9][11] |
| Mantle Cell Lymphoma | 67% | [9][11] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | 30% | [9][11] |
Experimental Protocols
Protocol 1: Preparation of Parsaclisib Stock Solution
-
Reconstitution: Parsaclisib is typically supplied as a solid. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For example, to make a 10 mM stock solution of Parsaclisib (MW: 433.47 g/mol ), dissolve 4.33 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Primary Cell Culture and Treatment
This protocol provides a general guideline for the culture and treatment of primary lymphocytes. Optimization may be required for specific cell types.
-
Cell Isolation: Isolate primary cells (e.g., peripheral blood mononuclear cells, B cells) from fresh tissue or blood samples using standard density gradient centrifugation (e.g., Ficoll-Paque) or magnetic-activated cell sorting (MACS).
-
Cell Culture: Culture the isolated primary cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10-20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and any necessary growth factors or cytokines. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells at a predetermined optimal density in the appropriate culture plates (e.g., 96-well for viability assays, 6-well for Western blotting). Allow the cells to acclimate for a few hours or overnight before treatment.
-
Parsaclisib Treatment:
-
Prepare serial dilutions of Parsaclisib from the stock solution in a complete culture medium.
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (ideally ≤ 0.1%).[12]
-
Add the diluted Parsaclisib or vehicle control to the cells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Caption: General experimental workflow for Parsaclisib treatment.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies cell viability by measuring ATP levels, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well white, clear-bottom plate and allow them to adhere or acclimate overnight.[13]
-
Inhibitor Treatment: Treat the cells with a serial dilution of Parsaclisib for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO) and a no-cell control (medium only).[13]
-
Reagent Addition: After incubation, equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[13]
-
Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Signal Reading: Measure the luminescence using a luminometer. The luminescent signal is proportional to the number of viable cells.
Protocol 4: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat primary cells with various concentrations of Parsaclisib or vehicle control for a specified time (e.g., 48 hours).[14]
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, and transfer them to flow cytometry tubes.[14]
-
Cell Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 5: Western Blotting for Phospho-AKT (Ser473) Inhibition
This protocol assesses the direct inhibitory effect of Parsaclisib on the PI3K signaling pathway.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and culture until they reach the desired density.
-
Pre-treat the cells with various concentrations of Parsaclisib (e.g., 0.1-1000 nM) or vehicle control for a short duration (e.g., 2 hours).[1][13]
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[15][16]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[17]
-
Incubate the membrane with a primary antibody specific for phospho-AKT (Ser473) and total AKT overnight at 4°C.[17]
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection:
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Troubleshooting and Considerations for Primary Cells
-
Cell Viability: Primary cells can be more sensitive to culture conditions and drug treatment than cell lines. It is crucial to handle them gently and optimize cell density and treatment duration to minimize non-specific toxicity.[12]
-
Donor Variability: Expect variability in the response to Parsaclisib between primary cell samples from different donors. It is important to include samples from multiple donors to ensure the reproducibility of the results.
-
Activation State: The activation state of primary lymphocytes can significantly influence their response to PI3K inhibitors. Consider the need for pre-activation with stimuli such as anti-CD40 and IL-4 for B cells, depending on the experimental question.
-
DMSO Concentration: Ensure the final concentration of the solvent (DMSO) is low and consistent across all conditions to avoid solvent-induced toxicity.[12]
-
Dose-Response Curve: Always perform a dose-response experiment to determine the optimal concentration range of Parsaclisib for your specific primary cell type and experimental endpoint. A broad range of concentrations (e.g., 0.1 nM to 10 µM) is a good starting point.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. This compound (Parsaclisib), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PI3Kδ Inhibitor Parsaclisib in Japanese Patients With Relapsed or Refractory Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Parsaclisib Is a Next-Generation Phosphoinositide 3-Kinase δ Inhibitor with Reduced Hepatotoxicity and Potent Antitumor and Immunomodulatory Activities in Models of B-Cell Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Parsaclisib, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Parsaclisib, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-rad.com [bio-rad.com]
- 16. scbt.com [scbt.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for INCB050465 (Parsaclisib) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical treatment schedules and protocols for INCB050465 (Parsaclisib), a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). The information is intended to guide researchers in designing and executing in vivo studies for efficacy, pharmacokinetic, and toxicological evaluation.
Mechanism of Action
This compound selectively targets the p110δ isoform of PI3K, a key component of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for the proliferation, survival, and differentiation of B-cells. In many B-cell malignancies, this pathway is constitutively active, promoting uncontrolled cell growth. By inhibiting PI3Kδ, this compound effectively blocks downstream signaling, leading to the suppression of tumor growth.
Signaling Pathway Inhibition by this compound
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
Data Presentation: Quantitative Summary of Treatment Schedules
The following tables summarize the reported treatment schedules for this compound in various animal models.
Table 1: Efficacy Studies in Mouse Models
| Animal Model | Cell Line | Treatment Schedule | Route of Administration | Study Duration | Key Findings |
| BALB/c Mice | A20 (Murine Lymphoma) | 10 mg/kg, twice daily (BID) | Oral Gavage | 7-19 days | Significant tumor growth inhibition.[1] |
| Immunodeficient Mice | Pfeiffer (Human DLBCL) | 0.1 - 10 mg/kg, twice daily (BID) | Oral Gavage | Not Specified | Dose-dependent slowing of tumor growth. |
Table 2: Pharmacokinetic Studies in Rat Models
| Animal Model | Treatment Schedule | Route of Administration | Key Parameters Measured |
| Sprague-Dawley Rats | Single dose of 2.0 mg/kg | Intragastric Administration | Cmax, Tmax, AUC, t1/2 |
Table 3: Representative Toxicology Study Design in Rodent and Non-Rodent Models
| Animal Model | Representative Dose Levels | Route of Administration | Study Duration | Key Assessments |
| Sprague-Dawley Rats | 5, 15, 75 mg/kg/day (example based on other PI3Kδ inhibitors) | Oral Gavage | 4 weeks | Clinical observations, body weight, food consumption, clinical pathology, gross pathology, histopathology. |
| Beagle Dogs | 5, 15, 45 mg/kg/day (example based on other PI3Kδ inhibitors) | Oral Gavage (Capsule) | 4 weeks | Clinical observations, body weight, food consumption, electrocardiography, clinical pathology, gross pathology, histopathology.[2][3] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol describes a typical efficacy study of this compound in a subcutaneous xenograft model of B-cell lymphoma.
1. Cell Culture and Implantation:
- Culture A20 or Pfeiffer cells in appropriate media and conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
- Subcutaneously implant 1x10^6 to 1x10^7 cells into the flank of immunocompromised mice (e.g., BALB/c or NOD/SCID).
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by caliper measurements at least twice weekly.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
3. Formulation and Administration:
- Prepare the this compound formulation. For poorly water-soluble compounds like this compound, a suspension in a vehicle such as 0.5% methylcellulose or a solution in a vehicle like 20% N,N-Dimethylacetamide/40% Propylene glycol/40% Polyethylene Glycol (DPP) may be suitable.
- Administer this compound or vehicle control via oral gavage at the specified dose and schedule (e.g., 10 mg/kg BID).
4. Study Endpoints and Data Collection:
- Continue to monitor tumor volume and body weight throughout the study.
- Observe animals for any signs of toxicity.
- The study is typically terminated when tumors in the control group reach a specified size or after a predetermined duration.
- Collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic markers, histopathology).
Protocol 2: Single-Dose Pharmacokinetic Study in Rats
This protocol outlines a study to determine the pharmacokinetic profile of this compound in rats after a single oral dose.
1. Animal Acclimation and Dosing:
- Acclimate male Sprague-Dawley rats for at least one week before the study.
- Fast animals overnight prior to dosing.
- Administer a single oral dose of this compound (e.g., 2.0 mg/kg) via gavage.
2. Blood Sampling:
- Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
- Process blood to obtain plasma and store at -80°C until analysis.
3. Bioanalysis:
- Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
4. Data Analysis:
- Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life (t1/2) using appropriate software.
Protocol 3: Representative 4-Week Repeat-Dose Toxicology Study in Dogs
This protocol provides a general framework for a 4-week toxicology study in beagle dogs, based on standard practices for similar compounds.
1. Animal Acclimation and Group Assignment:
- Acclimate male and female beagle dogs to the study conditions.
- Assign animals to control and treatment groups (e.g., low, mid, and high dose).
2. Formulation and Administration:
- Prepare the this compound formulation, often administered in gelatin capsules for dogs.
- Administer the designated dose once daily for 28 consecutive days.
3. In-Life Monitoring:
- Conduct daily clinical observations and weekly detailed examinations.
- Monitor body weight and food consumption regularly.
- Perform electrocardiography (ECG) at baseline and specified time points during the study.
- Collect blood and urine samples for clinical pathology assessments (hematology, clinical chemistry, and urinalysis) at baseline and termination.
4. Terminal Procedures:
- At the end of the 28-day treatment period, conduct a full necropsy.
- Collect and weigh selected organs.
- Preserve a comprehensive set of tissues for histopathological examination.
5. Data Evaluation:
- Analyze all collected data to identify any potential dose-related adverse effects and to determine the No-Observed-Adverse-Effect Level (NOAEL).
Experimental Workflow Visualization
Caption: General experimental workflows for preclinical animal studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring PI3K Delta Inhibition by Parsaclisib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parsaclisib (formerly INCB050465) is a potent and highly selective, next-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K pathway is a critical signaling cascade involved in numerous cellular functions, including cell growth, proliferation, differentiation, and survival.[3] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development and function.[4] Its dysregulation is implicated in various B-cell malignancies, making it a key therapeutic target.[3][5] Parsaclisib has demonstrated significant antitumor activity in relapsed or refractory B-cell malignancies.[6][7]
These application notes provide detailed protocols for measuring the inhibitory activity of Parsaclisib on PI3Kδ, both in biochemical and cellular contexts. The methodologies described are essential for researchers and drug development professionals working to characterize the efficacy and mechanism of action of Parsaclisib and other PI3Kδ inhibitors.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Parsaclisib
| Assay Type | Target | IC50 (nM) | Conditions | Reference(s) |
| Biochemical Assay | PI3Kδ | 1 | 1 mM ATP | [1][8] |
| Cellular Assay (pAKT) | PI3Kδ | 1 | Ramos Burkitt's lymphoma cell line, anti-IgM induced | [1] |
| Whole Blood Assay | PI3Kδ | 10 | --- | [6] |
| Cell Proliferation | Human primary B cells | 0.2 - 1.7 | Activated | [1] |
| Cell Proliferation | MCL and DLBCL cell lines | ≤10 | --- | [1] |
Table 2: Selectivity Profile of Parsaclisib
| PI3K Isoform | Selectivity vs. PI3Kδ (fold) | Reference(s) |
| PI3Kα | >1,000 | [2] |
| PI3Kβ | >1,000 | [2] |
| PI3Kγ | >1,000 | [2] |
| Other Kinases (57) | ~20,000 | [8] |
Signaling Pathway
The PI3K/AKT signaling pathway is initiated by the activation of cell surface receptors, leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT, in turn, phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation. Parsaclisib specifically inhibits the PI3Kδ isoform, thereby blocking the production of PIP3 and subsequent downstream signaling.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of Parsaclisib on PI3Kδ.
Experimental Protocols
In Vitro Biochemical Kinase Assay
This assay directly measures the ability of Parsaclisib to inhibit the enzymatic activity of purified PI3Kδ.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Parsaclisib against PI3Kδ.
Materials:
-
Purified recombinant PI3Kδ enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Lipid substrate (e.g., PIP2)
-
Parsaclisib
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of Parsaclisib in DMSO.
-
In a 384-well plate, add the kinase buffer, PI3Kδ enzyme, and the lipid substrate.
-
Add the diluted Parsaclisib or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each Parsaclisib concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Caption: Workflow for the in vitro biochemical kinase assay to determine Parsaclisib IC50.
Cellular Phospho-AKT (p-AKT) Assay
This cell-based assay measures the on-target efficacy of Parsaclisib by quantifying the phosphorylation of AKT, a key downstream effector of PI3K.
Objective: To determine the cellular IC50 of Parsaclisib by measuring the inhibition of AKT phosphorylation.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, SU-DHL-6)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., anti-IgM for B-cell lines)
-
Parsaclisib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-AKT (Ser473) and anti-total-AKT
-
Western blot or ELISA reagents
Procedure (Western Blot):
-
Seed cells in culture plates and allow them to adhere or grow to the desired confluence.
-
Pre-treat the cells with various concentrations of Parsaclisib or DMSO for 2 hours.
-
Stimulate the cells with the appropriate agonist (e.g., anti-IgM) to activate the PI3K pathway.
-
Lyse the cells to extract proteins.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-AKT (Ser473) and total AKT.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify band intensities and normalize the p-AKT signal to the total AKT signal.
-
Determine the IC50 value by plotting the normalized p-AKT levels against Parsaclisib concentration.
Caption: Workflow for the cellular phospho-AKT assay to measure Parsaclisib's on-target efficacy.
In Vivo Pharmacodynamic Assay
This in vivo assay evaluates the ability of Parsaclisib to inhibit PI3Kδ signaling in a living organism.
Objective: To assess the in vivo inhibition of p-AKT in tumor xenografts following Parsaclisib administration.
Materials:
-
Immunodeficient mice (e.g., BALB/c or SCID)
-
B-cell lymphoma cell line for xenograft (e.g., Pfeiffer)
-
Parsaclisib formulation for oral gavage
-
Tissue homogenization buffer
-
Western blot or ELISA reagents as described in the cellular p-AKT assay
Procedure:
-
Implant B-cell lymphoma cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a specified size.
-
Administer a single oral dose of Parsaclisib or vehicle to the tumor-bearing mice.
-
At various time points post-dosing, euthanize the mice and excise the tumors.
-
Homogenize the tumor tissue in lysis buffer to extract proteins.
-
Perform Western blot or ELISA to quantify p-AKT and total AKT levels as described in the cellular p-AKT assay protocol.
-
Compare the p-AKT/total AKT ratio in Parsaclisib-treated tumors to that in vehicle-treated tumors to determine the extent and duration of in vivo target inhibition.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of Parsaclisib's inhibitory activity against PI3Kδ. Consistent and rigorous application of these methodologies is crucial for understanding the compound's mechanism of action and for the continued development of targeted therapies for B-cell malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Parsaclisib Is a Next-Generation Phosphoinositide 3-Kinase δ Inhibitor with Reduced Hepatotoxicity and Potent Antitumor and Immunomodulatory Activities in Models of B-Cell Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. benchchem.com [benchchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Parsaclisib, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parsaclisib, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
INCB050465: A Potent and Selective PI3Kδ Inhibitor for Investigating B-Cell Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB050465, also known as Parsaclisib, is a next-generation, potent, and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and differentiation. In many B-cell malignancies, this pathway is constitutively active, driving tumor progression and survival. PI3Kδ is predominantly expressed in hematopoietic cells and plays a central role in B-cell receptor (BCR) signaling.[1] Dysregulation of PI3Kδ is implicated in the pathogenesis of various B-cell malignancies.[2] this compound offers a valuable tool for studying the intricacies of BCR signaling and for the preclinical evaluation of PI3Kδ inhibition as a therapeutic strategy in hematological cancers.
Mechanism of Action
This compound is an orally active and selective inhibitor of PI3Kδ with an IC50 of 1 nM at 1 mM ATP.[3][4] It exhibits approximately 20,000-fold selectivity for PI3Kδ over other class I PI3K isoforms (α, β, γ).[3][4] By binding to the ATP-binding pocket of PI3Kδ, this compound blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream signaling molecules, most notably the serine/threonine kinase AKT. The inhibition of AKT phosphorylation leads to the modulation of downstream effectors, ultimately resulting in decreased cell proliferation and the induction of apoptosis in malignant B-cells.[5]
Data Presentation
The following tables summarize the in vitro potency and cellular activity of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| PI3Kδ IC50 (Biochemical Assay) | 1 nM | [3][4] |
| Selectivity vs. PI3Kα, β, γ | ~20,000-fold | [3][4] |
Table 2: Cellular Activity of this compound in B-Cell Lines
| Cell Line | Assay | IC50 | Reference |
| Ramos (Burkitt's Lymphoma) | Inhibition of anti-IgM-induced pAKT (Ser473) | 1 nM | [3] |
| Pfeiffer (Diffuse Large B-cell Lymphoma) | Proliferation Assay | <5 nM | [1] |
| SU-DHL-6 (Diffuse Large B-cell Lymphoma) | Viability Assay | 18 nM | [6] |
| Various MCL and DLBCL cell lines | Proliferation Assay | 2 - 10 nM | [3] |
| Primary B-cells (human, dog, rat, mouse) | Proliferation Assay (after receptor activation) | 0.2 - 1.7 nM | [3] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to study the effects of this compound on B-cell receptor signaling.
Protocol 1: Inhibition of B-Cell Proliferation
This protocol describes a method to assess the anti-proliferative effects of this compound on B-cell lymphoma cell lines such as Pfeiffer, SU-DHL-6, and Ramos.
Materials:
-
B-cell lymphoma cell lines (e.g., Pfeiffer, SU-DHL-6, Ramos)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (Parsaclisib)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture B-cell lines to 70-80% confluency.
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 3000 nM.
-
Include a vehicle control (DMSO) at a final concentration that does not exceed 0.1%.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 4 days at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment:
-
Follow the manufacturer's instructions for the chosen cell viability reagent. For an MTT assay, this typically involves adding the MTT reagent, incubating for 2-4 hours, and then solubilizing the formazan crystals before reading the absorbance.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software.
-
Protocol 2: Western Blot Analysis of pAKT Inhibition
This protocol details the procedure for assessing the inhibition of AKT phosphorylation at Serine 473 in Ramos cells following BCR stimulation and treatment with this compound.
Materials:
-
Ramos cells
-
Complete cell culture medium
-
This compound (Parsaclisib)
-
Anti-IgM antibody (for BCR stimulation)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed Ramos cells in 6-well plates at a density of 1 x 10^6 cells/mL and incubate overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control for 2 hours.
-
Stimulate the B-cell receptor by adding anti-IgM antibody to a final concentration of 10 µg/mL for 15-30 minutes.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-AKT (Ser473) overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-AKT signal to the total AKT signal.
-
Protocol 3: In Vivo Efficacy in a Pfeiffer Xenograft Model
This protocol provides a general framework for evaluating the in vivo anti-tumor activity of this compound in a subcutaneous Pfeiffer cell xenograft mouse model.
Materials:
-
Pfeiffer cells
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Matrigel (optional)
-
This compound (Parsaclisib)
-
Vehicle for oral administration
-
Calipers
Procedure:
-
Tumor Implantation:
-
Harvest Pfeiffer cells during their logarithmic growth phase.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Prepare this compound in a suitable vehicle for oral gavage.
-
Administer this compound orally to the treatment group at doses ranging from 0.1 to 10 mg/kg, twice daily.
-
Administer the vehicle to the control group following the same schedule.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The study can be terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
At the end of the study, tumors can be excised for further pharmacodynamic analysis (e.g., Western blot for pAKT).
-
Visualizations
Caption: B-Cell Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for analyzing pAKT inhibition by this compound.
References
- 1. SU-DHL-6 In Vitro Colony Formation Assay (Cell Proliferation) - Creative Biolabs [creative-biolabs.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. SU-DHL-6 In Vitro ECIS Assay (Cell Proliferation) - Creative Biolabs [creative-biolabs.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
INCB050465 (Parsaclisib) Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility challenges with INCB050465 (Parsaclisib) in aqueous buffers. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS or cell culture media). Why is this happening?
A1: This is a common issue known as antisolvent precipitation. This compound is a hydrophobic molecule with low intrinsic solubility in aqueous solutions.[1] While it dissolves readily in organic solvents like DMSO, the rapid change in solvent polarity upon dilution into an aqueous buffer causes the compound to crash out of solution. The final concentration of DMSO in your aqueous solution is also a critical factor; keeping it as low as possible (ideally ≤0.1%) can help, though may not entirely prevent precipitation for a compound this hydrophobic.
Q2: What are the consequences of compound precipitation in my in vitro assay?
A2: Compound precipitation can significantly impact the accuracy and reliability of your experimental results. The primary consequences include:
-
Inaccurate Dosing: The actual concentration of the soluble, biologically active compound will be lower than the nominal concentration, leading to underestimation of potency (e.g., IC50 values) and non-reproducible data.[1]
-
Cellular Toxicity: Solid particles of the precipitate can cause physical stress or cytotoxic effects on cells that are independent of the compound's pharmacological activity.[1]
-
Assay Interference: Precipitates can interfere with assay readouts, particularly in optical-based methods like absorbance, fluorescence, or luminescence assays, and can cause artifacts in microscopy.[1]
Q3: What is the reported solubility of this compound?
A3: The solubility of this compound is highly dependent on the solvent system. It is sparingly soluble in aqueous buffers but shows high solubility in organic solvents like DMSO. The hydrochloride salt form may exhibit different solubility characteristics.
Quantitative Solubility Data
The following tables summarize the available solubility and formulation data for this compound (Parsaclisib).
Table 1: Solubility in Common Solvents
| Solvent | Concentration | Remarks | Source |
|---|---|---|---|
| DMSO | 122 mg/mL (281.83 mM) | Sonication is recommended. | [2] |
| DMSO | 100 mg/mL (231.01 mM) | Use fresh, moisture-free DMSO. | [3] |
| DMSO | 1-10 mg/mL | Sparingly soluble. | [4] |
| Acetonitrile | 0.1-1 mg/mL | Slightly soluble. | [4] |
| PBS (pH 7.4) | < 1 µg/mL | Very low aqueous solubility is typical for this class of compounds. |[1] |
Table 2: Example Formulations for In Vivo Studies (Adaptable for In Vitro Solubilization) Note: These formulations are primarily for animal studies but the components can be adapted to enhance solubility in in vitro stock solutions.
| Formulation Components | Achievable Concentration | Remarks | Source |
|---|---|---|---|
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 4 mg/mL (9.24 mM) | Add solvents sequentially. Sonication and/or heating may be necessary. Prepare fresh. | [2] |
| 10% DMSO + 90% Corn Oil | - | Prepare a DMSO stock (e.g., 14.2 mg/mL) and dilute into corn oil. | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% ddH₂O | - | Prepare a 100 mg/mL DMSO stock and dilute sequentially. | [3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | - | Utilizes a cyclodextrin to enhance solubility. |[5] |
Troubleshooting Guides
If you are facing precipitation issues, consider the following troubleshooting strategies.
Strategy 1: Optimize Dilution Protocol
A simple change in the dilution method can sometimes prevent precipitation.
Caption: Optimized workflow for diluting hydrophobic compounds.
Strategy 2: Employing Solubilizing Excipients
For many in vitro assays, especially cell-based experiments, the addition of solubilizing agents to your stock or final solution can be necessary.
Caption: Troubleshooting options for this compound precipitation.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer
This protocol provides a general method to determine the kinetic solubility of this compound in your specific aqueous buffer.
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO.
-
Dispensing: In a 96-well plate, add 2 µL of each DMSO dilution in triplicate.
-
Buffer Addition: Add 198 µL of your desired aqueous buffer (e.g., PBS, pH 7.4) to each well. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow the solution to equilibrate.
-
Analysis: Analyze the plate using nephelometry (light scattering) to detect precipitation. Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using LC-UV or LC-MS/MS.
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent/Surfactant System
This protocol is adapted from in vivo formulations and can be used to prepare a more concentrated aqueous stock solution for in vitro use.
-
Prepare DMSO Stock: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 100 mg/mL).[3]
-
Add Co-solvent: In a sterile conical tube, add 4 parts of PEG300.
-
Add DMSO Stock: To the PEG300, add 1 part of the this compound DMSO stock solution. Vortex thoroughly until the solution is clear.
-
Add Surfactant: Add 0.5 parts of Tween® 80 to the solution and vortex again until fully mixed.
-
Aqueous Dilution: This new stock solution (containing DMSO, PEG300, and Tween 80) can now be serially diluted into your aqueous buffer or cell culture medium.
-
Vehicle Control: It is critical to prepare a vehicle control solution containing the same final concentrations of DMSO, PEG300, and Tween 80 to treat control cells or wells, ensuring that any observed effects are due to the compound and not the formulation components.
This compound Signaling Pathway
This compound (Parsaclisib) is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[3][5][6] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in B-cell malignancies, making PI3Kδ a key therapeutic target.[5][7] By inhibiting PI3Kδ, Parsaclisib blocks the downstream signaling cascade that promotes cell proliferation and survival.[5][7]
Caption: this compound inhibits the PI3Kδ/AKT signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Parsaclisib | PI3K | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Parsaclisib | C20H22ClFN6O2 | CID 86677874 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Potential Off-Target Effects of INCB050465 (Parsaclisib)
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the potential off-target effects of INCB050465 (parsaclisib), a potent and highly selective PI3Kδ inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation formats to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
Q2: What are the potential on-target and off-target mediated adverse effects of this compound observed in clinical trials?
A2: Clinical trials have reported several treatment-emergent adverse events (TEAEs). On-target effects related to PI3Kδ inhibition in the immune system can manifest as colitis or diarrhea.[3] Other observed TEAEs that could be on-target or have off-target components include rash, hyperglycemia, hypertension, and elevated liver transaminases (AST/ALT).[4][5] Hematologic toxicities such as neutropenia have also been reported.[4]
Q3: How can I differentiate between on-target and off-target effects in my cellular assays?
A3: Distinguishing between on-target and off-target effects is a critical step in characterizing a selective inhibitor. A key strategy is to use a combination of approaches:
-
Rescue experiments: If the observed effect is on-target, it should be rescued by expressing a drug-resistant mutant of PI3Kδ or by activating a downstream component of the PI3K/AKT pathway.
-
Cell lines with varying target expression: Compare the effects of this compound in cell lines with high and low or null expression of PI3Kδ. On-target effects should correlate with the expression level of the target.
-
Orthogonal inhibitors: Use other structurally different PI3Kδ inhibitors. If the effect is consistently observed with multiple PI3Kδ inhibitors, it is more likely to be an on-target effect.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to PI3Kδ in a cellular context. Lack of a thermal shift for other potential off-targets can provide evidence against direct binding.
Q4: My experiments show unexpected cytotoxicity at higher concentrations of this compound. What could be the cause?
A4: Unexpected cytotoxicity at higher concentrations could be due to several factors:
-
Off-target kinase inhibition: Even highly selective inhibitors can inhibit other kinases at higher concentrations. A broad kinase screen at these higher concentrations may reveal potential off-target liabilities.
-
Compound precipitation: Ensure that the concentration of this compound used in your cell culture medium does not exceed its solubility limit, as compound precipitation can cause non-specific cytotoxicity.
-
Metabolite toxicity: The compound may be metabolized by cells into a toxic species. In vitro metabolism studies using liver microsomes or hepatocytes can help identify potential toxic metabolites.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may be encountered during the investigation of this compound's off-target effects.
Issue 1: Inconsistent results in kinase selectivity assays.
-
Question: I am performing a kinase selectivity assay and observing high variability between replicates or experiments. What could be the issue?
-
Answer: High variability in kinase assays can stem from several sources. Here is a logical workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for kinase assay variability.
Issue 2: Investigating potential hepatotoxicity observed in clinical trials.
-
Question: I want to set up an in vitro assay to investigate the potential mechanisms of liver enzyme elevations seen with this compound. What is a suitable approach?
-
Answer: A multi-pronged approach using in vitro liver models is recommended. Here is a suggested experimental workflow:
Caption: Experimental workflow for in vitro hepatotoxicity assessment.
Issue 3: Exploring the mechanism of diarrhea/colitis.
-
Question: How can I model the gastrointestinal adverse effects of this compound in vitro?
-
Answer: Investigating drug-induced gastrointestinal toxicity in vitro can be achieved using advanced cell culture models.
References
- 1. This compound (Parsaclisib), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. findaphd.com [findaphd.com]
- 3. onclive.com [onclive.com]
- 4. Phase 2 study of parsaclisib (this compound), a highly selective, next-generation PI3Kδ inhibitor, in relapsed or refractory diffuse large B-cell lymphoma (CITADEL-202) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Parsaclisib Instability in Media
Welcome to the technical support center for Parsaclisib. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the stability of Parsaclisib in experimental media. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Parsaclisib and what is its mechanism of action?
Parsaclisib (also known as INCB050465) is a potent, selective, and orally active next-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3][4][5] The PI3K pathway is crucial for cellular functions such as cell growth, proliferation, survival, and differentiation.[1] PI3Kδ is primarily expressed in hematopoietic cells and plays a key role in B-cell biology. By selectively inhibiting PI3Kδ, Parsaclisib blocks the PI3K/AKT signaling pathway, which leads to decreased proliferation and induced cell death in cancer cells where this pathway is overactive, particularly in B-cell malignancies.[6] Its high selectivity for PI3Kδ over other isoforms (PI3Kα, PI3Kβ, PI3Kγ) is designed to minimize off-target effects and preserve normal cell signaling.[1]
Q2: What are the recommended storage conditions for Parsaclisib stock solutions?
To ensure the stability of Parsaclisib, stock solutions, typically dissolved in DMSO, should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles.[7][8] It is recommended to store these aliquots at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to one year).[7][8] For optimal results, it is best to use freshly prepared solutions or solutions that have been stored for less than a month.[9]
Q3: What are the primary factors that can contribute to the degradation of small molecule inhibitors like Parsaclisib in cell culture media?
Several factors can lead to the degradation of small molecule inhibitors in cell culture media. These include:
-
Temperature: Incubation at 37°C can accelerate the degradation of compounds that are sensitive to heat.
-
pH: The pH of the culture media can influence the stability of a compound.
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[8][10]
-
Reactive Species: Components within the media, such as certain amino acids or vitamins, or metabolic byproducts from cells, can react with and degrade the inhibitor.[9]
-
Enzymatic Degradation: Cellular enzymes, if present, can metabolize the inhibitor.[11]
Q4: How often should I replace the media containing Parsaclisib in my long-term experiments?
The frequency of media replacement depends on the stability of Parsaclisib in your specific experimental conditions.[12] For long-term experiments, it is recommended to determine the half-life of Parsaclisib in your cell culture media. If the half-life is determined to be short (e.g., less than 24 hours), the media should be replaced every 24 hours to maintain a consistent concentration of the active compound.[11]
PI3Kδ Signaling Pathway and Parsaclisib's Point of Intervention
Caption: PI3Kδ signaling pathway and the inhibitory action of Parsaclisib.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with Parsaclisib.
| Question | Possible Cause | Suggested Solution |
| Why am I observing a loss of Parsaclisib's biological effect over time in my long-term cell culture experiment? | Compound Degradation: Parsaclisib may be unstable in the cell culture media at 37°C over extended periods.[12] Cellular Metabolism: The cells may be metabolizing Parsaclisib into inactive forms.[12] | Assess Stability: Perform an HPLC or LC-MS analysis to determine the half-life of Parsaclisib in your specific media and conditions (see experimental protocol below). Replenish Compound: Increase the frequency of media changes with freshly prepared Parsaclisib.[11][12] Include Controls: Use a cell-free media control to differentiate between chemical degradation and cellular metabolism. |
| My experimental results with Parsaclisib are inconsistent between replicates. | Incomplete Solubilization: The compound may not be fully dissolved in the media, leading to variable concentrations.[9][11] Adsorption to Plastics: Parsaclisib may be adsorbing to the surface of your culture plates or tubes.[8] Stock Solution Degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.[8] | Ensure Complete Dissolution: After diluting the DMSO stock in media, vortex or mix thoroughly. Avoid high final DMSO concentrations (typically <0.5%). Use Low-Binding Plastics: Utilize low-protein-binding plates and pipette tips. Prepare Fresh Stock: Prepare a fresh stock solution of Parsaclisib from the solid compound and store it properly in aliquots.[8] |
| I am observing unexpected cellular toxicity at concentrations where Parsaclisib should be specific. | Degradation Products: A degradation product of Parsaclisib might be cytotoxic.[12] Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Confirm Purity: Analyze the purity of your Parsaclisib stock and working solutions using HPLC or LC-MS to check for degradation products.[8] Solvent Control: Ensure you have a vehicle control (media with the same concentration of DMSO) in your experiment to rule out solvent effects. |
Experimental Protocol: Assessing Parsaclisib Stability in Cell Culture Media
This protocol provides a framework for determining the stability of Parsaclisib in your specific cell culture medium using HPLC or LC-MS.
1. Materials
-
Parsaclisib solid compound
-
DMSO (anhydrous)
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation
2. Preparation of Solutions
-
Parsaclisib Stock Solution (10 mM): Prepare a 10 mM stock solution of Parsaclisib in anhydrous DMSO.
-
Working Solution (10 µM): Dilute the 10 mM stock solution into your cell culture medium (with and without serum) to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
3. Experimental Procedure
-
Dispense 1 mL of the 10 µM Parsaclisib working solution into triplicate wells of a 24-well plate for each condition (e.g., media + 10% FBS, media alone).
-
At time zero (T=0), immediately collect a 100 µL aliquot from each well. This will serve as your baseline.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Collect 100 µL aliquots from each well at subsequent time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).
-
Immediately after collection, precipitate proteins by adding 200 µL of cold acetonitrile to each 100 µL aliquot.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
Store all samples at -80°C until you are ready for analysis.
4. HPLC/LC-MS Analysis
-
Develop an appropriate method for the separation and detection of Parsaclisib. This will depend on your specific instrumentation.
-
Generate a standard curve using known concentrations of Parsaclisib to quantify the amount remaining in your samples.
-
Analyze the samples from each time point.
5. Data Analysis
-
Calculate the concentration of Parsaclisib remaining at each time point by comparing the peak area to the standard curve.
-
Calculate the percentage of Parsaclisib remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining Parsaclisib against time to determine its stability profile and half-life (t½) in your media.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of Parsaclisib in media.
Example Stability Data
The following table presents hypothetical data from a stability study of Parsaclisib in different media conditions, as would be generated from the protocol above.
| Time (Hours) | % Parsaclisib Remaining (DMEM + 10% FBS) | % Parsaclisib Remaining (DMEM only) | % Parsaclisib Remaining (PBS) |
| 0 | 100 | 100 | 100 |
| 2 | 98.5 | 99.1 | 99.5 |
| 4 | 96.2 | 97.8 | 98.9 |
| 8 | 91.3 | 95.1 | 97.2 |
| 12 | 85.7 | 92.4 | 95.8 |
| 24 | 70.1 | 83.5 | 91.3 |
| 48 | 48.9 | 69.7 | 83.4 |
| 72 | 34.2 | 58.1 | 76.5 |
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting Parsaclisib instability issues.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. Parsaclisib Is a Next-Generation Phosphoinositide 3-Kinase δ Inhibitor with Reduced Hepatotoxicity and Potent Antitumor and Immunomodulatory Activities in Models of B-Cell Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Parsaclisib | C20H22ClFN6O2 | CID 86677874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Photoresponsive Small Molecule Inhibitors for the Remote Control of Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: INCB050465 (Parsaclisib) In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using INCB050465 (Parsaclisib) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as Parsaclisib, is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3][4] PI3Kδ is a key component of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and differentiation.[5] This pathway is often overactive in B-cell malignancies. By selectively targeting PI3Kδ, which is primarily expressed in hematopoietic cells, this compound blocks the downstream signaling cascade, leading to decreased proliferation and the induction of apoptosis in malignant B-cells.[3]
Q2: In which cell lines is this compound most effective?
This compound has demonstrated significant activity in various B-cell malignancy cell lines. It effectively inhibits the proliferation of Mantle Cell Lymphoma (MCL) and Diffuse Large B-cell Lymphoma (DLBCL) cell lines.[1][2] Specifically, cell lines such as Jeko-1, Mino, JVM2, Rec-1, Pfeiffer, SU-DHL-5, SU-DHL-6, and WSU-NHL have shown high sensitivity to the compound.[1][2]
Q3: What is a typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. Generally, concentrations ranging from 0.1 nM to 3000 nM have been used in proliferation assays lasting for 4 days.[1][2] For inhibiting the phosphorylation of AKT (a downstream marker of PI3K activity), concentrations between 0.1 nM and 1000 nM for 2 hours have been shown to be effective in cell lines like Ramos Burkitt's lymphoma.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: What are the potential off-target effects of this compound and how can they be minimized?
While this compound is a highly selective inhibitor for PI3Kδ, the possibility of off-target effects should be considered, as they can contribute to cellular toxicity.[3][6] It has been suggested that the hepatotoxicity observed with first-generation PI3Kδ inhibitors may be due to structure-related off-target effects.[3] Parsaclisib has a distinct chemical structure and has been associated with reduced hepatotoxicity in clinical studies.[3][7] To minimize off-target effects in your experiments, it is crucial to:
-
Use the lowest effective concentration: Determine the IC50 for your specific cell line and use concentrations around this value for your experiments.
-
Limit exposure time: Use the shortest incubation time that is sufficient to elicit the desired biological response.
-
Include proper controls: Use a negative control (vehicle-treated cells) and, if possible, a positive control (a known PI3Kδ inhibitor).
-
Consider counter-screening: If unexpected results are observed, consider testing the compound on a cell line that does not express PI3Kδ to identify non-specific effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Toxicity/Cell Death at Low Concentrations | - Cell line is highly sensitive.- Off-target effects.- Solvent toxicity. | - Perform a more detailed dose-response curve starting from a much lower concentration (e.g., picomolar range).- Reduce the incubation time.- Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically ≤ 0.1%).- Test a different PI3Kδ inhibitor with a different chemical scaffold to see if the toxicity is compound-specific. |
| Inconsistent or No Inhibitory Effect | - Inhibitor concentration is too low.- Compound degradation.- Cell line is resistant.- Incorrect assay setup. | - Verify the calculated dilutions and perform a dose-response curve with a wider concentration range.- Prepare fresh stock solutions of this compound and store them properly as recommended by the manufacturer.- Confirm that the target cell line expresses PI3Kδ and that the pathway is active.- Double-check all reagent concentrations, incubation times, and instrument settings. |
| High Variability Between Replicate Wells | - Uneven cell seeding.- Pipetting errors.- Edge effects in the culture plate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. |
| IC50 Value Differs Significantly from Published Data | - Different cell culture conditions (e.g., serum concentration, cell density).- Different assay method or endpoint.- Variation in compound purity or handling. | - Standardize your protocol to match published methods as closely as possible.- Ensure consistent cell passage number and confluency at the time of treatment.- Verify the source and quality of the this compound used. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cell lines.
| Cell Line | Cancer Type | Assay Type | Incubation Time | IC50 (nM) |
| Jeko-1 | Mantle Cell Lymphoma | Proliferation | 4 days | ≤10 |
| Mino | Mantle Cell Lymphoma | Proliferation | 4 days | ≤10 |
| JVM2 | Mantle Cell Lymphoma | Proliferation | 4 days | ≤10 |
| Rec-1 | Mantle Cell Lymphoma | Proliferation | 4 days | ≤10 |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Proliferation | 4 days | 2 - 8 |
| SU-DHL-5 | Diffuse Large B-cell Lymphoma | Proliferation | 4 days | 2 - 8 |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | Proliferation | 4 days | 2 - 8 |
| WSU-NHL | Diffuse Large B-cell Lymphoma | Proliferation | 4 days | 2 - 8 |
| Ramos | Burkitt's Lymphoma | pAKT (Ser473) Inhibition | 2 hours | 1 |
| Human Primary B-cells | Normal | Proliferation | Not Specified | 0.2 - 1.7 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the effect of this compound on cell viability.
Materials:
-
This compound (Parsaclisib)
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical starting concentration for the highest dose could be 1-10 µM, with 2 to 3-fold serial dilutions.
-
Treatment: Remove the existing medium and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol provides a general method for detecting apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound (Parsaclisib)
-
Target cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with various concentrations of this compound (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Parsaclisib Is a Next-Generation Phosphoinositide 3-Kinase δ Inhibitor with Reduced Hepatotoxicity and Potent Antitumor and Immunomodulatory Activities in Models of B-Cell Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound (Parsaclisib), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Parsaclisib, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
INCB050465 (Parsaclisib) Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with INCB050465 (Parsaclisib).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (Parsaclisib)?
A1: this compound, also known as Parsaclisib, is a potent and highly selective next-generation inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] PI3Kδ is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cell malignancies.[4][5][6] By inhibiting PI3Kδ, Parsaclisib effectively blocks the downstream activation of the AKT signaling pathway, leading to the apoptosis of tumor cells that rely on this pathway.[7]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in preclinical and clinical research for studying B-cell malignancies.[1] Its high selectivity for PI3Kδ makes it a valuable tool for investigating the role of this specific isoform in cancer and autoimmune diseases.[2]
Q3: What is the solubility and how should I prepare a stock solution of this compound?
A3: The solubility of this compound can vary depending on the solvent. For in vitro experiments, a stock solution is typically prepared in fresh DMSO.[2] For in vivo studies, specific formulations involving co-solvents like PEG300, Tween80, and corn oil are recommended, and it is advised to prepare these solutions fresh for immediate use.[2] Always refer to the manufacturer's instructions for detailed solubility information.
Troubleshooting Guides
In Vitro Assay Variability
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Cell health and passage number. | Ensure cells are healthy, viable, and within a consistent, low passage number range. Avoid using cells that are over-confluent. |
| Inconsistent cell seeding density. | Optimize and maintain a consistent cell seeding density for all experiments to ensure a reproducible assay window. | |
| Reagent variability. | Use fresh media and supplements from a consistent source. Record lot numbers for all reagents to track potential sources of variability. | |
| Lower than expected potency (higher IC50). | Compound degradation. | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Suboptimal assay conditions. | Optimize incubation time and serum concentration. Serum components can sometimes interfere with compound activity. | |
| Cell line resistance. | Some cell lines may have intrinsic or acquired resistance to PI3Kδ inhibition. Confirm the expression and activity of the PI3Kδ pathway in your chosen cell line. | |
| Inconsistent downstream signaling inhibition (e.g., p-AKT levels). | Timing of stimulation and compound treatment. | Precisely control the timing of cell stimulation (if applicable) and the addition of this compound. Create a detailed timeline for your experiment. |
| Cell lysis and sample preparation. | Perform cell lysis on ice with freshly prepared lysis buffer containing protease and phosphatase inhibitors to preserve phosphorylation states. |
Common Issues with PI3K Delta Inhibitors
While specific troubleshooting data for this compound is limited, researchers may encounter common challenges associated with the broader class of PI3Kδ inhibitors.
| Potential Challenge | Underlying Mechanism | Experimental Consideration & Control |
| Off-target effects. | Although highly selective, at high concentrations, off-target kinase inhibition is possible. | Include a positive control (a known sensitive cell line) and a negative control (a known resistant cell line) to confirm on-target activity. Perform dose-response curves over a wide range of concentrations. |
| Feedback loop activation. | Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory signaling pathways.[3] | Monitor other relevant signaling pathways (e.g., MAPK/ERK) in parallel to assess potential feedback mechanisms. |
| "On-target" toxicities in primary cells. | Inhibition of PI3Kδ can affect the function of normal immune cells, particularly B-cells and T-cells.[8] | When using primary cells, carefully characterize the cell populations and include appropriate functional assays to monitor the health and activity of non-target cells. |
Data Presentation
In Vitro Potency of this compound (Parsaclisib)
| Cell Line | Assay Type | IC50 (nM) | Notes |
| Various MCL and DLBCL cell lines | Proliferation | 2 - 10 | Maximal inhibition of 70-90% was observed.[1] |
| Ramos (Burkitt's lymphoma) | pAKT (Ser473) Inhibition | 1 | Cells were stimulated with anti-IgM.[1] |
| Primary B-cells (human, dog, rat, mouse) | Proliferation | 0.2 - 1.7 | Cells were activated with receptor stimuli.[1] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of B-cell malignancy cell lines.
Methodology:
-
Cell Seeding: Seed cells (e.g., Jeko-1, Mino, Pfeiffer) in a 96-well plate at a pre-optimized density in appropriate culture medium.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range is 0.1 nM to 3000 nM.[1] Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 4 days at 37°C in a humidified CO2 incubator.[1]
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Western Blot for p-AKT Inhibition
Objective: To assess the inhibition of PI3Kδ signaling by measuring the phosphorylation of its downstream target, AKT.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., Ramos) to 70-80% confluency. Pre-treat cells with various concentrations of this compound (e.g., 0.1 nM to 1000 nM) for 2 hours.[1]
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for a predetermined time to induce AKT phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.[9][10]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against total AKT or a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT or loading control signal.
Visualizations
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Phase 2 study of parsaclisib (this compound), a highly selective, next-generation PI3Kδ inhibitor, in relapsed or refractory diffuse large B-cell lymphoma (CITADEL-202) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. bio-rad.com [bio-rad.com]
- 10. origene.com [origene.com]
interpreting unexpected results with Parsaclisib
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during experiments with Parsaclisib.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter during your experiments with Parsaclisib in a question-and-answer format.
Q1: I am observing high variability in my IC50 values for Parsaclisib across different experiments with the same cell line. What could be the cause?
A1: Variability in IC50 values is a common issue in in-vitro experiments. Several factors can contribute to this:
-
Cell Culture Conditions: Ensure consistency in cell passage number, confluency at the time of treatment, and media composition. Senescent or overly confluent cells can show altered sensitivity to treatment.
-
Drug Preparation and Storage: Parsaclisib should be dissolved in a suitable solvent like DMSO to create a stock solution, which should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the drug is fully solubilized in your culture medium before adding it to the cells.
-
Assay-Specific Variability: Different cell viability assays measure different endpoints (e.g., metabolic activity, membrane integrity). Ensure you are using the same assay consistently and that the incubation times are optimized for your cell line.
-
Edge Effects: In plate-based assays, wells on the edge of the plate can be subject to evaporation, leading to altered drug concentrations. To mitigate this, consider not using the outer wells for experimental samples or ensure proper humidification during incubation.
Caption: Simplified PI3K pathway and a key resistance mechanism.
Q3: I am observing a paradoxical increase in the phosphorylation of a downstream signaling molecule after Parsaclisib treatment. Is this expected?
A3: While Parsaclisib is a highly selective inhibitor of PI3Kδ, paradoxical signaling events can occur within complex biological systems, although this is not a commonly reported direct effect of Parsaclisib. Such observations are often due to the intricate network of signaling pathways and feedback loops within the cell.
-
Feedback Loop Activation: Inhibition of one part of a pathway can sometimes lead to the compensatory activation of another branch or a feedback loop that results in the phosphorylation of other signaling molecules. For example, inhibition of the PI3K/AKT pathway can sometimes relieve feedback inhibition on receptor tyrosine kinases, potentially leading to the activation of other pathways like the MAPK/ERK pathway. [1]* Off-Target Effects: Although Parsaclisib is highly selective, at very high concentrations, the possibility of off-target effects on other kinases cannot be entirely ruled out. It is crucial to use the lowest effective concentration to minimize this risk.
Recommended Actions:
-
Confirm with a Dose-Response: Perform a dose-response experiment to see if the paradoxical effect is concentration-dependent.
-
Time-Course Experiment: Analyze the phosphorylation status of the molecule of interest at different time points after Parsaclisib treatment to understand the dynamics of the signaling response.
-
Use a Second PI3Kδ Inhibitor: Compare the results with another selective PI3Kδ inhibitor to see if the effect is specific to Parsaclisib or a class effect.
Data Presentation
Table 1: Common Treatment-Emergent Adverse Events of Parsaclisib in Clinical Trials
| Adverse Event | Frequency (Any Grade) | Frequency (Grade ≥3) |
| Diarrhea/Colitis | 36% - 47% | 12% - 13.9% |
| Nausea | ~36% | N/A |
| Fatigue | ~31% | N/A |
| Rash | ~31% | N/A |
| Neutropenia | N/A | ~8.3% - 19% |
| Cough | ~23% | N/A |
| Pyrexia | ~17.6% | N/A |
Data compiled from multiple clinical trials. Frequencies can vary based on the patient population and treatment regimen. [2][3][4][5]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of Parsaclisib on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Parsaclisib in culture medium. Remove the old medium and add the Parsaclisib dilutions to the wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest Parsaclisib dose).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for PI3K Pathway Inhibition
This protocol is for assessing the inhibition of the PI3K signaling pathway by measuring the phosphorylation of AKT.
-
Cell Treatment and Lysis: Plate cells in a 6-well plate and grow to 70-80% confluency. Treat with Parsaclisib at the desired concentrations for 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal to determine the extent of pathway inhibition.
Western Blot Experimental Workflow
Caption: Workflow for Western Blot analysis.
References
- 1. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parsaclisib Is a Next-Generation Phosphoinositide 3-Kinase δ Inhibitor with Reduced Hepatotoxicity and Potent Antitumor and Immunomodulatory Activities in Models of B-Cell Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 2 study of the PI3Kδ inhibitor parsaclisib in relapsed and refractory marginal zone lymphoma (CITADEL-204) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing Parsaclisib Resistance: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing resistance to Parsaclisib in cell lines. The information is presented in a question-and-answer format to directly tackle common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Parsaclisib and what is its primary mechanism of action?
A1: Parsaclisib (also known as INCB050465) is a potent, selective, and orally active next-generation inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3Kδ).[1] The PI3K pathway is crucial for cellular functions like cell growth, proliferation, and survival.[1] By specifically targeting PI3Kδ, which is predominantly expressed in hematopoietic cells, Parsaclisib aims to block the PI3K/AKT signaling pathway in B-cell malignancies, thereby reducing proliferation and inducing cell death, while minimizing effects on non-neoplastic cells.
Q2: My cell line is showing reduced sensitivity to Parsaclisib. What are the known mechanisms of resistance?
A2: Resistance to Parsaclisib and other PI3K inhibitors can be multifactorial. The most prominently documented mechanism for Parsaclisib is the overexpression of the MYC oncogene . Diffuse large B-cell lymphoma (DLBCL) cell lines with high levels of MYC have been shown to be insensitive to Parsaclisib's anti-proliferative effects.[1]
Other potential mechanisms, observed with PI3K inhibitors more broadly, that could contribute to Parsaclisib resistance include:
-
Loss of PTEN function: The tumor suppressor PTEN is a negative regulator of the PI3K pathway. Its loss leads to constitutive activation of the pathway, potentially overriding the inhibitory effect of Parsaclisib.
-
Activating mutations in PIK3CA: While Parsaclisib targets the delta isoform, mutations in other PI3K isoforms like PIK3CA (p110α) could provide an alternative route for pathway activation.
-
Upregulation of alternative signaling pathways: Cells can compensate for PI3Kδ inhibition by upregulating other survival pathways, such as the Ras/Raf/MEK/ERK pathway.
Q3: How can I experimentally confirm MYC-mediated resistance in my cell line?
A3: To confirm if MYC overexpression is the cause of resistance in your cell line, you can perform the following experiments:
-
Western Blot Analysis: Compare the protein levels of MYC in your resistant cell line to a known sensitive cell line. A significant increase in MYC expression in the resistant line would be a strong indicator.
-
Quantitative PCR (qPCR): Measure the mRNA levels of the MYC gene to determine if the overexpression is occurring at the transcriptional level.
-
Knockdown or Inhibition of MYC: Use techniques like siRNA or CRISPR to reduce MYC expression in your resistant cell line. If sensitivity to Parsaclisib is restored, it confirms MYC's role in the resistance. Alternatively, you can use a MYC inhibitor in combination with Parsaclisib.
Q4: Are there strategies to overcome Parsaclisib resistance?
A4: Yes, several strategies are being explored to overcome Parsaclisib resistance:
-
Combination Therapy: This is the most promising approach.
-
BET Inhibitors: For MYC-driven resistance, combining Parsaclisib with a Bromodomain and Extra-Terminal motif (BET) inhibitor can be effective. BET inhibitors are known to suppress MYC gene transcription.
-
Other Pathway Inhibitors: Depending on the specific resistance mechanism, combining Parsaclisib with inhibitors of other signaling pathways (e.g., MEK inhibitors, mTOR inhibitors) could be beneficial.
-
Standard Chemotherapy: Clinical trials have investigated Parsaclisib in combination with standard immunochemotherapy regimens like R-CHOP in high-risk DLBCL, with promising results.[2][3]
-
-
Development of Novel Agents: Research into new PI3K inhibitors with different binding modes or the ability to overcome specific mutations is ongoing.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| High IC50 value for Parsaclisib in a new cell line. | Intrinsic resistance due to high MYC expression. | 1. Assess baseline MYC protein and mRNA levels via Western Blot and qPCR. 2. Compare with known sensitive cell lines. |
| Previously sensitive cell line develops resistance over time. | Acquired resistance, potentially through MYC upregulation or other mutations. | 1. Perform a time-course experiment to track MYC expression as resistance develops. 2. Sequence key genes in the PI3K pathway (e.g., PIK3CA, PTEN) to check for new mutations. |
| Parsaclisib treatment does not reduce p-AKT levels. | Pathway reactivation or bypass. | 1. Investigate phosphorylation status of other downstream effectors like p-S6. 2. Assess the activity of parallel pathways like the MAPK pathway (p-ERK levels). |
| Inconsistent results in cell viability assays. | Experimental variability. | 1. Ensure consistent cell seeding density and passage number. 2. Verify the concentration and stability of the Parsaclisib stock solution. 3. Optimize incubation times for the specific cell line. |
Quantitative Data Summary
Table 1: Illustrative IC50 Values of Parsaclisib in B-Cell Lymphoma Cell Lines
| Cell Line | Subtype | MYC Status | Parsaclisib IC50 (nM) |
| Cell Line A | GCB-DLBCL | Wild-Type | 15 |
| Cell Line B | GCB-DLBCL | MYC-Amplified | >1000 |
| Cell Line C | ABC-DLBCL | Wild-Type | 25 |
| Cell Line D | ABC-DLBCL | MYC-High | >1500 |
Note: These are representative values based on preclinical findings. Actual IC50 values may vary depending on experimental conditions.
Table 2: Changes in PI3K/AKT Pathway Protein Expression in Parsaclisib-Resistant Cells
| Protein | Change in Resistant Cells | Method of Detection |
| p-AKT (Ser473) | No significant decrease upon Parsaclisib treatment | Western Blot |
| Total AKT | No significant change | Western Blot |
| p-S6 (Ser235/236) | No significant decrease upon Parsaclisib treatment | Western Blot |
| Total S6 | No significant change | Western Blot |
| MYC | Significantly upregulated | Western Blot, IHC |
| PTEN | Decreased or absent | Western Blot, IHC |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of Parsaclisib in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Mix thoroughly on a plate shaker for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for PI3K/AKT Pathway Proteins
-
Cell Lysis: Treat cells with Parsaclisib at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, MYC, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with Parsaclisib for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use flow cytometry analysis software (e.g., FlowJo) to gate on single cells and generate a histogram of DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Parsaclisib.
Caption: A logical workflow for investigating and addressing Parsaclisib resistance.
Caption: Synergistic effect of combining Parsaclisib with a BET inhibitor to target resistance.
References
Technical Support Center: INCB05046g5 (Parsaclisib)
This technical support center provides guidance on the long-term stability of INCB050465 (Parsaclisib) stock solutions, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, up to 100 mg/mL.[1] For in vivo studies, specific formulations involving solvents like PEG300, Tween80, and corn oil may be used, but these should typically be prepared fresh for immediate use.[1]
Q2: What are the recommended storage conditions and duration for this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at low temperatures. Aliquoting the stock solution into smaller, single-use volumes is crucial to prevent degradation from repeated freeze-thaw cycles.[1][2][3] See the table below for a summary of recommended storage conditions.
Q3: How should I handle the solid form of this compound?
A3: The solid, powdered form of this compound is stable for extended periods when stored correctly. It is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[3] It is important to keep the vial tightly sealed and protected from moisture.[3]
Q4: Can I store my stock solution at -20°C?
A4: Yes, storage at -20°C is an option, but the recommended duration is shorter than at -80°C. Depending on the supplier, stock solutions in DMSO may be stable for 1 month to 1 year at -20°C.[1][2][3] For longer-term storage, -80°C is preferable.
Q5: What is the mechanism of action of this compound?
A5: this compound, also known as Parsaclisib, is a potent and highly selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ).[1][2][4] It demonstrates approximately 20,000-fold selectivity over other PI3K class I isoforms.[2][4] This inhibition disrupts signaling pathways involved in the proliferation and survival of B-cell malignancies.[2][4]
Data Presentation: Storage Stability of this compound
| Form | Solvent | Storage Temperature | Recommended Duration | Source(s) |
| Stock Solution | DMSO | -80°C | Up to 2 years | [2] |
| -80°C | Up to 1 year | [1] | ||
| -80°C | Up to 6 months | [3] | ||
| -20°C | Up to 1 year | [2] | ||
| -20°C | Up to 1 month | [1][3][5] | ||
| Solid (Powder) | N/A | -20°C | Up to 3 years | [1][3] |
| 4°C | Up to 2 years | [3] |
Note: Storage recommendations may vary slightly between suppliers. Always refer to the product-specific datasheet for the most accurate information.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation in stock solution upon thawing | - Solution was not allowed to fully equilibrate to room temperature before use.- The solvent (DMSO) may have absorbed moisture, reducing solubility.- The concentration of the stock solution is too high. | - Allow the vial to stand at room temperature for at least 60 minutes before opening and use.[5]- Use fresh, anhydrous DMSO for preparing stock solutions.[1]- Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration. |
| Decreased or inconsistent drug efficacy in experiments | - Degradation of this compound due to improper storage or repeated freeze-thaw cycles.- Inaccurate initial concentration of the stock solution. | - Prepare fresh stock solutions from the solid compound.- Ensure stock solutions are properly aliquoted and stored at the recommended temperature.- Verify the accuracy of weighing and dilution calculations when preparing the stock solution. |
| Unexpected results or off-target effects | - Degradation of the compound leading to unknown byproducts.- Contamination of the stock solution. | - Use a fresh stock solution to confirm initial findings.- Ensure aseptic techniques are used when handling stock solutions to prevent microbial contamination. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.[5]
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the vial until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use, tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage or at -20°C for shorter-term storage, protected from light.
General Protocol for Assessing Stock Solution Stability
A common method for assessing the chemical stability of a stock solution over time is through High-Performance Liquid Chromatography (HPLC).
-
Initial Analysis (Time 0): Immediately after preparing the stock solution, an aliquot is analyzed by a stability-indicating HPLC method to determine the initial concentration and purity.
-
Storage: The remaining aliquots are stored under the desired conditions (e.g., -20°C and -80°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, 12, and 24 months), an aliquot from each storage condition is thawed and re-analyzed by HPLC.
-
Data Comparison: The concentration and purity of the stored samples are compared to the initial "Time 0" data. A significant decrease in concentration or the appearance of degradation peaks indicates instability under those storage conditions.
Visualizations
Caption: Inhibition of the PI3Kδ signaling pathway by this compound.
Caption: Experimental workflow for stability assessment of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Parsaclisib HCl | PI3Kδ inhibitor | CAS 1995889-48-9 | INCB-50465; INCB-050465 | Buy Parsaclisib HCl from Supplier InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
Validation & Comparative
A Comparative Guide: INCB050465 (Parsaclisib) vs. Idelalisib in Lymphoma Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, INCB050465 (parsaclisib) and idelalisib, for their application in lymphoma cell research and development. This analysis is supported by experimental data on their mechanism of action, selectivity, efficacy, and safety profiles.
Mechanism of Action: Targeting the PI3Kδ Signaling Pathway
Both parsaclisib and idelalisib are small molecule inhibitors that target the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K pathway is a critical signaling cascade that regulates numerous cellular processes including cell growth, proliferation, survival, and differentiation.[3] In B-cell malignancies, the PI3Kδ isoform is often aberrantly activated, contributing to uncontrolled cancer cell growth and survival.[2][4]
By selectively inhibiting PI3Kδ, both drugs block the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This disruption of the signaling cascade leads to the inhibition of downstream effectors such as AKT, ultimately inducing apoptosis and inhibiting proliferation in malignant B-cells.[2][3] Furthermore, these inhibitors can disrupt the trafficking and homing of B-cells to protective niches within the lymph nodes and bone marrow.[1][5]
Figure 1: Simplified PI3Kδ signaling pathway and the point of intervention for this compound and idelalisib.
Comparative Efficacy and Selectivity
A key differentiator between parsaclisib and idelalisib is their selectivity for the PI3Kδ isoform over other Class I PI3K isoforms (α, β, and γ). Parsaclisib is a next-generation, highly selective PI3Kδ inhibitor.[6]
| Inhibitor | Target | IC50 (nM) | Selectivity vs. α (fold) | Selectivity vs. β (fold) | Selectivity vs. γ (fold) |
| This compound (Parsaclisib) | PI3Kδ | ~1 | >19,000-20,000 | >19,000-20,000 | >10,000-19,000 |
| Idelalisib | PI3Kδ | 2.5 - 19 | 40 - 3,440 | 226 - 1,600 | 35.6 - 840 |
| Data compiled from multiple sources. IC50 values can vary based on experimental conditions.[1][2][6][7][8] |
This enhanced selectivity of parsaclisib may contribute to its distinct safety profile, particularly concerning off-target effects.
In preclinical studies, both inhibitors have demonstrated the ability to inhibit the proliferation of lymphoma cell lines. For instance, parsaclisib has been shown to inhibit the proliferation of various Mantle Cell Lymphoma (MCL) and Diffuse Large B-cell Lymphoma (DLBCL) cell lines with IC50 values in the low nanomolar range.[7] Similarly, idelalisib has demonstrated in vitro activity in B-cell malignancies by inhibiting constitutively activated PI3K signaling and decreasing AKT phosphorylation.[2]
Clinical Performance in Lymphoma
Both parsaclisib and idelalisib have been evaluated in clinical trials for various B-cell malignancies, demonstrating significant anti-tumor activity.
| Drug | Lymphoma Type | Overall Response Rate (ORR) |
| This compound (Parsaclisib) | Follicular Lymphoma | 71% |
| Marginal Zone Lymphoma | 78% | |
| Mantle Cell Lymphoma | 67% | |
| Diffuse Large B-cell Lymphoma | 25.5% - 30% | |
| Idelalisib | Chronic Lymphocytic Leukemia (CLL) | 72% |
| Indolent Non-Hodgkin Lymphoma (iNHL) | 47% | |
| Mantle Cell Lymphoma (MCL) | 40% | |
| ORR data is derived from various clinical trials and may not be from head-to-head comparative studies.[6][9][10] |
Comparative Safety and Tolerability
A significant point of comparison between these two inhibitors is their safety profiles. The clinical use of first-generation PI3Kδ inhibitors like idelalisib has been associated with immune-mediated toxicities, including hepatotoxicity, diarrhea, and colitis.[6][11] Parsaclisib, with its distinct chemical structure and high selectivity, was designed to mitigate some of these adverse events.[11][12]
Clinical data suggests a lower incidence of severe hepatotoxicity with parsaclisib compared to idelalisib.
| Drug | Study Population | Any Grade ALT/AST Elevation | Grade ≥3 ALT/AST Elevation |
| This compound (Parsaclisib) | Relapsed/Refractory Follicular Lymphoma | N/A | 0.9% |
| Idelalisib | Relapsed CLL (with rituximab) | 35% (ALT), 25% (AST) | 8% (ALT), 5% (AST) |
| Front-line CLL (monotherapy) | 79% | 54% | |
| Relapsed/Refractory B-cell malignancies | 50% (ALT) | 16% (ALT/AST) | |
| Data compiled from multiple clinical trials and sources.[13] |
While diarrhea can be a side effect of both drugs, studies on parsaclisib have explored intermittent dosing schedules which may improve long-term tolerability.[14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize and compare PI3Kδ inhibitors.
In Vitro PI3K Enzyme Activity Assay (Biochemical Assay)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PI3Kδ. A common method is a luminescence-based kinase assay that quantifies ADP production.
Figure 2: General workflow for an in vitro PI3K kinase activity assay.
Principle: The amount of ADP produced is directly proportional to the kinase activity. The luminescent signal is inversely proportional to the inhibitory activity of the compound.[1][3]
Materials:
-
Purified recombinant PI3Kδ enzyme
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Test inhibitors (dissolved in DMSO)
-
Assay plates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a kinase reaction buffer containing the lipid substrate.
-
Add the test inhibitor at various concentrations to the wells of the assay plate.
-
Add the PI3Kδ enzyme to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete any remaining ATP using the reagent from the kit.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[1][3]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of the inhibitors on the proliferation and viability of lymphoma cell lines.
Principle: These assays measure the metabolic activity of cells, which correlates with the number of viable cells. MTT measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases to form a colored formazan product.[15] CellTiter-Glo® quantifies ATP, an indicator of metabolically active cells.[16]
Materials:
-
Lymphoma cell lines
-
Complete culture medium
-
Test inhibitors
-
MTT reagent or CellTiter-Glo® reagent
-
DMSO
-
96-well plates
-
Microplate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed lymphoma cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubation: Incubate for 24 hours to allow cells to acclimate.
-
Inhibitor Treatment: Add serial dilutions of the test inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Reagent Addition:
-
Signal Reading: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each inhibitor.[17]
Western Blotting for AKT Phosphorylation
This technique is used to confirm the on-target effect of the PI3Kδ inhibitors by measuring the phosphorylation status of the downstream effector, AKT.
Principle: Inhibition of PI3Kδ prevents the phosphorylation of AKT. This can be visualized by using antibodies specific to the phosphorylated form of AKT (p-AKT).
Materials:
-
Lymphoma cell lines
-
Test inhibitors
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-AKT, anti-total AKT, anti-loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with various concentrations of the inhibitors for a specified time.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by gel electrophoresis and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody against p-AKT.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total AKT and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify band intensities to determine the relative levels of p-AKT normalized to total AKT.[1][16]
Conclusion
This compound (parsaclisib) and idelalisib are both potent inhibitors of PI3Kδ with demonstrated efficacy in lymphoma. Parsaclisib, a next-generation inhibitor, exhibits significantly higher selectivity for the PI3Kδ isoform compared to idelalisib. This enhanced selectivity is designed to translate into an improved safety profile, with clinical data suggesting a lower incidence of severe hepatotoxicity. For researchers, the choice between these inhibitors may depend on the specific experimental goals, with parsaclisib offering a more targeted inhibition of PI3Kδ and potentially fewer off-target effects. The provided experimental protocols offer a foundation for conducting comparative studies to further elucidate the nuanced differences between these two important therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.es [promega.es]
- 4. researchgate.net [researchgate.net]
- 5. The PI3Kδ Inhibitor Idelalisib Inhibits Homing in an in Vitro and in Vivo Model of B ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parsaclisib, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (Parsaclisib), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 3.4.3. PI3K Inhibition Assay [bio-protocol.org]
- 10. Phase 2 study of parsaclisib (this compound), a highly selective, next-generation PI3Kδ inhibitor, in relapsed or refractory diffuse large B-cell lymphoma (CITADEL-202) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How Parsaclisib Compares to Other PI3K Inhibitors for Follicular Lymphoma | MedPage Today [medpagetoday.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Parsaclisib and Duvelisib Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of two phosphoinositide 3-kinase (PI3K) inhibitors, Parsaclisib and Duvelisib. The information presented is intended to assist researchers and clinicians in understanding the nuanced differences between these targeted therapies, supported by available experimental data.
Introduction to Parsaclisib and Duvelisib
Parsaclisib and Duvelisib are small molecule inhibitors that target the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade involved in cell proliferation, survival, and differentiation.[1] Dysregulation of the PI3K pathway, particularly the delta (δ) isoform, is a key driver in the development of various B-cell malignancies. While both drugs inhibit PI3K, their selectivity for different isoforms of the enzyme distinguishes their mechanisms of action and clinical profiles.[1]
Parsaclisib (INCB050465) is a potent, next-generation inhibitor highly selective for the PI3Kδ isoform.[1] This high selectivity is by design, aiming to preserve PI3K signaling in normal cells and thereby improve the therapeutic window and reduce toxicities observed with less selective PI3K inhibitors.[1]
Duvelisib (Copiktra) is a dual inhibitor of the PI3Kδ and PI3Kγ isoforms.[1] The rationale for dual inhibition is to target the malignant B-cells directly through PI3Kδ inhibition and to modulate the tumor microenvironment by inhibiting PI3Kγ, which is crucial for cytokine signaling and pro-inflammatory responses.[1]
Comparative Selectivity Profiles
The primary distinction between Parsaclisib and Duvelisib lies in their inhibitory activity against the different Class I PI3K isoforms (α, β, δ, γ). The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency, with lower values indicating greater potency.
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | Fold Selectivity (δ vs. other isoforms) | Data Source(s) |
| Parsaclisib | >10,000 | >10,000 | 1 | >10,000 | ≥10,000 to 20,000-fold over α, β, and γ isoforms | [2] |
| Duvelisib | - | - | - | - | Dual inhibitor of δ and γ | [2] |
Note: Data for Duvelisib was not consistently reported in the same format across the reviewed sources. It is characterized as a potent dual inhibitor of PI3Kδ and PI3Kγ.
Parsaclisib demonstrates exceptionally high selectivity for PI3Kδ, being over 10,000-fold more selective for the delta isoform compared to the alpha, beta, and gamma isoforms.[2] Umbralisib also shows high selectivity for PI3Kδ.[2] In contrast, Duvelisib is a dual inhibitor of both PI3Kδ and PI3Kγ.[2] Preclinical models have suggested that the dual inhibition of PI3Kδ and γ may lead to more pronounced lymphoma cell death compared to targeting PI3Kδ alone.[2]
PI3K Signaling Pathway and Inhibitor Action
The PI3K signaling pathway is a crucial mediator of signals from various cell surface receptors, including the B-cell receptor (BCR). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a second messenger that recruits and activates downstream effectors like AKT and BTK. This cascade ultimately promotes cell growth, proliferation, and survival.
Caption: PI3K signaling pathway and points of inhibition by Parsaclisib and Duvelisib.
Experimental Protocols
The selectivity of kinase inhibitors like Parsaclisib and Duvelisib is determined through a combination of biochemical and cellular assays.
Biochemical Kinase Assay (e.g., Adapta® Universal Kinase Assay)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
-
Principle: This is a homogenous, fluorescence-based immunoassay that quantifies the amount of ADP produced during the kinase reaction. The production of ADP leads to a fluorescent tracer being displaced from an antibody, resulting in an increase in fluorescence resonance energy transfer (FRET).[2]
-
Protocol:
-
The kinase reaction is conducted in a 384-well plate.
-
Each well contains the reaction buffer, a specific PI3K isoform (e.g., PI3Kδ), a substrate like PIP2, and ATP.[2]
-
The test compounds (Parsaclisib or Duvelisib) are added at various concentrations.[2]
-
The reaction is incubated for a set time (e.g., 1 hour) at a controlled temperature (e.g., 28°C) to allow the enzymatic reaction to proceed.[2]
-
The amount of ADP produced is then quantified by measuring the FRET signal.
-
The data is plotted to generate a dose-response curve, from which the IC50 value is calculated.
-
Cellular Phospho-AKT (p-AKT) Inhibition Assay
This cell-based assay assesses the ability of an inhibitor to block the downstream signaling of the PI3K pathway within a cellular context.
-
Principle: Activation of the PI3K pathway results in the phosphorylation of AKT at Serine 473 (p-AKT Ser473). The levels of p-AKT can be quantified to determine the activity of PI3K inhibitors.[2]
-
Protocol:
-
Cells are cultured and then deprived of growth factors to minimize basal PI3K signaling.[2]
-
The cells are pre-incubated with varying concentrations of the PI3K inhibitors.[2]
-
The PI3K pathway is then stimulated (e.g., by adding a growth factor).
-
After stimulation, the cells are lysed to extract proteins.[2]
-
The levels of p-AKT and total AKT are measured using methods like Western blotting or ELISA.
-
The ratio of p-AKT to total AKT is calculated to determine the extent of PI3K pathway inhibition at different inhibitor concentrations.
-
Caption: General experimental workflow for evaluating PI3K inhibitor selectivity.
Clinical Implications of Selectivity Profiles
The distinct selectivity profiles of Parsaclisib and Duvelisib have different implications for their safety and tolerability in clinical settings.[1]
-
Parsaclisib: The high selectivity for PI3Kδ is intended to minimize off-target effects and reduce toxicities associated with first-generation PI3K inhibitors.[1] Clinical studies have indicated that Parsaclisib is not associated with clinically significant transaminitis (liver enzyme elevation), which has been a concern with some earlier PI3K inhibitors.[1] However, adverse events common to the PI3K inhibitor class, such as diarrhea/colitis and rash, are still observed, though often at lower grades.[1]
-
Duvelisib: The dual inhibition of PI3Kδ and PI3Kγ, while potentially offering a broader mechanism of action, is also associated with a significant toxicity profile.[1] Duvelisib carries a black box warning for potentially fatal or serious toxicities, including infections, diarrhea or colitis, cutaneous reactions, and pneumonitis.[1] The FDA has also issued a warning about a possible increased risk of death associated with Duvelisib compared to other treatments in certain patient populations.[1]
Conclusion
Parsaclisib and Duvelisib are both effective inhibitors of the PI3K pathway but possess fundamentally different selectivity profiles. Parsaclisib is a next-generation, highly selective PI3Kδ inhibitor designed for a more targeted approach with a potentially improved safety profile, particularly concerning hepatotoxicity.[1] Duvelisib is a dual PI3Kδ/γ inhibitor that targets both the malignant B-cell and the tumor microenvironment, but its broader mechanism is accompanied by a higher risk of serious adverse events.[1] The choice between these agents in a clinical or research setting requires careful consideration of their distinct mechanisms, efficacy, and selectivity-driven safety profiles. Further head-to-head clinical trials are needed to fully elucidate the clinical benefits of these newer agents.[2]
References
INCB050465 (Parsaclisib): A Comparative Guide to PI3K Delta Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of INCB050465 (parsaclisib) with other selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. The objective is to offer a clear perspective on its specificity and performance, supported by experimental data and detailed methodologies.
Introduction to PI3K Delta Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and differentiation.[1] The delta (δ) isoform of the p110 catalytic subunit is predominantly expressed in hematopoietic cells, playing a key role in B-cell development and function.[1] Its dysregulation is implicated in various B-cell malignancies, making it a prime therapeutic target.[2][3] this compound (parsaclisib) is a potent and highly selective, next-generation PI3Kδ inhibitor.[4][5] This guide compares its performance against other notable PI3Kδ inhibitors such as idelalisib, duvelisib, and zandelisib.
Comparative Performance of PI3K Delta Inhibitors
The potency and selectivity of PI3Kδ inhibitors are critical determinants of their therapeutic window and potential off-target effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected inhibitors against the four class I PI3K isoforms. Lower IC50 values indicate higher potency, and a larger ratio of IC50 for other isoforms to PI3Kδ indicates greater selectivity.
| Inhibitor | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Selectivity for PI3Kδ vs. α (fold) | Selectivity for PI3Kδ vs. β (fold) | Selectivity for PI3Kδ vs. γ (fold) |
| This compound (Parsaclisib) | >20,000 | >20,000 | >20,000 | 1 | >20,000 | >20,000 | >20,000 |
| Idelalisib | 8600 | 4000 | 2100 | 19 | ~453 | ~211 | ~111 |
| Duvelisib | 1602 | 85 | 27 | 2.5 | ~641 | 34 | ~11 |
| Zandelisib | >3000 | >3000 | >3000 | 0.6 | >5000 | >5000 | >5000 |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., ATP concentration). The data presented is compiled from multiple sources for comparative purposes.[1][2][4][6][7][8]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below are generalized protocols for key experiments used to characterize PI3Kδ inhibitors.
In Vitro PI3K Enzyme Activity Assay (Biochemical Assay)
This assay directly measures the enzymatic activity of purified PI3K isoforms and their inhibition by a test compound. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Principle: The assay quantifies the amount of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) produced by the kinase reaction. The detection is based on the competition between the enzymatic product PIP3 and a fluorescently labeled PIP3 tracer for binding to a GRP-1 pleckstrin homology (PH) domain protein.
Generalized Protocol:
-
Reagents: Recombinant human PI3K isoforms (α, β, γ, δ), phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate, ATP, and the TR-FRET detection reagents.
-
Reaction Setup: The kinase reaction is initiated by adding ATP to a mixture of the PI3K enzyme, PIP2 substrate, and the test inhibitor (e.g., this compound) at various concentrations.
-
Incubation: The reaction is allowed to proceed for a defined period at room temperature.
-
Detection: The reaction is stopped, and the detection reagents (fluorescent PIP3 tracer and GRP-1 PH domain) are added.
-
Signal Measurement: After another incubation period, the TR-FRET signal is measured using a suitable plate reader. The signal is inversely proportional to the amount of PIP3 produced.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined using non-linear regression analysis.[9]
Cellular Phospho-Akt (p-Akt) Western Blot Assay
This cell-based assay assesses the inhibitor's ability to block the PI3K signaling pathway within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.
Principle: Activated PI3K phosphorylates PIP2 to generate PIP3, which in turn leads to the phosphorylation of Akt at key residues such as Serine 473 (S473). A decrease in the levels of phosphorylated Akt (p-Akt) indicates inhibition of the PI3K pathway.[1]
Generalized Protocol:
-
Cell Culture and Treatment: A suitable cell line (e.g., Ramos Burkitt's lymphoma cells) is cultured and then treated with various concentrations of the PI3K inhibitor for a specified time.[4]
-
Cell Lysis: After treatment, the cells are lysed to extract the proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined to ensure equal loading for the subsequent steps.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated Akt (p-Akt S473). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme that facilitates detection.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Normalization: The membrane is stripped and re-probed with an antibody against total Akt to serve as a loading control.
-
Data Analysis: The intensity of the p-Akt bands is quantified and normalized to the total Akt signal. The normalized values are then used to determine the cellular IC50 of the inhibitor.[10]
Visualizing PI3K Delta's Role and Inhibition
Diagrams are powerful tools for understanding complex biological pathways and experimental designs. The following diagrams were created using the DOT language to illustrate the PI3Kδ signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: PI3K delta signaling pathway in B-cells and its inhibition by this compound.
Caption: Workflow for determining the specificity and potency of this compound.
Conclusion
The experimental data clearly demonstrates that this compound (parsaclisib) is a highly potent and selective inhibitor of PI3Kδ. Its exceptional selectivity, exceeding 20,000-fold over other Class I PI3K isoforms, distinguishes it from other PI3Kδ inhibitors like idelalisib and duvelisib. This high degree of specificity is a critical attribute, as it may translate to a more favorable safety profile by minimizing off-target effects. The detailed protocols provided in this guide offer a framework for researchers to independently validate these findings and further explore the therapeutic potential of this compound in PI3Kδ-dependent diseases.
References
- 1. Duvelisib (IPI145, INK1197) | PI3K inhibitor | CAS 1201438-56-3 | Buy Duvelisib (IPI-145, INK-1197) from Supplier InvivoChem [invivochem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A long-lasting PI3Kδ inhibitor zandelisib forms a water-shielded hydrogen bond with p110δ and demonstrates sustained inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative In Vitro Analysis of INCB050465 (Parsaclisib) and Other PI3K Inhibitors
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed in vitro comparison of INCB050465 (parsaclisib) with other prominent phosphoinositide 3-kinase (PI3K) inhibitors. The focus is on the biochemical and cellular data that differentiate these molecules, particularly concerning their potency and selectivity for the PI3Kδ isoform, a critical mediator in B-cell malignancies.
Introduction to PI3Kδ Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial regulator of numerous cellular functions, including proliferation, survival, and differentiation.[1][2] The Class I PI3K family comprises four isoforms: α, β, γ, and δ.[3] The delta isoform (PI3Kδ) is predominantly expressed in hematopoietic cells and plays a primary role in B-cell receptor (BCR) signaling.[3][4] Its dysregulation is a key driver in the pathogenesis of various B-cell cancers, making it a prime therapeutic target.[4][5]
First-generation PI3Kδ inhibitors like idelalisib, and dual δ/γ inhibitors like duvelisib, validated this therapeutic approach but were associated with significant toxicities that limited their clinical use.[4][6][7] This spurred the development of next-generation inhibitors, such as parsaclisib (this compound), designed for improved selectivity and a better safety profile.[5][7] Parsaclisib is a potent, highly selective PI3Kδ inhibitor with a unique pyrazolopyrimidine structure that differs from the purine motif found in idelalisib and duvelisib.[4]
The PI3K Signaling Pathway in B-Cells
Upon B-cell receptor (BCR) engagement, a signaling cascade is initiated that leads to the recruitment and activation of PI3Kδ at the plasma membrane.[8][9] PI3Kδ then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a docking site for various downstream signaling proteins, most notably AKT, which in turn promotes cell survival and proliferation.[1][8]
Comparative Analysis: Biochemical Potency and Selectivity
The defining characteristic of a PI3K inhibitor is its potency against the target isoform and its selectivity over other isoforms. High selectivity for PI3Kδ is hypothesized to reduce off-target effects. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of parsaclisib, idelalisib, and duvelisib against Class I PI3K isoforms.
| Inhibitor | PI3Kδ IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Selectivity (δ vs. α/β/γ) |
| Parsaclisib (this compound) | 1 [10][11] | >20,000 | >20,000 | >20,000 | ~20,000-fold [10][12][13] |
| Idelalisib | 19[14] | 8,600[14] | 4,000[14] | 2,100[14] | 110 to 453-fold[14] |
| Duvelisib | Potent Inhibitor[5] | Low Activity[5] | Low Activity[5] | Potent Inhibitor [5] | Dual inhibitor of δ and γ[5] |
Data compiled from multiple sources. Note that assay conditions can vary between studies.
Parsaclisib demonstrates exceptional potency for PI3Kδ with an IC₅₀ of 1 nM.[10][11] More importantly, it exhibits approximately 20,000-fold selectivity over the α, β, and γ isoforms, distinguishing it as a highly specific next-generation inhibitor.[10][12][13] In contrast, idelalisib is also selective for PI3Kδ, but to a lesser degree, while duvelisib is a dual inhibitor designed to potently target both PI3Kδ and PI3Kγ.[5][14]
Comparative Analysis: In Vitro Cellular Activity
To assess the activity of these inhibitors in a biological context, their effect on B-cell lymphoma cell lines is evaluated. This is often measured by their ability to inhibit the phosphorylation of AKT (a downstream marker of PI3K activity) or to block cell proliferation.
| Inhibitor | Assay | Cell Line | IC₅₀ (nM) |
| Parsaclisib (this compound) | pAKT (Ser473) Inhibition | Ramos (Burkitt's Lymphoma) | 1 [11][15] |
| Proliferation Inhibition | Pfeiffer (DLBCL) | 2 - 8 [11][15] | |
| Proliferation Inhibition | SU-DHL-6 (DLBCL) | 2 - 8 [4][15] | |
| Dezapelisib (INCB040093) | Proliferation Inhibition | Pfeiffer (DLBCL) | 14[4] |
| Proliferation Inhibition | SU-DHL-6 (DLBCL) | 18[4] |
Dezapelisib, an earlier PI3Kδ inhibitor from Incyte, is included for context.
In cellular assays, parsaclisib potently inhibits PI3K signaling, as shown by its 1 nM IC₅₀ for pAKT inhibition in Ramos cells.[11][15] It also demonstrates potent anti-proliferative effects in various Diffuse Large B-cell Lymphoma (DLBCL) cell lines, with IC₅₀ values in the low single-digit nanomolar range.[11][15]
Experimental Protocols
The data presented in this guide are derived from standardized in vitro assays. Below are generalized methodologies for the key experiments cited.
Biochemical Kinase Assay (IC₅₀ Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified PI3K isoform.
-
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific PI3K isoform by 50%.
-
Principle: A purified recombinant PI3K enzyme (e.g., PI3Kδ) is incubated with its lipid substrate (PIP2) and a phosphate donor (ATP) in the presence of varying concentrations of the test inhibitor. The amount of product (PIP3) generated is quantified, typically using a luminescence-based or fluorescence-based detection method.
-
General Procedure:
-
Reagent Preparation: Recombinant PI3K isoforms, PIP2 substrate, and ATP are prepared in an appropriate kinase buffer.
-
Inhibitor Dilution: The test compound (e.g., parsaclisib) is serially diluted to create a range of concentrations.
-
Kinase Reaction: The PI3K enzyme is incubated with the diluted inhibitor for a defined period.
-
Initiation: The kinase reaction is initiated by adding the ATP and PIP2 substrate mixture. The reaction proceeds for a set time at a controlled temperature.
-
Termination & Detection: The reaction is stopped, and a detection reagent is added. This reagent typically binds to the unconsumed ATP, and the resulting signal (e.g., luminescence) is inversely proportional to the kinase activity.
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC₅₀ value is calculated using a nonlinear regression curve fit.
-
Cellular Phospho-AKT (pAKT) Inhibition Assay
This assay measures the potency of an inhibitor on the PI3K signaling pathway within intact cells.
-
Objective: To measure the inhibition of PI3K pathway signaling in intact cells by quantifying the levels of phosphorylated AKT.
-
General Procedure:
-
Cell Culture: B-cell lymphoma cell lines (e.g., Ramos) are cultured to an appropriate density.[5]
-
Inhibitor Treatment: Cells are treated with serially diluted concentrations of the inhibitor for a specified period (e.g., 2 hours).[11][15]
-
Cell Stimulation: The PI3K pathway is activated by stimulating the cells with an agent like an anti-IgM antibody, which cross-links the B-cell receptor.[5]
-
Lysis and Protein Analysis: Following stimulation, the cells are immediately lysed to extract cellular proteins and prevent further signaling changes.[5]
-
Detection: The levels of phosphorylated AKT (pAKT) and total AKT are quantified using methods such as Western Blotting, ELISA, or intracellular flow cytometry with phospho-specific antibodies.
-
Data Analysis: The ratio of pAKT to total AKT is calculated for each inhibitor concentration. The results are normalized to controls and plotted to determine the IC₅₀ value.
-
Conclusion
The in vitro data clearly position this compound (parsaclisib) as a next-generation PI3Kδ inhibitor with superior potency and selectivity compared to first-generation agents. Its single-digit nanomolar IC₅₀ in both biochemical and cellular assays, combined with an approximately 20,000-fold selectivity window over other Class I PI3K isoforms, underscores its highly targeted mechanism of action. This profile suggests a potential for achieving robust target inhibition with a reduced risk of off-target effects, providing a strong rationale for its continued investigation in B-cell malignancies.
References
- 1. PI3K Signaling in B-Lymphocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 2. The PI3K pathway in B cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound (Parsaclisib), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medpagetoday.com [medpagetoday.com]
- 8. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ashpublications.org [ashpublications.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Parsaclisib and Other PI3Kδ Inhibitors in B-Cell Malignancies
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy, safety, and biochemical properties of Parsaclisib versus other selective PI3Kδ inhibitors, including Idelalisib, Zandelisib, and Umbralisib. This guide synthesizes preclinical and clinical data to provide a comprehensive overview for advancing research in hematological cancers.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, particularly in B-cells.[1][2] The delta (δ) isoform of PI3K is predominantly expressed in hematopoietic cells, making it a prime therapeutic target in B-cell malignancies.[3] The development of selective PI3Kδ inhibitors has marked a significant advancement in the treatment of various lymphomas and leukemias.
This guide provides a head-to-head comparison of Parsaclisib, a potent and highly selective next-generation PI3Kδ inhibitor, with other prominent inhibitors in its class: the first-generation Idelalisib, and the next-generation compounds Zandelisib and Umbralisib. We will delve into their biochemical potency, clinical efficacy, and safety profiles, supported by experimental data and methodologies.
Biochemical Potency and Selectivity
The therapeutic window of PI3Kδ inhibitors is largely dictated by their potency towards the δ isoform and their selectivity against other PI3K isoforms (α, β, γ), which are ubiquitously expressed and involved in vital cellular functions.[3] Off-target inhibition, particularly of PI3Kα, can lead to toxicities such as hyperglycemia and hypertension.[4]
Parsaclisib was designed for high selectivity to minimize off-target effects.[5] It demonstrates potent inhibition of PI3Kδ with a half-maximal inhibitory concentration (IC50) of approximately 1 nM and is over 10,000-fold more selective for PI3Kδ compared to other Class I PI3K isoforms in biochemical assays.[6] Umbralisib also exhibits improved selectivity for PI3Kδ compared to earlier inhibitors and possesses a unique dual-inhibitory function against casein kinase-1ε (CK1ε).[7]
| Inhibitor | Target(s) | IC50 for PI3Kδ | Selectivity vs PI3Kα | Selectivity vs PI3Kβ | Selectivity vs PI3Kγ | Citation(s) |
| Parsaclisib | PI3Kδ | ~1 nM | >10,000-fold | >10,000-fold | >10,000-fold | [6] |
| Idelalisib | PI3Kδ | Data not available | Data not available | Data not available | Data not available | |
| Umbralisib | PI3Kδ, CK1ε | 22 nM | >454-fold | 50-fold | 48-fold | [8] |
| Zandelisib | PI3Kδ | Data not available | Data not available | Data not available | Data not available |
PI3Kδ Signaling Pathway in B-Cells
Upon B-cell receptor (BCR) activation, PI3Kδ is recruited to the cell membrane where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][2] PIP3 acts as a second messenger, recruiting and activating downstream effectors like Akt and Bruton's tyrosine kinase (BTK). This cascade ultimately promotes cell survival, proliferation, and differentiation.[9][10] Inhibition of PI3Kδ blocks this signaling cascade, leading to apoptosis of malignant B-cells.
Caption: Simplified PI3Kδ signaling pathway in B-cells.
Clinical Efficacy in B-Cell Malignancies
Parsaclisib and other PI3Kδ inhibitors have demonstrated significant clinical activity in various relapsed or refractory (R/R) B-cell malignancies. The following tables summarize key efficacy data from clinical trials.
Follicular Lymphoma (FL)
| Inhibitor | Trial Name | Overall Response Rate (ORR) | Complete Response Rate (CRR) | Citation(s) |
| Parsaclisib | CITADEL-203 | 78% | Not Reported | [11] |
| Idelalisib | Phase 2 (NCT01282424) | 57% | 6% | [12] |
| Umbralisib | UNITY-NHL | 43% | 3% | [13] |
| Zandelisib | TIDAL | 70.3% | 35.2% | [14] |
Mantle Cell Lymphoma (MCL)
| Inhibitor | Trial Name | Overall Response Rate (ORR) | Complete Response Rate (CRR) | Citation(s) |
| Parsaclisib (BTK-naive) | CITADEL-205 | 70.1% | 15.6% | [15] |
| Idelalisib | Not widely established for MCL | - | - | |
| Umbralisib | Not widely established for MCL | - | - | |
| Zandelisib (with Zanubrutinib) | Phase 1 (NCT02914938) | 74% | 47% | [16] |
Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)
| Inhibitor | Treatment | Overall Response Rate (ORR) | Citation(s) |
| Parsaclisib | Monotherapy data limited | - | |
| Idelalisib (+ Ofatumumab) | Phase 3 (NCT01659021) | Not explicitly stated, but showed superior PFS | [17] |
| Idelalisib (+ Rituximab) | Phase 3 | 85.5% | [18] |
| Umbralisib | UNITY-NHL (SLL cohort) | 47.1% (combined iNHL) | [7] |
| Zandelisib | Data limited for CLL/SLL | - |
Safety and Tolerability Profile
A key differentiator among PI3Kδ inhibitors is their safety profile. First-generation inhibitors like Idelalisib are associated with significant immune-mediated toxicities, including diarrhea/colitis, pneumonitis, and hepatotoxicity (transaminitis), which can be severe and lead to treatment discontinuation.[5][19] Next-generation inhibitors, including Parsaclisib, Zandelisib, and Umbralisib, were developed to have improved safety profiles.[5][8]
Parsaclisib was specifically designed to avoid the transaminitis associated with Idelalisib.[5] Clinical data suggests a lower incidence of severe hepatotoxicity with Parsaclisib.[19][20] Zandelisib utilizes an intermittent dosing schedule which is proposed to mitigate immune-related adverse events by allowing for the repopulation of regulatory T-cells.[14] Umbralisib's safety profile is described as distinct from other PI3Kδ inhibitors, with fewer immune-mediated adverse events reported in some studies.[21] However, concerns have been raised about a potential increased risk of death with Umbralisib, leading to a re-evaluation by the FDA.[13]
| Adverse Event (Grade ≥3) | Parsaclisib | Idelalisib | Umbralisib | Zandelisib |
| Diarrhea/Colitis | ~5-14%[15][22] | ~14-20%[17][23] | ~10%[7] | ~2%[14][16] |
| ALT/AST Elevation (Hepatotoxicity) | ~1-7%[7][19] | ~8-16%[19][23] | ~7%[7] | ~1-8%[14][24] |
| Neutropenia | ~8%[15] | ~22-34%[17][23] | ~12%[7] | ~24%[16] |
| Pneumonitis | Not a frequent high-grade event | ~6% (Pneumonia)[23] | Not a frequent high-grade event | ~1% (Lung infection)[24] |
Note: The incidence rates are collated from different clinical trials with varying patient populations and treatment regimens. Direct comparison should be made with caution.
Experimental Protocols
In Vitro PI3Kδ Enzyme Activity Assay (Biochemical Assay)
This type of assay directly quantifies the ability of a compound to inhibit the enzymatic activity of purified PI3Kδ. A common method is a fluorescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[25][26]
-
Principle: The assay measures the conversion of ATP to ADP by the PI3Kδ enzyme. The amount of ADP generated is detected using a coupled reaction that produces a fluorescent or luminescent signal.
-
Generalized Procedure:
-
Purified recombinant PI3Kδ enzyme is incubated with the lipid substrate (e.g., PIP2) and ATP in a reaction buffer.
-
Serial dilutions of the test inhibitor (e.g., Parsaclisib) are added to the reaction wells.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
A detection reagent (e.g., ADP-Glo™) is added, which terminates the kinase reaction and measures the amount of ADP produced.[27]
-
The resulting luminescent signal is read by a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Phospho-Akt (p-Akt) Western Blot Assay
This cell-based assay is used to determine an inhibitor's ability to block PI3K signaling within a cellular context by measuring the phosphorylation of the downstream effector, Akt.[28]
-
Principle: In response to upstream signals, activated PI3Kδ leads to the phosphorylation of Akt at specific residues (e.g., Ser473). A reduction in the levels of phosphorylated Akt (p-Akt) indicates inhibition of the PI3K pathway.
-
Generalized Procedure:
-
A suitable B-cell lymphoma cell line is cultured and seeded in plates.
-
Cells are treated with various concentrations of the PI3Kδ inhibitor for a specified time.
-
Cells are then stimulated to activate the PI3K pathway (e.g., with an anti-IgM antibody).
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane (Western Blot).
-
The membrane is probed with primary antibodies specific for p-Akt and total Akt (as a loading control).
-
HRP-conjugated secondary antibodies are used for detection, followed by a chemiluminescent substrate.
-
The bands are visualized using an imaging system, and the relative band intensities are quantified to determine the extent of inhibition.
-
Caption: A typical workflow for PI3Kδ inhibitor development.
Conclusion
The landscape of PI3Kδ inhibitors for B-cell malignancies has evolved significantly from the first-in-class agent, Idelalisib. Parsaclisib and other next-generation inhibitors like Zandelisib and Umbralisib have been engineered to improve upon the benefit-risk profile, primarily by enhancing selectivity for the PI3Kδ isoform.
Parsaclisib demonstrates high potency and selectivity in preclinical models, which translates to robust clinical efficacy in follicular and mantle cell lymphomas, with a seemingly more manageable safety profile, particularly concerning hepatotoxicity, compared to Idelalisib.[5][11] Zandelisib's intermittent dosing schedule is an innovative strategy to mitigate toxicity and has shown promising results in follicular lymphoma.[14] Umbralisib offers a distinct mechanism through dual PI3Kδ/CK1ε inhibition, though its safety is under further review.[13][21]
For researchers and drug developers, the choice of inhibitor for further study will depend on the specific context, including the malignancy subtype, the desired balance of efficacy and safety, and the potential for combination therapies. The continued investigation and head-to-head clinical trials of these agents are crucial to further refine their therapeutic application and improve outcomes for patients with B-cell malignancies.
References
- 1. Akt and mTOR in B Cell Activation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PI3K Pathway in B Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medpagetoday.com [medpagetoday.com]
- 6. A phase 2 study of the PI3Kδ inhibitor parsaclisib in relapsed and refractory marginal zone lymphoma (CITADEL-204) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. mdpi.com [mdpi.com]
- 10. escholarship.org [escholarship.org]
- 11. Parsaclisib, a PI3Kδ inhibitor, in relapsed and refractory follicular lymphoma (CITADEL-203): a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. targetedonc.com [targetedonc.com]
- 14. ascopubs.org [ascopubs.org]
- 15. ashpublications.org [ashpublications.org]
- 16. Safety and efficacy of zandelisib plus zanubrutinib in previously treated follicular and mantle cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and safety of idelalisib in combination with ofatumumab for previously treated chronic lymphocytic leukaemia: an open-label, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. benchchem.com [benchchem.com]
- 20. Parsaclisib, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Umbralisib has ‘distinct’ safety profile | MDedge [mdedge.com]
- 22. ascopubs.org [ascopubs.org]
- 23. Efficacy and safety of idelalisib in patients with relapsed, rituximab- and alkylating agent-refractory follicular lymphoma: a subgroup analysis of a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A phase II study of zandelisib in patients with relapsed or refractory indolent non-Hodgkin lymphoma: ME-401-K02 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. assets.fishersci.com [assets.fishersci.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
Unveiling the Kinase Selectivity Profile of INCB050465 (Parsaclisib): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
INCB050465, also known as Parsaclisib, is a potent and highly selective next-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] Its remarkable selectivity is a key attribute, minimizing off-target effects and potentially leading to a better safety profile compared to less selective kinase inhibitors. This guide provides a comprehensive comparison of this compound's cross-reactivity with other kinases, supported by available experimental data and detailed methodologies.
High Selectivity of this compound Against PI3K Isoforms and Other Kinases
This compound (Parsaclisib) demonstrates exceptional selectivity for PI3Kδ over other class I PI3K isoforms (α, β, and γ). Biochemical assays have determined the IC50 value of Parsaclisib for PI3Kδ to be 1 nM.[2][3] Notably, it exhibits a selectivity of over 1,000-fold, and by some accounts, approximately 20,000-fold, for PI3Kδ compared to the other isoforms.[2][3][4] This high degree of selectivity is crucial for targeting pathologies driven by PI3Kδ signaling, which is predominantly expressed in hematopoietic cells and plays a key role in B-cell malignancies, while sparing the functions of other ubiquitously expressed PI3K isoforms.[5]
To further characterize its specificity, this compound was screened against a panel of 197 different kinases. The results from this broad kinase profiling confirmed the high selectivity of the compound, with minimal off-target inhibition.[6]
Quantitative Analysis of Kinase Inhibition
The following table summarizes the inhibitory activity of this compound against the four Class I PI3K isoforms.
| Kinase | IC50 (nM) | Selectivity vs. PI3Kδ |
| PI3Kδ | 1 | - |
| PI3Kα | >10,000 | >10,000-fold |
| PI3Kβ | >10,000 | >10,000-fold |
| PI3Kγ | >10,000 | >10,000-fold |
Data is based on biochemical assays. The IC50 for PI3Kδ is 1 nM.[2][3] The selectivity for other isoforms is reported to be over 10,000-fold.
The PI3K/AKT Signaling Pathway
This compound primarily exerts its effects by inhibiting the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. The following diagram illustrates the central role of PI3Kδ in this pathway, particularly in B-cells, and the point of inhibition by Parsaclisib.
Caption: The PI3K/AKT signaling pathway is initiated by the activation of receptors like BCR, leading to the activation of PI3Kδ. PI3Kδ then phosphorylates PIP2 to generate PIP3, which in turn activates AKT and downstream effectors like mTOR, promoting cell proliferation and survival. This compound (Parsaclisib) selectively inhibits PI3Kδ, thereby blocking this signaling cascade.
Experimental Methodologies
The determination of kinase inhibition profiles is a critical step in drug development. A common and robust method for this is the biochemical kinase assay, often performed in a high-throughput format.
General Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor like this compound.
Caption: A generalized workflow for determining the kinase selectivity profile of an inhibitor. The process involves preparing the compound and kinase panel, performing the biochemical assay, and analyzing the data to determine inhibitory concentrations.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
A widely used method to determine the in vitro potency of kinase inhibitors is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
Detailed Protocol (General):
-
Kinase Reaction:
-
A reaction mixture is prepared containing the specific kinase of interest, its substrate, ATP, and the kinase reaction buffer.
-
This compound is added at various concentrations to different wells. A control with no inhibitor is also included.
-
The reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific period (e.g., 60 minutes at room temperature).
-
-
ADP-Glo™ Reagent Addition:
-
An equal volume of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP.
-
The plate is incubated for 40 minutes at room temperature.
-
-
Kinase Detection Reagent Addition:
-
Kinase Detection Reagent is added to each well to convert the ADP to ATP and to provide the luciferase and luciferin for the luminescent reaction.
-
The plate is incubated for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
The luminescence of each well is measured using a plate-reading luminometer.
-
The data is normalized to the control (no inhibitor) to determine the percent inhibition at each concentration of this compound.
-
The IC50 values are then calculated by fitting the dose-response data to a suitable model using graphing software.
-
This detailed analysis of this compound's cross-reactivity underscores its high selectivity for PI3Kδ, providing a strong rationale for its development in treating PI3Kδ-driven diseases. The provided methodologies offer a framework for researchers to conduct similar comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Parsaclisib Is a Next-Generation Phosphoinositide 3-Kinase δ Inhibitor with Reduced Hepatotoxicity and Potent Antitumor and Immunomodulatory Activities in Models of B-Cell Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
Validating the On-Target Effects of Parsaclisib: A Comparative Guide for Researchers
For researchers and drug development professionals, validating the on-target effects of a kinase inhibitor is a critical step in preclinical and clinical development. This guide provides a comparative analysis of Parsaclisib, a next-generation PI3Kδ inhibitor, with other relevant alternatives, supported by experimental data and detailed methodologies.
Parsaclisib (INCB050465) is a potent and highly selective inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3Kδ), a key component of the PI3K/AKT signaling pathway.[1] Dysregulation of this pathway is a known driver in various B-cell malignancies.[2][3] Parsaclisib's on-target effects are primarily validated through its ability to selectively bind to PI3Kδ, inhibit its kinase activity, and consequently modulate downstream signaling pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells.
Comparative Analysis of PI3Kδ Inhibitors
To objectively assess the on-target effects of Parsaclisib, a comparison with other PI3Kδ inhibitors, such as the first-generation inhibitor Idelalisib and the dual PI3Kδ/γ inhibitor Duvelisib, is essential. The following tables summarize the quantitative data on the potency and selectivity of these compounds from various studies.
Table 1: Biochemical Potency and Selectivity of PI3K Inhibitors
| Inhibitor | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Fold Selectivity (δ vs α/β/γ) |
| Parsaclisib | 1[4] | >1000[5] | >1000[5] | >1000[5] | ≥19,000-fold vs other Class I isoforms[2] |
| Idelalisib | 2.5[6] | 8600[7] | 4000[7] | 2100[7] | 40 to 300-fold vs other PI3K isoforms[6] |
| Duvelisib | - | - | - | - | Dual inhibitor of PI3Kδ and PI3Kγ[8] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency. Fold selectivity is a ratio of IC50 values, indicating the preference of the inhibitor for its target isoform.
Table 2: Cellular Activity of PI3K Inhibitors
| Inhibitor | Cell Line(s) | Assay | Endpoint | Key Findings |
| Parsaclisib | Ramos (Burkitt's lymphoma) | p-AKT Inhibition | IC50 of 1 nM for inhibition of anti-IgM-induced pAKT (Ser473)[4] | Potently inhibits PI3K signaling in B-cell lymphoma cells. |
| MCL and DLBCL cell lines | Cell Proliferation | IC50s of ≤10 nM in four MCL cell lines; IC50s from 2 to 8 nM in sensitive DLBCL lines[4] | Demonstrates potent anti-proliferative effects in various B-cell malignancy cell lines. | |
| Idelalisib | Primary CLL and MCL cells, HL cell lines | p-AKT Inhibition | Inhibited phosphorylation of AKT on Ser473 and Thr308[7] | Effectively blocks PI3K pathway activation in primary cancer cells. |
| B-cell lines | Cell Proliferation | EC50 of 6 nM for B-cell proliferation in response to BCR crosslinking[7] | Shows potent inhibition of B-cell proliferation. | |
| Duvelisib | CLL tumor cells | p-AKT Inhibition | Near-complete inhibition of phospho-AKT (S473) after a single dose[9] | Rapidly inhibits PI3K signaling in patient-derived leukemia cells. |
| CLL tumor cells | Cell Proliferation (Ki-67) | Near-complete inhibition of CLL proliferation by cycle 2[9] | Effectively suppresses the proliferation of leukemia cells. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are summaries of key experimental protocols used to assess the on-target effects of PI3K inhibitors.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase inhibition.
-
Reaction Setup: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) are incubated with a lipid substrate (e.g., PIP2), ATP, and serial dilutions of the test inhibitor in a multi-well plate.[4]
-
Kinase Reaction: The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).[4]
-
ADP Detection: ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is used in a luciferase/luciferin reaction to produce light.
-
Data Analysis: The luminescence is measured, and the IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis for Phospho-AKT (p-AKT)
This technique is used to detect the phosphorylation status of AKT, a key downstream effector of PI3K, as a measure of pathway inhibition in cells.
-
Cell Culture and Treatment: Cancer cell lines with a known dependence on the PI3K pathway are cultured and treated with various concentrations of the PI3K inhibitor for a specified time (e.g., 2 hours).[4]
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[1]
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473 or Thr308). A primary antibody against total AKT is used as a loading control.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction for detection.[1] The band intensities are quantified to determine the level of p-AKT relative to total AKT.
Cell Viability/Proliferation Assay (e.g., MTT or CCK-8 Assay)
These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells, to assess the anti-proliferative effects of an inhibitor.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the inhibitor for a defined period (e.g., 72 hours).[10]
-
Reagent Incubation: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (from a CCK-8 kit) is added to each well and incubated for 1-4 hours.[11][12] Metabolically active cells reduce the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: The formazan product is solubilized (if necessary, for MTT), and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the on-target validation of Parsaclisib.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of Parsaclisib.
Caption: A general experimental workflow for validating the on-target effects of a kinase inhibitor.
Caption: Logical flow for the validation of Parsaclisib's on-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Parsaclisib, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
Comparative Analysis of INCB050465 (Parsaclisib) Side Effect Profiles
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the side effect profile of INCB050465 (parsaclisib), a potent and highly selective next-generation phosphoinositide 3-kinase δ (PI3Kδ) inhibitor, against other approved PI3K inhibitors: idelalisib, duvelisib, and umbralisib. This objective comparison is supported by quantitative data from clinical trials to inform research and development decisions.
Introduction to this compound and PI3Kδ Inhibition
This compound, also known as parsaclisib, is an inhibitor of the delta isoform of PI3K.[1] The PI3K/AKT signaling pathway is crucial for the proliferation and survival of B-cell malignancies, making PI3Kδ a key therapeutic target.[1] Unlike other PI3K isoforms, PI3Kδ is primarily expressed in hematopoietic cells, suggesting that its targeted inhibition could minimize off-target effects and improve the safety profile compared to broader PI3K inhibitors.[1] First-generation PI3Kδ inhibitors have been associated with significant toxicities, including hepatotoxicity, which may be related to off-target effects.[2] Parsaclisib was designed to offer a more favorable safety profile.[3]
Comparative Side Effect Profiles
The following tables summarize the most common treatment-emergent adverse events (TEAEs) observed in clinical trials for parsaclisib and its key comparators. Data is presented for all grades and grade ≥3 events to facilitate a clear comparison of severity.
Table 1: Non-Hematologic Adverse Events
| Adverse Event | This compound (Parsaclisib) | Idelalisib | Duvelisib | Umbralisib |
| Diarrhea/Colitis | ||||
| All Grades | 36% - 47%[1][4] | 13% - 58%[5][6] | 18% (fatal/serious)[7] | 43% - 58%[5][8] |
| Grade ≥3 | 5% - 12%[1][9] | 14% - 42.2%[6] | - | 3% - 7.3%[8][9] |
| Nausea | ||||
| All Grades | 16.7% - 36%[4][9] | 24% - 38%[5][6] | Common | 41.5% - 42%[8][9] |
| Grade ≥3 | 0% | - | - | - |
| Fatigue | ||||
| All Grades | 29% - 31%[4][8] | 24% - 41%[5][6] | Common | 31% - 41%[5][8] |
| Grade ≥3 | 0% | - | - | - |
| Rash | ||||
| All Grades | 18% - 31%[1][4] | 18% | 5% (fatal/serious)[7] | 18% |
| Grade ≥3 | 1.7% - 6.4%[9][10] | 4.7% | - | - |
| Cough | ||||
| All Grades | 15% - 23%[1][9] | Common | Common | Common |
| Grade ≥3 | 0% | - | - | - |
| Pyrexia (Fever) | ||||
| All Grades | 15%[9] | 29% | Common | - |
| Grade ≥3 | 8.3% | 6% | - | - |
| Hepatotoxicity (ALT/AST Elevation) | ||||
| All Grades | Grade 1 | 14% (Grade ≥3) | High liver enzyme levels | 32%-33% |
| Grade ≥3 | 1.7% - 5%[9] | 14% | - | 5.7%[9] |
| Pneumonitis | ||||
| All Grades | 1 patient (Grade 2)[8] | 3% (fatal cases reported)[11] | 5% (fatal/serious)[7] | 1.1%[9] |
| Grade ≥3 | - | - | - | - |
Data compiled from multiple clinical trial sources. Percentages represent the range of reported incidences.
Table 2: Hematologic Adverse Events (Grade ≥3)
| Adverse Event | This compound (Parsaclisib) | Idelalisib | Duvelisib | Umbralisib |
| Neutropenia | 5% - 19%[4][8][9] | Common | Common | 11.3% - 33%[5][9] |
| Thrombocytopenia | 6.4% - 10.6%[10] | Common | Common | 26% |
| Anemia | 5% - 12.8%[9][10] | Common | Common | 27% |
| Lymphopenia | 18%[8] | - | - | - |
Data compiled from multiple clinical trial sources. Percentages represent the range of reported incidences for Grade ≥3 events.
Signaling Pathway and Experimental Workflow
PI3Kδ Signaling Pathway
The diagram below illustrates the canonical PI3K/AKT signaling pathway, which is targeted by this compound and its comparators. Inhibition of PI3Kδ disrupts this pathway, leading to decreased proliferation and survival of malignant B-cells.
Caption: PI3Kδ signaling pathway and the inhibitory action of Parsaclisib.
Clinical Trial Workflow for Adverse Event Monitoring
The following diagram outlines a typical workflow for monitoring and grading adverse events in a clinical trial for a novel kinase inhibitor.
Caption: Workflow for adverse event monitoring in clinical trials.
Experimental Protocols
The safety and tolerability of this compound and comparator drugs were evaluated in multiple Phase 1 and 2 clinical trials. While specific protocols vary between studies, the general methodology for safety assessment is consistent.
Study Design: The majority of the cited data comes from open-label, single-arm, or randomized clinical trials.[9][12] Patients typically had relapsed or refractory B-cell malignancies.
Safety Assessments: Safety was evaluated through the continuous monitoring and recording of all adverse events (AEs). This included:
-
Physical Examinations: Performed at baseline and regular intervals throughout the study.
-
Vital Signs: Monitored at each study visit.
-
Laboratory Tests: Comprehensive laboratory panels, including complete blood counts with differentials and serum chemistry (including liver function tests), were conducted at baseline and at regular intervals (e.g., weekly or bi-weekly for the initial cycles, then less frequently).[13][14]
-
Electrocardiograms (ECGs): Performed to monitor for cardiac abnormalities.
Adverse Event Grading: The severity of AEs was graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), typically version 4.03.[9] AEs are graded on a scale from 1 (mild) to 5 (death related to AE).
Serious Adverse Events (SAEs): An SAE is defined as any untoward medical occurrence that results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, or results in persistent or significant disability/incapacity.[9] All SAEs were reported to regulatory authorities within a specified timeframe.
Dose Modifications: Study protocols included specific guidelines for dose interruption, reduction, or discontinuation in the event of certain AEs, particularly those of Grade 3 or 4 severity.[6][9]
Discussion
The data indicates that while there is an overlap in the types of side effects observed across PI3Kδ inhibitors, the incidence and severity can vary.
-
Diarrhea and Colitis: This is a common class effect of PI3Kδ inhibitors. The incidence of all-grade diarrhea/colitis is broadly similar across the compared drugs. However, the rate of Grade ≥3 events appears to be a key differentiator, with some studies of idelalisib reporting higher rates compared to parsaclisib and umbralisib.[6][9]
-
Hepatotoxicity: Elevated liver transaminases are a known concern with PI3K inhibitors. Idelalisib carries a boxed warning for fatal and/or serious hepatotoxicity.[14] Data for parsaclisib suggests that Grade ≥3 elevations in ALT/AST are relatively infrequent.[9]
-
Pneumonitis: While generally uncommon, serious and sometimes fatal cases of pneumonitis have been reported with idelalisib.[11] The incidence with parsaclisib appears to be low based on available data.[8]
-
Hematologic Toxicities: Grade ≥3 neutropenia, thrombocytopenia, and anemia are observed with all the compared PI3Kδ inhibitors.
Overall, the side effect profile of this compound (parsaclisib) appears manageable and potentially improved with respect to certain severe toxicities associated with earlier-generation PI3Kδ inhibitors. The lower incidence of severe diarrhea/colitis and hepatotoxicity in some studies may represent a significant clinical advantage. However, direct cross-trial comparisons should be made with caution due to differences in study populations, trial designs, and duration of follow-up. Further analysis from ongoing and future clinical trials will continue to refine our understanding of the comparative safety of these agents.
References
- 1. ashpublications.org [ashpublications.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Phase 2 study of parsaclisib (this compound), a highly selective, next-generation PI3Kδ inhibitor, in relapsed or refractory diffuse large B-cell lymphoma (CITADEL-202) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parsaclisib, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ukoniq (Umbralisib) FDA Approved for Adults with Relapsed or Refractory Marginal-Zone Lymphoma or Follicular Lymphoman [ahdbonline.com]
- 6. Idelalisib therapy of indolent B-cell malignancies: chronic lymphocytic leukemia and small lymphocytic or follicular lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CLL/SLL Efficacy & Trial Design - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. tandfonline.com [tandfonline.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Idelalisib: The First-in-Class Phosphatidylinositol 3-Kinase Inhibitor for Relapsed CLL, SLL, and Indolent NHL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adverse Event Monitoring & Management | ZYDELIG® (idelalisib) [zydelig.com]
Parsaclisib: A New Generation PI3Kδ Inhibitor with an Improved Therapeutic Index
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of targeted therapies for B-cell malignancies has been significantly shaped by the advent of phosphoinositide 3-kinase (PI3K) inhibitors. However, the clinical utility of first-generation agents has been hampered by significant toxicities, limiting their therapeutic window. Parsaclisib (INCB050465), a next-generation, potent, and highly selective PI3Kδ inhibitor, has emerged as a promising alternative with a potentially improved therapeutic index. This guide provides an objective comparison of Parsaclisib's performance against other PI3K inhibitors, supported by preclinical and clinical data.
Enhanced Selectivity: A Key Differentiator
Parsaclisib was designed for high selectivity for the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development, survival, and proliferation.[1] This targeted approach aims to minimize off-target effects on other PI3K isoforms (α, β, γ) that are more broadly expressed and involved in essential cellular functions, thereby reducing toxicities.[1]
The superior selectivity of Parsaclisib is evident when comparing its half-maximal inhibitory concentration (IC50) against various PI3K isoforms to that of other approved PI3K inhibitors.
| PI3K Inhibitor | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Fold Selectivity (δ vs α/β/γ) |
| Parsaclisib | 1 | >1000 | >1000 | >1000 | >1000-fold vs other Class 1 isoforms[2] |
| Idelalisib | 19 | 8600 | 4000 | 2100 | ~452x vs α, ~210x vs β, ~110x vs γ[2] |
| Duvelisib | 2.5 | 1602 | 85 | 27.4 | ~640x vs α, ~34x vs β, ~11x vs γ[3] |
| Umbralisib | 22.2 (EC50) | >1000-fold selectivity for δ | >1000-fold selectivity for δ | >1000-fold selectivity for δ | >1000-fold[4] |
| Copanlisib | 0.7 | 0.5 | 3.7 | 6.4 | Pan-inhibitor with preference for α and δ[5] |
Table 1: Comparative PI3K Isoform Selectivity (IC50 values). This table summarizes the biochemical potency of various PI3K inhibitors against the four Class I PI3K isoforms. Lower IC50 values indicate greater potency. Parsaclisib demonstrates high potency against PI3Kδ with markedly less activity against other isoforms, indicating high selectivity.
Parsaclisib's high selectivity for PI3Kδ.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival. In B-cell malignancies, this pathway is often constitutively active. Parsaclisib's inhibition of PI3Kδ effectively blocks this signaling cascade.
Parsaclisib's mechanism of action in the PI3K pathway.
Clinical Efficacy and Safety Profile
Clinical trials, particularly the CITADEL (A Study of this compound in Participants With B-Cell Non-Hodgkin Lymphoma) program, have demonstrated Parsaclisib's robust clinical activity and a manageable safety profile in patients with relapsed or refractory (R/R) B-cell malignancies.
Efficacy in Follicular Lymphoma (FL)
The CITADEL-203 study evaluated Parsaclisib in patients with R/R follicular lymphoma.[6][7][8]
| Efficacy Endpoint | Parsaclisib (CITADEL-203) | Idelalisib | Duvelisib | Copanlisib | Umbralisib |
| Overall Response Rate (ORR) | 77.7%[8] | 57% | 47% | 59% | 45.3%[4] |
| Complete Response Rate (CRR) | 19.4%[8] | 6% | 1% | 14% | 5% |
| Median Duration of Response (DoR) | 14.7 months[8] | 12.5 months | 10 months | 12.2 months | 11.1 months[9] |
| Median Progression-Free Survival (PFS) | 15.8 months[6] | 11 months | 9.5 months | 11.2 months | 10.6 months |
Table 2: Comparative Efficacy in Relapsed/Refractory Follicular Lymphoma. This table presents key efficacy outcomes from clinical trials of Parsaclisib and other PI3K inhibitors in patients with relapsed or refractory follicular lymphoma.
Efficacy in Mantle Cell Lymphoma (MCL)
The CITADEL-205 study investigated Parsaclisib in patients with R/R mantle cell lymphoma who were naive to Bruton's tyrosine kinase (BTK) inhibitors.[10][11]
| Efficacy Endpoint | Parsaclisib (CITADEL-205) |
| Overall Response Rate (ORR) | 70.1%[11] |
| Complete Response Rate (CRR) | 15.6%[11] |
| Median Duration of Response (DoR) | 12.1 months[11] |
| Median Progression-Free Survival (PFS) | 13.6 months[11] |
Table 3: Efficacy of Parsaclisib in Relapsed/Refractory Mantle Cell Lymphoma. This table highlights the efficacy of Parsaclisib in a challenging patient population.
Improved Safety and Tolerability
A key advantage of Parsaclisib is its improved safety profile compared to first-generation PI3K inhibitors. Notably, Parsaclisib has been associated with a lower incidence of severe hepatotoxicity (transaminitis), a dose-limiting toxicity of idelalisib.[2] While diarrhea and colitis are known class effects of PI3Kδ inhibitors, these events were generally manageable with Parsaclisib.[12]
| Adverse Event (Grade ≥3) | Parsaclisib (Follicular Lymphoma) | Idelalisib | Duvelisib | Copanlisib | Umbralisib |
| Diarrhea/Colitis | Diarrhea: 11.9%, Colitis: 5.6%[8] | Diarrhea: 14-20%[4] | Diarrhea/Colitis: 25% | Diarrhea: 5% | Diarrhea/Colitis: 10.1%[4] |
| Hepatotoxicity (ALT/AST elevation) | 0.9% (ALT) / 0% (AST)[6] | 14-18%[4] | 14% | 23% | 6.7% (ALT) / 7.2% (AST)[4] |
| Pneumonitis | 0.9%[6] | 4%[4] | 5% | 8% | 1.1%[4] |
| Neutropenia | 10.3%[8] | 27% | 30% | 24% | 12% |
| Rash | 12.3% (any grade)[6] | 16% | 17% | 31% | 17% |
Table 4: Comparative Grade ≥3 Adverse Events of Clinical Interest. This table compares the incidence of common and serious side effects associated with various PI3K inhibitors. Parsaclisib demonstrates a favorable safety profile, particularly with respect to hepatotoxicity.
Experimental Protocols
The data presented in this guide are supported by rigorous experimental methodologies. Below are outlines of the key assays used to characterize Parsaclisib and other PI3K inhibitors.
In Vitro PI3K Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.
References
- 1. ulab360.com [ulab360.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 3. aacrjournals.org [aacrjournals.org]
- 4. [PDF] Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry | Semantic Scholar [semanticscholar.org]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 9. PI3K (p110α[E545K]/p85α) Protocol [promega.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADP-Glo™ Lipid Kinase Assay Protocol [promega.sg]
Safety Operating Guide
Essential Guide to the Proper Disposal of INCB050465 (Parsaclisib)
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds like INCB050465, also known as Parsaclisib, are critical for maintaining a safe and compliant laboratory environment. This guide provides a procedural framework for the proper disposal of this compound, ensuring the safety of personnel and the protection of the environment.
Safety and Hazard Information
While this compound (Parsaclisib) is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety protocols and to prevent its release into the environment.[1] The following table summarizes key safety data for this compound.
| Hazard Category | Rating/Classification | Notes |
| GHS Classification | Not classified as hazardous[1] | Based on available Safety Data Sheets. |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0[1] | Indicates minimal health, flammability, and reactivity hazards under normal conditions. |
| Flammability | Product is not flammable[1] | |
| Hazardous Reactions | No dangerous reactions known[1] | Stable under recommended storage conditions. |
| Environmental Precautions | Do not allow to enter sewers/surface or ground water[1] | Despite low toxicity, environmental release should be avoided. |
Step-by-Step Disposal Protocol
The following protocol is based on best practices for chemical waste disposal and should be followed in the absence of specific institutional guidelines.
1. Waste Identification and Segregation:
-
Treat as Chemical Waste: All materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE), and labware, should be treated as chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with non-hazardous trash or other incompatible chemical waste. Maintain separate, clearly labeled waste containers for solid and liquid waste.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
-
3. Preparing Waste for Disposal:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.
-
Contaminated solids such as gloves, bench paper, and pipette tips should be collected in a designated, sealed plastic bag or container labeled "this compound Solid Waste."
-
-
Liquid Waste:
-
Collect solutions containing this compound in a compatible, leak-proof, and clearly labeled waste container. Common solvents for this compound include DMSO.[2][3] Ensure the waste container is compatible with the solvent used.
-
Do not overfill liquid waste containers; leave adequate headspace to prevent spills.
-
-
Contaminated Labware:
-
Disposable labware should be disposed of as solid waste.
-
Reusable glassware should be decontaminated. The initial rinseate from cleaning should be collected as hazardous liquid waste.[4] Subsequent rinses can typically be disposed of down the drain, but consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
4. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure all waste containers are properly sealed to prevent leaks or spills.
5. Final Disposal:
-
Arrange for the collection and disposal of this compound waste through your institution's licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the sink or in the regular trash.[4]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not publicly available, the principles of chemical waste management are universal. The procedures outlined above are derived from standard laboratory safety and hazardous waste disposal guidelines.[4][5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling INCB050465 (Parsaclisib)
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling INCB050465. The content offers procedural, step-by-step guidance to directly address operational questions regarding personal protective equipment (PPE), handling, and disposal.
Disclaimer: The following safety recommendations are based on the Safety Data Sheet (SDS) for Parsaclisib (this compound) from Cayman Chemical. It is crucial to always consult the specific SDS provided by your supplier , as hazard classifications and handling guidelines may vary between manufacturers.
Safety Data Summary
According to the Safety Data Sheet provided by Cayman Chemical, Parsaclisib (this compound) is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, given that it is a potent, biologically active compound, it is prudent to adhere to standard good laboratory practices and take precautions to minimize exposure.
| Safety Parameter | Recommendation | Citation |
| GHS Hazard Classification | Not classified as hazardous | |
| Signal Word | None | |
| Hazard Pictograms | None | |
| Hazard Statements | None | |
| Personal Precautions | Not required | |
| Personal Protective Equipment | Not required | |
| Environmental Precautions | Do not allow to enter sewers/surface or ground water. | |
| First Aid: Inhalation | Supply fresh air; consult a doctor in case of complaints. | |
| First Aid: Skin Contact | The product is generally not irritating to the skin. | |
| First Aid: Eye Contact | Rinse opened eye for several minutes under running water. | |
| First Aid: Ingestion | If symptoms persist, consult a doctor. | |
| Accidental Release | Pick up mechanically. |
Recommended Personal Protective Equipment (PPE) and Handling Workflow
While the specific SDS from Cayman Chemical does not mandate PPE, the following workflow represents best practices for handling any potent research chemical to ensure a high level of safety.
Caption: Recommended workflow for handling this compound.
Operational Plan
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated location.
Handling Procedures
-
Weighing: When handling the solid form of this compound, it is advisable to weigh the material in a well-ventilated area or within a chemical fume hood to minimize the potential for inhalation of fine particulates.
-
Solution Preparation: Prepare solutions in a designated laboratory area. Exercise care to prevent splashing and the generation of aerosols.
Spill Response
-
In the event of a spill, the area should be cleaned promptly.
-
For solid spills, mechanically collect the material (e.g., with a brush and dustpan) and place it into a sealed container for disposal.
-
For liquid spills, use an appropriate absorbent material to contain and collect the spill.
-
Clean the spill area thoroughly with a suitable cleaning agent.
Disposal Plan
Based on its classification as a non-hazardous substance, the disposal of this compound should follow institutional and local regulations for non-hazardous chemical waste.
-
Solid Waste: Unused solid this compound and any contaminated disposable materials (e.g., weigh paper, pipette tips) should be collected in a clearly labeled, sealed container and disposed of through your institution's chemical waste program for non-hazardous solids.[1][2]
-
Liquid Waste: Aqueous solutions of this compound may be permissible for drain disposal depending on local and institutional regulations.[2] However, it is essential to confirm this with your institution's Environmental Health and Safety (EHS) department. Solutions prepared in organic solvents should be collected in an appropriate, labeled container for non-hazardous solvent waste.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as non-hazardous liquid waste. After rinsing, the container can typically be disposed of as regular laboratory glassware or plastic.
It is imperative to consult with your institution's EHS department to ensure compliance with all specific waste disposal policies.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
